Boc-aminooxy-amide-PEG4-propargyl
Description
Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]ethoxy]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O8/c1-5-7-23-9-11-25-13-14-26-12-10-24-8-6-19-16(21)15-27-20-17(22)28-18(2,3)4/h1H,6-15H2,2-4H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRDVAXJEVQKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-aminooxy-amide-PEG4-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-aminooxy-amide-PEG4-propargyl is a versatile, heterobifunctional crosslinker integral to the development of sophisticated biomolecules, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use. It features a polyethylene (B3416737) glycol (PEG) spacer, a Boc-protected aminooxy group for conjugation to carbonyls, and a terminal propargyl group for click chemistry, offering a powerful toolkit for the precise construction of complex bioconjugates.
Introduction
The targeted delivery of therapeutic agents and the induced degradation of specific proteins represent leading frontiers in modern drug discovery. The success of modalities like ADCs and PROTACs hinges on the design of the linker that connects the targeting moiety to the payload or the E3 ligase ligand. This compound has emerged as a valuable tool in this context, offering a combination of features that address key challenges in the synthesis of these complex molecules.
This linker is characterized by three key functional components:
-
A tert-butyloxycarbonyl (Boc)-protected aminooxy group: This functionality provides a stable, protected nucleophile. Following a straightforward deprotection step under acidic conditions, the resulting aminooxy group can be chemoselectively ligated to aldehyde or ketone moieties to form a stable oxime bond. This is particularly useful for site-specific conjugation to antibodies that have been engineered or modified to contain aldehyde groups.
-
A tetraethylene glycol (PEG4) spacer: The hydrophilic PEG4 spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the final conjugate. The defined length of the PEG linker is crucial in PROTAC design, as it dictates the distance between the target protein and the E3 ligase, a critical factor for efficient ternary complex formation and subsequent protein degradation.
-
A terminal propargyl group: This alkyne functionality is a key component for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions, making it ideal for conjugating the linker to molecules bearing an azide (B81097) group.
Physicochemical Properties and Data Presentation
The quantitative data for this compound, as compiled from various suppliers, are summarized in the tables below for easy reference and comparison.
Table 1: General Properties
| Property | Value |
| Chemical Name | tert-butyl (2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate |
| Synonyms | Boc-aminooxy-PEG4-propargyl |
| Molecular Formula | C16H29NO7 |
| Molecular Weight | 347.41 g/mol |
| Appearance | Varies (typically a solid or oil) |
Table 2: Supplier-Specific Data
| Supplier | CAS Number | Purity |
| MedchemExpress | 2253965-01-2 | >98% |
| AxisPharm | 1895922-77-6 | ≥95% |
| BroadPharm | 1895922-77-6 | 98% |
Note: Discrepancies in CAS numbers exist across different suppliers. Researchers should verify the specific CAS number associated with their purchased material.
Core Applications and Logical Workflow
The dual reactivity of this compound allows for a sequential and controlled approach to the synthesis of complex bioconjugates. The general workflow involves the utilization of one functional group, followed by the deprotection and reaction of the second.
Caption: Logical workflow for the sequential use of this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key reactions involving this compound. These represent standard procedures and may require optimization based on the specific substrates and desired outcomes.
Boc Group Deprotection
This procedure removes the Boc protecting group to liberate the reactive aminooxy functionality.
-
Materials:
-
Boc-protected substrate (e.g., Intermediate 1 from the workflow)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
DIPEA (N,N-Diisopropylethylamine) or saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
-
Protocol:
-
Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).[1][2]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene (B28343) several times.[1]
-
For work-up, dissolve the residue in DCM and carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution or by adding DIPEA until the pH is neutral.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction between the propargyl group of the linker and an azide-containing molecule.
-
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., t-butanol/water, DMF, or DMSO)
-
Magnetic stirrer and stir bar
-
-
Protocol:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1-0.2 equivalents) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often characterized by a color change.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction or purified directly by column chromatography or preparative HPLC.
-
Site-Specific Antibody Aldehyde Generation and Oxime Ligation
This two-part protocol details the generation of an aldehyde handle on an antibody and its subsequent conjugation to the deprotected aminooxy-PEG4-propargyl linker.
-
Part A: Antibody Aldehyde Generation
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Sodium periodate (B1199274) (NaIO4) solution
-
Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)
-
Quenching solution (e.g., ethylene (B1197577) glycol)
-
Desalting column
-
-
Protocol:
-
Prepare the antibody solution to a concentration of 5-10 mg/mL in a suitable buffer.
-
Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes to 1 hour to oxidize the glycan diols to aldehydes.
-
Quench the reaction by adding an excess of ethylene glycol.
-
Immediately purify the oxidized antibody using a desalting column equilibrated with a conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5).
-
-
-
Part B: Oxime Ligation
-
Materials:
-
Oxidized antibody with aldehyde groups
-
Deprotected aminooxy-PEG4-propargyl conjugate
-
Aniline (B41778) (optional, as a catalyst)
-
Conjugation buffer
-
-
Protocol:
-
Dissolve the deprotected aminooxy-PEG4-propargyl conjugate in a suitable solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
Add a molar excess (e.g., 10-20 fold) of the aminooxy-containing linker to the purified oxidized antibody.
-
If desired, aniline can be added as a catalyst to a final concentration of 10-100 mM to accelerate the reaction.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle shaking.
-
The resulting antibody-drug conjugate can be purified from unreacted linker and other reagents by size-exclusion chromatography (SEC) or other suitable purification methods.
-
-
Signaling Pathways and Experimental Workflows
The application of this linker is primarily in the synthesis of molecules that modulate signaling pathways. For instance, in the creation of a PROTAC, the goal is to induce the degradation of a target protein, thereby inhibiting its downstream signaling.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC mechanism of action leading to targeted protein degradation.
Experimental Workflow for PROTAC Synthesis
Caption: A streamlined experimental workflow for synthesizing a PROTAC.
Conclusion
This compound is a high-utility chemical tool for the construction of advanced bioconjugates. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, provides researchers with a robust and flexible platform for linking diverse molecular entities. The detailed protocols and workflows presented in this guide offer a practical framework for the successful application of this linker in the development of next-generation therapeutics and research probes. As with any chemical synthesis, optimization of the described conditions for specific substrates is recommended to achieve maximal yields and purity.
References
An In-depth Technical Guide to Boc-aminooxy-amide-PEG4-propargyl: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-aminooxy-amide-PEG4-propargyl is a heterobifunctional linker molecule integral to the advancement of bioconjugation, targeted drug delivery, and proteomics. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, complete with detailed experimental protocols and workflow visualizations. Its unique architecture, featuring a Boc-protected aminooxy group, a terminal propargyl group, and a hydrophilic tetraethylene glycol (PEG4) spacer, offers researchers a versatile tool for the precise construction of complex biomolecular conjugates.
The propargyl group facilitates covalent linkage to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3] Concurrently, the Boc-protected aminooxy group, upon deprotection, readily reacts with aldehyde or ketone functionalities to form a stable oxime bond.[3][4] The PEG4 spacer not only enhances aqueous solubility but also provides spatial separation between conjugated molecules, which can be critical for maintaining their biological activity.[3] This trifecta of functionalities makes this compound a valuable asset in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][5]
Core Properties and Specifications
The fundamental properties of this compound are summarized below, providing a quick reference for experimental design and execution.
| Property | Value | Reference(s) |
| Synonyms | t-Boc-aminooxy-PEG4-propargyl, tert-butyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]carbamate | [3][6] |
| CAS Number | 1895922-77-6 | [3] |
| Chemical Formula | C₁₆H₂₉NO₇ | [3] |
| Molecular Weight | 347.41 g/mol | [3] |
| Purity | Typically ≥95% | [7] |
| Appearance | Varies (often a solid or oil) | |
| Solubility | Soluble in aqueous media and common organic solvents | [3] |
| Storage Conditions | Short-term: 0 - 4 °C; Long-term: -20 °C. Store in a dry, dark place. | [3] |
Key Applications and Experimental Workflows
The dual reactivity of this compound allows for a sequential and controlled approach to bioconjugation. The general workflow involves two key steps: click chemistry and oxime ligation, with an intermediary deprotection step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. glycomindsynth.com [glycomindsynth.com]
The Gatekeeper of Bioconjugation: An In-depth Technical Guide to the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the precise control of reactive functional groups is paramount to the successful synthesis of complex biomolecules. Among the arsenal (B13267) of chemical tools available, the tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone for the temporary masking of primary and secondary amines. Its widespread use in peptide synthesis, antibody-drug conjugates (ADCs), and fluorescent probe development is a testament to its reliability and versatility. This technical guide provides a comprehensive overview of the Boc protecting group's role in bioconjugation, detailing its mechanism of action, experimental protocols, and strategic applications.
Core Principles of Boc Protection and Deprotection
The Boc group is favored for its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily cleavable under acidic conditions. This orthogonality allows for selective deprotection without compromising other sensitive functionalities within a biomolecule.
Protection Mechanism: The introduction of the Boc group onto an amine is typically achieved through nucleophilic attack of the amine on di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O). The reaction is often facilitated by a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), and proceeds efficiently in various organic solvents.[1][2][3]
Deprotection Mechanism: The removal of the Boc group is an acid-catalyzed process. Strong acids, most commonly trifluoroacetic acid (TFA), protonate the carbonyl oxygen of the carbamate, leading to the formation of an unstable carbamic acid and a stable tert-butyl cation. The carbamic acid then readily decarboxylates to yield the free amine.[4][5] The tert-butyl cation can be scavenged by reagents like triisopropylsilane (B1312306) (TIS) or water to prevent unwanted side reactions.[6][7]
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection is influenced by several factors, including the choice of reagents, solvent, temperature, and reaction time. The following tables summarize key quantitative data gathered from various studies.
| Substrate | Reagent | Base | Solvent | Time | Yield (%) | Reference |
| Various Amines | (Boc)₂O | Amberlite-IR 120 | Solvent-free | 1-3 min | 95-99 | [2] |
| Structurally Diverse Amines | (Boc)₂O | None | Water-acetone | 8-12 min | Good to Excellent | [8] |
| Aniline | (Boc)₂O | None | Methanol | - | 70-fold faster than in CDCl₃ | [3] |
| Primary Amines | (Boc)₂O | Triethylamine | Acetonitrile/Acetone | - | Quantitative | [9] |
| Amino Acids | (Boc)₂O | Triethylamine | Triethylphosphite | - | High | [10] |
| Table 1: Summary of Boc Protection Reaction Conditions and Yields. |
| Acid | Concentration | Time | Temperature | Substrate | Deprotection Efficiency/Yield | Reference |
| TFA | 25% in DCM | 2 hours | Room Temperature | Boc-D-4-aminomethylphe(Boc) | Effective | [6] |
| TFA | 50% in DCM | 30 minutes | Room Temperature | Boc-D-4-aminomethylphe(Boc) | Faster deprotection | [6] |
| TFA | 100% (neat) | 5-15 minutes | Room Temperature | Boc-D-4-aminomethylphe(Boc) | Very rapid, potential for side products | [6] |
| TFA | 2 equivalents | 10 minutes | 130 °C | Boc-amino acids | Rapid deprotection | [10] |
| HCl | 4M in Dioxane | 10-20 minutes | Room Temperature | Boc-protected amines | Total conversion | [11] |
| Dawson heteropolyacid | 10% (w/w) | a few minutes | Room Temperature | N-Boc linear sulfamides | 92-95% | [1] |
| Table 2: Summary of Boc Deprotection Conditions and Efficiency. |
| Condition | Stability of Boc Group | Reference |
| Basic (e.g., Piperidine) | Stable | [12] |
| Nucleophilic | Stable | [13] |
| Hydrogenolysis | Stable | [8] |
| Acidic (pH < 4) | Labile | [14] |
| 0.1% TFA in ACN/H₂O | Slowly cleaved over hours at room temperature | [10] |
| Table 3: Stability Profile of the Boc Protecting Group. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of Boc protection chemistry. The following are representative protocols for the protection and deprotection of amines in a bioconjugation context.
Protocol 1: General Boc Protection of an Amine
Materials:
-
Amine-containing substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the amine-containing substrate in the chosen anhydrous solvent (e.g., DCM or THF).
-
Add 1.1 to 1.5 equivalents of TEA or DIPEA to the solution.
-
Add 1.1 to 1.2 equivalents of (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected product by flash column chromatography if necessary.[15]
Protocol 2: TFA-Mediated Boc Deprotection
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., Triisopropylsilane (TIS) or water, optional)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
Add a solution of TFA in DCM (typically 20-50% v/v). If the substrate contains sensitive residues like tryptophan, add a scavenger (e.g., 2.5-5% TIS).[6][7]
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can aid in the complete removal of residual TFA.
-
Precipitate the deprotected amine salt by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the final product under vacuum.[16]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships involving the Boc protecting group in bioconjugation.
Caption: The cycle of Boc protection and deprotection of an amine.
Caption: A generalized workflow for the synthesis of an ADC.
Caption: Workflow for the use of a Boc-protected fluorescent probe.
Conclusion
The Boc protecting group remains an indispensable tool in the field of bioconjugation. Its robust nature under a variety of synthetic conditions, coupled with its facile removal under acidic treatment, provides chemists with a high degree of control over complex synthetic pathways. The strategic use of Boc protection enables the sequential and site-specific modification of biomolecules, which is critical for the development of next-generation therapeutics and advanced research tools. A thorough understanding of its chemistry, quantitative performance, and experimental nuances, as detailed in this guide, is essential for any researcher, scientist, or drug development professional working at the forefront of bioconjugation science.
References
- 1. scispace.com [scispace.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Continuous flow <i>N</i>-Boc deprotection of amines using solid acid catalysts [morressier.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. osti.gov [osti.gov]
- 12. benchchem.com [benchchem.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
A Technical Guide to Click Chemistry for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Click chemistry has revolutionized the field of protein modification, offering a suite of reactions that are highly specific, efficient, and biocompatible. This guide provides an in-depth exploration of the core principles, quantitative data, and detailed experimental protocols for the most prominent click chemistry reactions used in protein science. It is designed to be a valuable resource for researchers in chemical biology, drug development, and proteomics.
Introduction to Click Chemistry for Protein Modification
The concept of "click chemistry," first introduced by K.B. Sharpless, describes a class of reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[1][2] In the context of protein modification, these reactions enable the precise attachment of molecules, such as fluorescent dyes, biotin (B1667282) tags, drug molecules, or other probes, to a protein of interest.[3][4] This is achieved through the reaction of two bioorthogonal functional groups—groups that are mutually reactive but inert to the biological environment.[4]
The key advantages of using click chemistry for protein modification include:
-
High Specificity: The reacting groups are highly selective for each other, minimizing off-target reactions with other functional groups present in a biological system.[5]
-
Biocompatibility: Many click reactions can be performed under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without harming cells or disrupting biological processes.[3][5]
-
High Efficiency and Fast Kinetics: These reactions proceed rapidly and with high yields, even at low reactant concentrations.[3][6]
-
Versatility: A wide range of modifications can be introduced into proteins to study their function, localization, and interactions.[1][7]
The general workflow for protein modification using click chemistry involves two main steps. First, a "clickable" functional group (e.g., an azide (B81097) or an alkyne) is introduced into the target protein. This can be achieved through various methods, including:
-
Metabolic Labeling: Cells are cultured with an amino acid analog containing a clickable handle, which is then incorporated into newly synthesized proteins.[8][9]
-
Genetic Code Expansion: A non-canonical amino acid with a clickable functional group is site-specifically incorporated into a protein using an engineered tRNA/aminoacyl-tRNA synthetase pair.[10]
-
Enzymatic Labeling: Enzymes are used to attach a clickable probe to a specific site on a protein.[11]
-
Chemical Modification: Reactive groups on the protein surface (e.g., lysine (B10760008) or cysteine residues) are chemically modified to introduce a clickable handle.
Once the protein is "clicked-enabled," it is reacted with a molecule of interest that bears the complementary functional group.
Core Click Chemistry Reactions for Protein Modification
Several types of click reactions have been developed and are widely used for protein modification. The choice of reaction depends on the specific application, considering factors such as the biological environment (in vitro vs. in vivo), desired reaction speed, and potential toxicity of catalysts.[12]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most well-known and widely used click reaction. It involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole.[1][13]
Advantages:
-
The azide and alkyne groups are small and bioorthogonal.[5]
Disadvantages:
-
The copper(I) catalyst can be toxic to living cells, limiting its in vivo applications.[12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity issue of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst.[2][15]
Advantages:
-
Copper-free, making it highly biocompatible and suitable for live-cell and in vivo studies.[15][16]
-
Good reaction kinetics.
Disadvantages:
-
The cyclooctyne group is bulkier than a terminal alkyne, which can sometimes affect protein function or solubility.[12]
-
Reaction rates are generally slower than CuAAC.[17]
Staudinger Ligation
The Staudinger ligation is a bioorthogonal reaction between an azide and a specifically engineered phosphine (B1218219).[12][18] The "traceless" version of this reaction is particularly noteworthy as it forms a native amide bond.[12][18]
Advantages:
-
Forms a native amide bond (traceless version), leaving no residual atoms.[12][18]
-
Metal-free and highly biocompatible.[12]
Disadvantages:
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is a [4+2] cycloaddition between an electron-rich dienophile (e.g., a strained alkene or alkyne) and an electron-deficient diene (e.g., a tetrazine).[19][20]
Advantages:
-
Exceptionally fast reaction kinetics, among the fastest of all bioorthogonal reactions.[6][14]
-
Highly specific and biocompatible.[19]
Disadvantages:
-
The reacting partners can be synthetically more complex to prepare.
Quantitative Data Comparison
The choice of a click chemistry reaction for a specific application often depends on its kinetic properties. The following table summarizes the second-order rate constants for the major click chemistry reactions used in protein modification.
| Reaction Type | Reactants | Catalyst | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Biocompatibility | Key Advantage | Key Disadvantage |
| Staudinger Ligation | Azide + Phosphine | None | ~0.001[12][19] | High; suitable for live cells.[12] | Forms a native amide bond (traceless version).[12] | Slow kinetics; phosphines prone to oxidation.[12][19] |
| CuAAC | Azide + Terminal Alkyne | Copper(I) | 1-100[12] | Low for live cells due to copper toxicity.[12] | Extremely high reaction rate and efficiency.[12] | Copper catalyst toxicity.[12] |
| SPAAC | Azide + Strained Alkyne | None | 0.1-1[12] | High; ideal for live cells and in vivo.[12] | Excellent biocompatibility with fast kinetics.[12] | Bulky cyclooctyne may cause steric hindrance.[12] |
| IEDDA | Tetrazine + Strained Alkene/Alkyne | None | 1 - 10⁶[14][21] | High; ideal for live cells and in vivo.[19] | Exceptionally fast reaction kinetics.[6][14] | Reactants can be synthetically complex. |
Experimental Protocols
This section provides generalized, step-by-step protocols for performing the key click chemistry reactions on proteins. Note that specific conditions may need to be optimized for your particular protein and application.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Purified Protein
This protocol describes the labeling of a purified protein containing an azide or alkyne functional group with a complementary probe.
Materials:
-
Azide- or alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne- or azide-containing probe (e.g., fluorescent dye, biotin).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).
-
Reducing agent stock solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared).
-
Copper-chelating ligand stock solution (e.g., 10 mM TBTA in DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Purification tools (e.g., desalting column, dialysis, or spin filtration).
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide- or alkyne-modified protein with the reaction buffer to the desired final concentration (typically in the µM range).
-
Add the Probe: Add the alkyne- or azide-containing probe to the protein solution. A 10- to 50-fold molar excess of the probe over the protein is commonly used.
-
Prepare the Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the copper-chelating ligand, CuSO₄, and sodium ascorbate to the reaction buffer. A typical final concentration in the reaction is 1 mM CuSO₄, 1 mM ligand, and 5 mM sodium ascorbate. It is critical to add the reagents in the specified order to ensure proper reduction of Cu(II) to Cu(I).[22]
-
Initiate the Reaction: Add the catalyst premix to the protein-probe mixture to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Remove excess, unreacted probe and catalyst components using a desalting column, dialysis, or spin filtration.
-
Analysis: Confirm the modification using methods appropriate for the attached probe (e.g., Western blot for a biotin tag, fluorescence imaging for a fluorophore).
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol describes the labeling of a cell-surface protein that has been metabolically or genetically engineered to contain an azide group.
Materials:
-
Cells expressing the azide-modified protein of interest.
-
Strained alkyne-containing probe (e.g., DBCO-fluorophore) stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium.
-
PBS (phosphate-buffered saline).
-
Imaging system (e.g., fluorescence microscope).
Procedure:
-
Cell Culture: Culture the cells expressing the azide-modified protein under standard conditions.
-
Probe Addition: Add the strained alkyne-containing probe directly to the cell culture medium to the desired final concentration (typically 1-100 µM).
-
Incubation: Incubate the cells with the probe for 30 minutes to 2 hours at 37°C. The optimal incubation time should be determined empirically.
-
Washing: Gently wash the cells three times with PBS to remove excess, unreacted probe.
-
Imaging: Image the cells using a fluorescence microscope to visualize the labeled protein.
Protocol for Staudinger Ligation on a Purified Protein
This protocol outlines the labeling of a purified, azide-modified protein with a phosphine-containing probe.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Phosphine-containing probe (e.g., phosphine-biotin) stock solution (e.g., 10 mM in DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Purification tools (e.g., desalting column, dialysis, or spin filtration).
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.
-
Add the Probe: Add the phosphine-containing probe to the protein solution. A 10- to 50-fold molar excess of the phosphine reagent over the protein is commonly used.[12]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 12-24 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.[12]
-
Purification: Remove excess, unreacted phosphine-probe using a desalting column, dialysis, or spin filtration.
-
Analysis: Confirm the modification using an appropriate method for the attached probe.
Protocol for Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction for Antibody Conjugation
This protocol describes the conjugation of an antibody to a probe using tetrazine-TCO ligation.
Materials:
-
Antibody solution (1-5 mg/mL in reaction buffer, e.g., PBS, pH 7.4).
-
TCO-NHS ester stock solution (e.g., 10 mM in DMSO).
-
Tetrazine-fluorophore conjugate stock solution (e.g., 10 mM in DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Spin desalting column.
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of approximately 1-5 mg/mL in the reaction buffer.[20]
-
TCO Labeling: Add a 5- to 20-fold molar excess of TCO-NHS ester to the antibody solution.[20] Incubate at room temperature for 30-60 minutes or on ice for 2 hours.[20]
-
Purification of TCO-labeled Antibody: Remove the excess, unreacted TCO-NHS ester using a spin desalting column.
-
Tetrazine Ligation: Add a 1.1 to 2.0 molar excess of the tetrazine-fluorophore conjugate to the purified TCO-labeled antibody solution.[20]
-
Incubation: Incubate the reaction at room temperature for 10-60 minutes.[20]
-
Final Purification (Optional): If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column. The antibody-fluorophore conjugate is now ready for downstream applications.
Visualizations of Workflows and Pathways
General Workflow for Proteomics Analysis Using Click Chemistry
The following diagram illustrates a typical workflow for identifying and quantifying proteins that have been modified with a clickable probe, followed by mass spectrometry analysis.[23][24]
Signaling Pathway Investigation: Tracking Receptor Trafficking
Click chemistry can be used to study the trafficking of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), upon ligand binding.[25] The following diagram illustrates a conceptual workflow for tracking the internalization of a receptor.
Logical Relationship: Pre-targeted Drug Delivery
Click chemistry enables a pre-targeted drug delivery strategy, where a targeting moiety (e.g., an antibody) with a clickable handle is first administered, followed by a drug molecule with the complementary handle. This approach can improve the therapeutic index by concentrating the drug at the target site.
Conclusion
Click chemistry provides a powerful and versatile toolkit for the modification of proteins. The choice of the specific reaction depends on the experimental context, with considerations for biocompatibility, reaction kinetics, and the nature of the desired modification. As new click reactions and applications continue to be developed, this field will undoubtedly play an increasingly important role in advancing our understanding of protein function and in the development of new therapeutics and diagnostics.
References
- 1. raineslab.com [raineslab.com]
- 2. raineslab.com [raineslab.com]
- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry in Proteomic Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 16. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 17. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 18. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Genetic code expansion, click chemistry, and light-activated PI3K reveal details of membrane protein trafficking downstream of receptor tyrosine kinases [elifesciences.org]
The Role of PEG Linkers in Advancing Antibody-Drug Conjugate Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a significant milestone in the landscape of targeted cancer therapy. These complex biotherapeutics, which couple the specificity of a monoclonal antibody with the potency of a cytotoxic payload via a chemical linker, have demonstrated remarkable clinical efficacy. Central to the design and performance of an ADC is the linker, a component that profoundly influences its stability, solubility, pharmacokinetics, and ultimately, its therapeutic index. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a versatile and powerful tool for optimizing ADC properties. This in-depth technical guide explores the multifaceted applications of PEG linkers in ADC development, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to inform and guide researchers in this dynamic field.
The Pivotal Role of PEG Linkers in ADC Design
The conjugation of potent, often hydrophobic, cytotoxic drugs to a large antibody molecule can lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation. PEG linkers, being hydrophilic, biocompatible, and structurally flexible, offer a powerful solution to mitigate these issues.[1][] The incorporation of PEG moieties into the linker design can impart several beneficial properties to the resulting ADC.[]
Key Advantages of PEG Linkers in ADCs:
-
Enhanced Hydrophilicity and Solubility: PEG chains create a hydrophilic "shield" around the hydrophobic payload, improving the overall solubility of the ADC in aqueous environments and preventing aggregation.[1][] This is crucial for maintaining the stability of the ADC during formulation and administration.
-
Improved Pharmacokinetics: The increased hydrodynamic volume of PEGylated ADCs reduces renal clearance, leading to a longer circulation half-life and increased exposure of the tumor to the therapeutic agent.[3][4] This enhanced pharmacokinetic profile can translate to improved efficacy.[5]
-
Reduced Immunogenicity: The flexible PEG chains can mask potential immunogenic epitopes on the antibody or payload, thereby reducing the risk of an immune response against the ADC.[]
-
Increased Drug-to-Antibody Ratio (DAR): By mitigating the hydrophobicity-driven aggregation associated with high drug loading, PEG linkers can enable the development of ADCs with a higher DAR, potentially leading to greater potency.[6]
-
Controlled Payload Release: PEG linkers can be designed as either cleavable or non-cleavable, allowing for tailored payload release mechanisms within the target tumor cell.[7][]
Quantitative Impact of PEG Linkers on ADC Performance
The inclusion of PEG linkers has a quantifiable impact on the pharmacokinetic and pharmacodynamic properties of ADCs. The length and architecture of the PEG chain are critical parameters that can be modulated to fine-tune these effects.
Pharmacokinetic Profile Enhancement
Studies have consistently demonstrated that PEGylation significantly improves the pharmacokinetic profile of ADCs. The extent of this improvement often correlates with the length of the PEG chain.
| ADC Construct | PEG Chain Length | Half-life (t½) | Clearance Rate | Area Under the Curve (AUC) | Reference(s) |
| Miniaturized ADC (ZHER2-SMCC-MMAE) | No PEG | 19.6 min | - | - | [5][9][10] |
| Miniaturized ADC (ZHER2-PEG4K-MMAE) | 4 kDa | 49.2 min (2.5-fold increase) | - | - | [5][9][10] |
| Miniaturized ADC (ZHER2-PEG10K-MMAE) | 10 kDa | 219.0 min (11.2-fold increase) | - | - | [5][9][10] |
| αCD19 ADC (DAR 8) | No PEG | - | ~15 mL/day/kg | - | [11] |
| αCD19 ADC (DAR 8) | PEG2 | - | ~12 mL/day/kg | - | [11] |
| αCD19 ADC (DAR 8) | PEG4 | - | ~8 mL/day/kg | - | [11] |
| αCD19 ADC (DAR 8) | PEG8 | - | ~3 mL/day/kg | - | [11] |
| αCD19 ADC (DAR 8) | PEG12 | - | ~2 mL/day/kg | - | [11] |
| αCD19 ADC (DAR 8) | PEG24 | - | ~2 mL/day/kg | - | [11] |
Data presented is a summary of findings from the cited literature and may have been obtained under different experimental conditions.
Modulation of In Vitro Cytotoxicity
While PEGylation enhances pharmacokinetics, it can also influence the in vitro potency of an ADC. The increased steric hindrance from the PEG chain can sometimes lead to a reduction in cytotoxicity, a factor that must be balanced with the gains in systemic exposure.
| ADC Construct | PEG Chain Length | Target Cell Line | IC50 | Fold Change in Cytotoxicity | Reference(s) |
| ZHER2-SMCC-MMAE | No PEG | NCI-N87, BT-474 | ~10-20 nM | Baseline | [5][9][10] |
| ZHER2-PEG4K-MMAE | 4 kDa | NCI-N87, BT-474 | ~45-90 nM | 4.5-fold reduction | [5][9][10] |
| ZHER2-PEG10K-MMAE | 10 kDa | NCI-N87, BT-474 | ~220-440 nM | 22-fold reduction | [5][9][10] |
| Ctx–Pt–PEG–CPT | PEG | MDA-MB-468 (EGFR-high) | ~0.1 µM | 118-fold more potent than on EGFR-low cells | [12] |
| Tra–Pt–PEG–CPT | PEG | SK-BR-3 (HER2-high) | ~0.05 µM | 327-fold more potent than on HER2-low cells | [12] |
| scFv-PEG4-DM1 | PEG4 | B78-D14 (GD2-positive) | 80.2 ± 14 nM | - | [13] |
| scFv-PEG4-DM4 | PEG4 | B78-D14 (GD2-positive) | 34.1 ± 9 nM | - | [13] |
IC50 values are highly dependent on the cell line and assay conditions.
In Vivo Efficacy Enhancement
The improved pharmacokinetics conferred by PEG linkers often leads to superior in vivo anti-tumor activity, even if a slight decrease in in vitro potency is observed. The prolonged circulation allows for greater accumulation of the ADC in the tumor tissue.
| ADC Construct | PEG Chain Length | Tumor Model | Dosage | Tumor Growth Inhibition (TGI) | Reference(s) |
| Non-PEGylated ADC | No PEG | L540cy xenograft | - | 11% reduction in tumor weight | [3] |
| PEGylated ADC | 2 and 4 PEG units | L540cy xenograft | - | 35-45% reduction in tumor weight | [3] |
| PEGylated ADC | 8, 12, and 24 PEG units | L540cy xenograft | - | 75-85% reduction in tumor weight | [3] |
| Nimotuzumab-PEG6-DM1-Low (DAR 3.5) | PEG6 | DLD-1-iRFP-702 xenograft | 15 mg/kg (3 doses) | 4/6 mice tumor-free | [14] |
| Nimotuzumab-PEG6-DM1-High (DAR 7.3) | PEG6 | DLD-1-iRFP-702 xenograft | 15 mg/kg (3 doses) | 2/5 mice tumor-free | [14] |
In vivo efficacy is dependent on the tumor model, dosing regimen, and other experimental factors.
Experimental Protocols
The successful development of a PEGylated ADC relies on robust and well-defined experimental procedures. This section provides detailed methodologies for the synthesis of a common heterobifunctional PEG linker, its conjugation to an antibody, and the subsequent characterization of the ADC.
Synthesis of a Maleimide-PEG-NHS Ester Heterobifunctional Linker
This protocol describes the synthesis of a heterobifunctional linker with a maleimide (B117702) group for thiol-reactive conjugation and an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation.
Materials:
-
α-Amino-ω-carboxyl-PEG (NH2-PEG-COOH)
-
Maleic anhydride (B1165640)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of Maleimido-PEG-COOH:
-
Dissolve NH2-PEG-COOH (1 equivalent) and maleic anhydride (1.2 equivalents) in anhydrous DMF.
-
Add TEA (2 equivalents) to the solution and stir at room temperature for 4 hours.
-
Acidify the reaction mixture with 1N HCl to pH 2-3 and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting maleamic acid-PEG-COOH by silica gel chromatography.
-
To the purified product, add acetic anhydride and sodium acetate (B1210297) and heat at 60°C for 2 hours to effect cyclization to the maleimide.
-
Purify the final Maleimido-PEG-COOH product.
-
-
Activation to Maleimido-PEG-NHS Ester:
-
Dissolve Maleimido-PEG-COOH (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the solution.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the solid product by filtration and dry under vacuum.
-
Characterize the final Maleimide-PEG-NHS ester by ¹H NMR and mass spectrometry.
-
Conjugation of a Thiol-Containing Payload to an Antibody via a PEG Linker
This protocol outlines a two-step process for conjugating a thiol-containing payload to the lysine (B10760008) residues of an antibody using the synthesized Maleimide-PEG-NHS ester linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4
-
Maleimide-PEG-NHS ester linker
-
Thiol-containing cytotoxic payload (e.g., MMAE derivative)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tris buffer
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Modification with the PEG Linker:
-
Prepare a stock solution of the Maleimide-PEG-NHS ester linker in anhydrous DMSO.
-
Add a 5- to 20-fold molar excess of the linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Quench the reaction by adding Tris buffer to a final concentration of 50 mM.
-
Remove the excess, unreacted linker by size-exclusion chromatography (SEC) using a pre-equilibrated column with PBS.
-
Collect the fractions containing the maleimide-activated antibody.
-
-
Conjugation of the Thiol-Containing Payload:
-
Prepare a stock solution of the thiol-containing payload in DMSO.
-
Add a slight molar excess (e.g., 1.5- to 3-fold over the maleimide groups) of the payload solution to the maleimide-activated antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purify the resulting ADC from unreacted payload and other small molecules by SEC.
-
Characterization of the PEGylated ADC
Thorough characterization is essential to ensure the quality, consistency, and desired properties of the ADC.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug-linker molecules. The relative peak areas of the different species can be used to determine the average DAR and the distribution of drug loading.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced and deglycosylated ADC can provide precise mass measurements to confirm the DAR and identify different drug-loaded species.[15]
-
-
Analysis of Aggregates and Fragments:
-
Size-Exclusion Chromatography (SEC): SEC is used to separate the ADC based on size, allowing for the quantification of high-molecular-weight aggregates and low-molecular-weight fragments.[16]
-
-
In Vitro Potency Assay:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo): The cytotoxic activity of the ADC is assessed by treating target antigen-positive and antigen-negative cancer cell lines with serial dilutions of the ADC. The half-maximal inhibitory concentration (IC50) is then determined to quantify the potency and specificity of the conjugate.
-
Visualizing Key Concepts in ADC Development
Graphical representations are invaluable for understanding the complex relationships and processes involved in ADC development. The following diagrams, generated using the DOT language for Graphviz, illustrate a decision-making framework for linker selection, the general workflow for ADC development, and the signaling pathway of a common ADC payload.
Decision-Making Framework for PEG Linker Selection
Caption: A logical workflow for selecting a PEG linker in ADC development.
General Experimental Workflow for ADC Development and Evaluation
Caption: A streamlined workflow for the development and evaluation of ADCs.
Signaling Pathway of Monomethyl Auristatin E (MMAE)
Caption: The intracellular signaling pathway of the cytotoxic payload MMAE.
Conclusion
PEG linkers are a cornerstone of modern ADC design, offering a versatile platform to address many of the challenges associated with conjugating potent cytotoxic agents to monoclonal antibodies. By judiciously selecting the length, architecture, and chemical properties of the PEG linker, researchers can significantly enhance the solubility, stability, and pharmacokinetic profile of an ADC, leading to an improved therapeutic window. The quantitative data, detailed experimental protocols, and conceptual diagrams provided in this guide aim to equip scientists and drug developers with the foundational knowledge and practical tools necessary to harness the full potential of PEG linkers in the development of the next generation of highly effective and safer antibody-drug conjugates. As our understanding of the intricate interplay between the linker and the other components of the ADC continues to evolve, so too will our ability to engineer these powerful biotherapeutics for maximum patient benefit.
References
- 1. purepeg.com [purepeg.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. purepeg.com [purepeg.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Targeting GD2-Positive Tumor Cells by Pegylated scFv Fragment–Drug Conjugates Carrying Maytansinoids DM1 and DM4 [mdpi.com]
- 14. Therapeutic potential of nimotuzumab PEGylated-maytansine antibody drug conjugates against EGFR positive xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enovatia.com [enovatia.com]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Oxime Ligation in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Oxime ligation has emerged as a cornerstone of bioconjugation chemistry, prized for its high specificity, the stability of the resulting conjugate, and its ability to proceed under mild, biocompatible conditions. This guide provides a comprehensive overview of the core principles of oxime ligation, detailed experimental protocols, and a quantitative comparison with other bioconjugation techniques, empowering researchers to effectively implement this powerful tool in their work.
The Core Principles of Oxime Ligation
Oxime ligation is a chemoselective reaction that forms a stable oxime bond through the condensation of an aminooxy group with an aldehyde or ketone.[1][2] This reaction is highly specific, as aldehydes and ketones are relatively rare in biological systems, thus minimizing off-target reactions with native biomolecules.[3]
The reaction proceeds optimally at a slightly acidic pH (around 4.5) but can be effectively catalyzed at neutral pH by nucleophilic catalysts such as aniline (B41778) and its derivatives, making it highly suitable for applications involving sensitive biological samples.[1][3] The resulting oxime bond is significantly more stable to hydrolysis than corresponding imine or hydrazone linkages, ensuring the integrity of the bioconjugate in physiological environments.[4][5]
Mechanism of Oxime Ligation
The formation of an oxime bond proceeds through a two-step mechanism involving the formation of a hemiaminal intermediate, followed by a rate-limiting acid-catalyzed dehydration to yield the stable oxime.[6]
Catalysis of Oxime Ligation
While oxime ligation can proceed at neutral pH, the reaction rate is often slow.[7] Aniline and its derivatives, such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA), have been shown to be effective nucleophilic catalysts that significantly accelerate the reaction at physiological pH.[7][8] The catalyst forms a transient, more reactive Schiff base with the carbonyl compound, which is then readily attacked by the aminooxy nucleophile.[9]
Quantitative Data Presentation
A key advantage of oxime ligation is its favorable kinetic and stability profile compared to other bioconjugation methods. The following tables summarize key quantitative data to aid in the selection of the optimal conjugation strategy.
Comparison of Bioconjugation Methods
| Feature | Oxime Ligation | NHS Ester Chemistry | Maleimide-Thiol Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Reaction Rate Constant (k) | 10⁻³ - 10³ M⁻¹s⁻¹[3] | ~10¹ - 10² M⁻¹s⁻¹[3] | ~10³ M⁻¹s⁻¹[3] | 10⁻¹ - 1 M⁻¹s⁻¹[3] |
| Optimal pH | 4.0 - 7.0 (can be catalyzed at neutral pH)[3] | 7.0 - 8.5[3] | 6.5 - 7.5[3] | 4.0 - 9.0[3] |
| Stability of Conjugate | High hydrolytic stability[3] | Stable amide bond | Susceptible to retro-Michael addition and thiol exchange[3] | Highly stable triazole ring[3] |
| Specificity | Highly specific for aldehydes/ketones and aminooxy groups[3] | Reacts with primary amines (e.g., lysine) | Reacts with thiols (e.g., cysteine) | Highly specific for azides and cyclooctynes[3] |
Kinetic Data for Oxime Ligation Catalysts
The choice of catalyst can significantly impact the rate of oxime ligation, especially at neutral pH.
| Catalyst (at 50 mM) | Substrate | Observed Rate Constant (k_obs) (s⁻¹) | Rate Enhancement vs. Uncatalyzed |
| None | Aldehyde (Citral) | - | - |
| Aniline | Aldehyde (Citral) | 0.0034 | ~40-fold[2] |
| m-Phenylenediamine (mPDA) | Aldehyde (Citral) | 0.0068 | ~2-fold vs. Aniline[10] |
| p-Phenylenediamine (pPDA) | Aldehyde-Protein | - | Up to 19-fold vs. Aniline |
Note: Rate enhancements can vary depending on the specific reactants and conditions.
Hydrolytic Stability of Oximes vs. Hydrazones
The stability of the resulting linkage is critical for the in vivo performance of bioconjugates. Oximes exhibit significantly greater hydrolytic stability compared to hydrazones.
| Linkage | Relative First-Order Rate Constant for Hydrolysis (at pD 7.0) |
| Methylhydrazone | 600[11] |
| Acetylhydrazone | 300[11] |
| Semicarbazone | 160[11] |
| Oxime | 1 [11] |
Experimental Protocols
Successful bioconjugation via oxime ligation requires careful planning and execution. The following are detailed protocols for key experimental steps.
Site-Specific Introduction of a Carbonyl Group into a Protein
A prerequisite for oxime ligation is the presence of a unique aldehyde or ketone group on the biomolecule of interest. Several methods can be employed for their site-specific introduction.[12]
Method: Periodate (B1199274) Oxidation of N-terminal Serine
This method generates an aldehyde group at the N-terminus of a protein.
-
Protein Preparation: Dissolve the protein containing an N-terminal serine residue in an oxidation buffer (e.g., 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.0).
-
Oxidation: Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 2 mM.
-
Incubation: Incubate the reaction mixture in the dark at 4°C for 30 minutes.
-
Quenching: Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubate for an additional 10 minutes at 4°C.
-
Purification: Remove excess periodate and byproducts by size-exclusion chromatography or dialysis against the desired buffer for the subsequent ligation step.
General Protocol for Oxime Ligation
This protocol provides a general framework for the conjugation of an aminooxy-functionalized molecule to a protein containing a carbonyl group.
-
Reactant Preparation:
-
Dissolve the carbonyl-containing protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0) to a final concentration of 1-10 mg/mL.
-
Dissolve the aminooxy-functionalized molecule in the same buffer. A 10-50 fold molar excess over the protein is typically used.
-
Prepare a stock solution of the catalyst (e.g., 100 mM aniline or p-phenylenediamine in DMSO or the reaction buffer).[3]
-
-
Ligation Reaction:
-
Add the aminooxy-functionalized molecule to the protein solution.
-
Add the catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[3]
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful conjugation.
-
For more quantitative analysis, HPLC or mass spectrometry can be used.[10]
-
-
Purification of the Conjugate:
-
Remove excess reagents and catalyst by size-exclusion chromatography, dialysis, or affinity chromatography.[3]
-
Workflow for the Synthesis of an Antibody-Drug Conjugate (ADC)
Oxime ligation is a valuable tool for the site-specific synthesis of homogeneous ADCs.[13][14]
Protocol for ADC Synthesis via Oxime Ligation:
-
Antibody Preparation: Generate an antibody with a site-specifically introduced aldehyde or ketone group (e.g., through incorporation of an unnatural amino acid like p-acetylphenylalanine or by oxidation of glycans).[13][15]
-
Ligation:
-
Dissolve the modified antibody in a suitable buffer (e.g., 100 mM acetate (B1210297) buffer, pH 4.5).[13]
-
Add the aminooxy-functionalized drug-linker construct in a 20-30 fold molar excess.[13]
-
Incubate the reaction at 37°C for 24-96 hours.[13]
-
-
Purification: Purify the resulting ADC using protein A chromatography or size-exclusion chromatography to remove unconjugated antibody and excess drug-linker.
-
Characterization:
Logical Relationships and Workflows
Visualizing the logical relationships and experimental workflows can aid in understanding and implementing oxime ligation.
Factors Influencing Oxime Ligation Efficiency
Several factors can influence the efficiency of an oxime ligation reaction.
General Experimental Workflow for Bioconjugation
A typical bioconjugation experiment follows a structured workflow from planning to characterization.
Conclusion
Oxime ligation stands as a robust and versatile method for the creation of stable and well-defined bioconjugates. Its high chemoselectivity, the stability of the resulting bond, and the ability to be performed under biocompatible conditions make it an invaluable tool for researchers in drug development, diagnostics, and fundamental life sciences. By understanding the core principles, leveraging quantitative data, and following detailed experimental protocols, scientists can effectively harness the power of oxime ligation to advance their research and therapeutic programs.
References
- 1. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Boc-aminooxy-amide-PEG4-propargyl for PROTAC Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Boc-aminooxy-amide-PEG4-propargyl, a heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It details the linker's chemical properties, its functional components, and its application in advanced drug development, supported by experimental protocols and workflow diagrams.
Introduction to PROTACs and Linker Technology
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities designed to eliminate specific unwanted proteins from cells.[1] These heterobifunctional molecules consist of three primary components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and the E3 ligase into close proximity, a PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3]
The linker is a critical determinant of a PROTAC's efficacy. It is not merely a spacer but significantly influences the molecule's physicochemical properties, solubility, cell permeability, and ability to promote the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase). The design of the linker, including its length, rigidity, and composition, is crucial for optimizing degradation potency.[4]
This compound is a sophisticated, polyethylene (B3416737) glycol (PEG)-based linker designed to offer flexibility and modularity in PROTAC synthesis through the use of orthogonal chemical reactions.[5][]
Profile of this compound
This linker is a non-cleavable, heterobifunctional molecule featuring three key chemical motifs: a propargyl group, a PEG4 spacer, and a Boc-protected aminooxy group.[7][8] This unique combination allows for a sequential and controlled conjugation strategy, making it a valuable tool for constructing libraries of PROTACs for screening and optimization.[4][9]
Physicochemical Properties
The quantitative data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1895922-77-6 | [8] |
| Chemical Formula | C₁₆H₂₉NO₇ | [8] |
| Molecular Weight | 347.41 g/mol | (Calculated) |
| Purity | ≥95% | [8] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO, DCM | N/A |
| Functional Group 1 | Propargyl (Terminal Alkyne) | [5][7] |
| Functional Group 2 | Boc-protected Aminooxy | [8] |
| Linker Type | PEG-based, Heterobifunctional | [5][] |
Functional Group Analysis
-
Propargyl Group: This terminal alkyne is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[7][] CuAAC is known for its high efficiency, mild reaction conditions, and exceptional functional group tolerance, making it ideal for conjugating the linker to an azide-modified E3 ligase or POI ligand.[9]
-
PEG4 Spacer: The four-unit polyethylene glycol chain enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting PROTAC molecule.[11] The PEG spacer provides a defined length and flexibility, which is essential for spanning the distance between the POI and E3 ligase to enable productive ternary complex formation.
-
Boc-aminooxy Group: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the highly reactive aminooxy moiety.[11][12] This protection is stable under various conditions but can be cleanly removed using acids like trifluoroacetic acid (TFA).[13][14] The unmasked aminooxy group can then be specifically reacted with an aldehyde or ketone on the second ligand to form a stable oxime bond, a reaction known as oxime ligation.[8][15] The use of a protected group allows for orthogonal, stepwise synthesis.
Visualizing PROTAC Synthesis and Mechanism
Diagrams created using the Graphviz DOT language illustrate key processes involving the linker.
Caption: A workflow for PROTAC synthesis using orthogonal chemistry.
Caption: The mechanism of action for PROTAC-mediated protein degradation.
Experimental Protocols
The following are generalized protocols for utilizing this compound in PROTAC synthesis. Researchers should optimize conditions for their specific substrates.
Protocol 1: Boc Group Deprotection
This procedure removes the Boc protecting group to reveal the reactive aminooxy functionality.
-
Dissolution: Dissolve the Boc-protected intermediate (1 equivalent) in anhydrous Dichloromethane (DCM) (10 mL per gram of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (10-20 equivalents) to the stirred solution. Common ratios of TFA to DCM range from 20% to 50% (v/v).[13]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.[13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To remove residual TFA, the residue can be co-evaporated with DCM or toluene (B28343) several times.[14][16] The resulting amine TFA salt is often used directly in the next step without further purification. Alternatively, a basic work-up with saturated NaHCO₃ solution can be performed if the free amine is required and is not water-soluble.[16]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol conjugates the propargyl end of the linker with an azide-containing molecule.
-
Reagent Preparation: In a suitable vial, dissolve the azide-containing ligand (1 equivalent) and the propargyl-linker (1-1.2 equivalents) in a solvent system such as a mixture of t-butanol and water or DMF.
-
Catalyst Addition: Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents), followed by a reducing agent like sodium ascorbate (B8700270) (0.2 equivalents) to generate Cu(I) in situ. A copper-stabilizing ligand like TBTA or BTTAA can also be included to improve efficiency.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the triazole product.
-
Purification: Upon completion, the reaction mixture may be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified using flash column chromatography.
Protocol 3: Oxime Ligation
This protocol forms an oxime bond between the deprotected aminooxy group and a ketone or aldehyde.
-
pH Adjustment: Dissolve the aminooxy-containing intermediate (1 equivalent) and the aldehyde/ketone-containing ligand (1-1.2 equivalents) in an appropriate buffer, typically at a mildly acidic pH of 4-5 (e.g., acetate (B1210297) buffer).[15]
-
Catalyst Addition: While not always required, the reaction can be accelerated by adding a catalyst such as aniline (B41778) (10-100 mM).[15][17]
-
Reaction: Stir the reaction at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: The final PROTAC conjugate can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a highly versatile and enabling chemical tool for the synthesis of PROTACs. Its heterobifunctional nature allows for the use of two distinct, high-yielding, and orthogonal conjugation chemistries—click chemistry and oxime ligation. This modular approach facilitates the rapid assembly of diverse PROTAC libraries, which is essential for systematically optimizing linker length, composition, and attachment points to discover potent and selective protein degraders. The integrated PEG spacer further provides favorable solubility and pharmacokinetic properties, making this linker a valuable asset for researchers in the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. t-Boc-aminooxy-PEG4-propargyl, CAS 1895922-77-6 | AxisPharm [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. rsc.org [rsc.org]
- 15. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
The Solubility Solution: A Technical Guide to PEGylated Bifunctional Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), is a critical determinant of their therapeutic potential. Poor aqueous solubility can severely limit a drug candidate's bioavailability, complicate formulation, and ultimately lead to preclinical or clinical failure.[1][2] A widely adopted and highly successful strategy to overcome these challenges is the incorporation of polyethylene (B3416737) glycol (PEG) chains into the bifunctional linker. This in-depth guide explores the pivotal role of PEGylated linkers in enhancing solubility, details the experimental protocols for assessing this crucial physicochemical property, and provides a quantitative look at the impact of PEG chain length.
Introduction: The Linker's Critical Role
Bifunctional molecules are defined by their three core components: a ligand that binds the target protein, a ligand that engages a secondary biological entity (like an E3 ligase for PROTACs or an antibody for ADCs), and a chemical linker that connects the two.[3] Far from being a passive spacer, the linker's composition, length, and flexibility profoundly influence the molecule's overall properties, including its stability, cell permeability, and, most critically, its aqueous solubility.[1]
Many potent protein-binding ligands and cytotoxic payloads are inherently hydrophobic. When combined into a large bifunctional molecule, this often results in poor solubility, posing a significant challenge for drug development.[3][4] PEGylation, the process of incorporating repeating ethylene (B1197577) glycol units, has become a cornerstone of modern linker design to mitigate this issue.[5] The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell that enhances the solubility of the entire molecule.[3][]
The Impact of PEG Chain Length on Solubility
The primary benefit of using PEG linkers is the direct and tunable improvement of aqueous solubility.[7][8] Generally, increasing the number of ethylene glycol repeats in the linker correlates with increased hydrophilicity and, consequently, higher solubility. This allows medicinal chemists to systematically modify a lead compound to achieve a desired physicochemical profile without completely re-engineering the binding ligands.[]
However, the choice of linker length is a careful balancing act. While longer PEG chains enhance solubility, they also increase the molecule's overall molecular weight and polar surface area.[4] An excessively long and polar linker can negatively impact cell permeability, potentially trapping the drug outside its intracellular target.[] Therefore, an optimal "Goldilocks" length often exists that provides sufficient solubility while maintaining the necessary permeability for biological activity.
Data Presentation: Impact of PEG Linker Length on Physicochemical Properties
While specific solubility data for homologous series of PROTACs is often proprietary, the following table illustrates the generally accepted trend of how key physicochemical properties, including aqueous solubility, are modulated by increasing PEG chain length. The data is representative and compiled to demonstrate the principles discussed in the literature.[4][9]
| PROTAC Series (Illustrative) | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Aqueous Solubility (µM) |
| PROTAC-A | Alkyl-C8 | 850.5 | 5.8 | 155 | < 1 |
| PROTAC-B | PEG2 | 882.5 | 5.1 | 174 | 15 |
| PROTAC-C | PEG4 | 970.6 | 4.4 | 193 | 55 |
| PROTAC-D | PEG6 | 1058.7 | 3.7 | 212 | > 100 |
| PROTAC-E | PEG8 | 1146.8 | 3.0 | 231 | > 200 |
Data is illustrative to show a representative trend. cLogP (calculated octanol-water partition coefficient) and TPSA (Topological Polar Surface Area) are common predictors of solubility and permeability.
Application in PROTACs: A Signaling Pathway
In the context of PROTACs, the linker's role is to facilitate the formation of a stable ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity enables the transfer of ubiquitin to the POI, marking it for degradation by the cell's proteasome. The solubility imparted by the PEG linker is crucial for the PROTAC to remain in solution and effectively engage both proteins.[3]
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Propargyl Group: A Linchpin in Click Chemistry for Advanced Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The propargyl group, a simple yet potent chemical moiety containing a terminal alkyne, has established itself as an indispensable tool in the realm of chemical biology, drug discovery, and materials science. Its remarkable utility stems from its ability to participate in the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the most prominent example of "click chemistry." This technical guide provides a comprehensive overview of the chemical properties of the propargyl group pertinent to click chemistry, complete with quantitative data, detailed experimental protocols, and visual representations of its application in complex biological workflows.
Core Chemical Properties and Reactivity
The key to the propargyl group's utility in click chemistry is its terminal alkyne functionality (a carbon-carbon triple bond at the end of a molecule). This feature allows it to react with an azide (B81097) partner to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is exceptionally robust, high-yielding, and bioorthogonal, meaning it can proceed in complex biological systems without interfering with native biochemical processes.[1][2][3]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of the propargyl group's application in click chemistry. The presence of a copper(I) catalyst dramatically accelerates the rate of the cycloaddition by a factor of up to 108 compared to the uncatalyzed thermal reaction.[4] The reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[1]
Stability of the Propargyl Group and Triazole Linkage:
The propargyl group itself is stable under a wide range of synthetic and biological conditions.[5][6] The resulting 1,2,3-triazole linkage is exceptionally stable, being resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions.[1][4][7][8] This chemical inertness ensures that the linkage remains intact throughout subsequent experimental manipulations and within complex biological environments.
Quantitative Analysis of Reactivity
The reactivity of the propargyl group in CuAAC can be influenced by steric and electronic factors of the attached molecule. However, propargyl compounds generally exhibit a favorable combination of high reactivity, ease of installation, and stability.[9] The following table summarizes the relative performance of various terminal alkynes in CuAAC, highlighting the excellent reactivity of propargyl derivatives.
| Alkyne Class | Example Structure | Relative Reactivity | Time to 50% Completion (10 µM Cu⁺) | Time to 90% Completion (10 µM Cu⁺) | Key Considerations |
| Propargyl Ethers | O-propargyl-tyrosine | High | ~8 min | ~20 min | Excellent combination of reactivity and stability. |
| Propargyl Amides | N-propargyl-acetamide | High | ~10 min | ~25 min | Good reactivity and stability. |
| Propargyl Amines | Propargylamine | High | ~12 min | ~30 min | Readily available and highly reactive. |
| Propargyl Alcohol | Propargyl alcohol | Moderate-High | ~15 min | ~40 min | A common and cost-effective building block. |
| Propiolamides | Secondary Propiolamide | Very High | ~5 min | ~15 min | Electronically activated, leading to faster reactions. May be susceptible to Michael addition side reactions. |
| Aromatic Alkynes | Phenylacetylene | Moderate | ~20 min | ~50 min | Slower reactivity compared to propargyl derivatives. |
| Aliphatic Alkynes | 1-Pentyne | Moderate | ~25 min | ~60 min | Generally slower than propargyl ethers and amides. |
Data compiled and adapted from comparative kinetic studies of terminal alkynes in CuAAC reactions.[9][10] Reaction times are approximate and can vary based on specific substrates, ligand choice, and reaction conditions.
Experimental Protocols
Detailed and reliable protocols are crucial for the successful implementation of click chemistry. Below are representative protocols for both small molecule synthesis and bioconjugation using the propargyl group.
Protocol 1: General Procedure for Solution-Phase CuAAC of a Small Molecule
This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a propargylated small molecule and an azide partner.
Materials:
-
Propargyl-functionalized molecule (1.0 equivalent)
-
Azide-containing molecule (1.0-1.2 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (B8700270) (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O (1:1), DMF, DMSO)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the propargyl-functionalized molecule and the azide.
-
Add the solvent and stir to dissolve the reactants.
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel column chromatography.
Protocol 2: Bioconjugation of a Propargyl-Labeled Protein
This protocol describes a general method for labeling a protein containing a propargyl group (e.g., introduced via a non-canonical amino acid like L-propargylglycine) with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin).
Materials:
-
Propargyl-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized reporter molecule (2-10 equivalents excess)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water, optional)
Procedure:
-
In a microcentrifuge tube, combine the propargyl-labeled protein solution and the azide-functionalized reporter molecule.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.
-
Add the catalyst premix to the reaction tube containing the protein and azide. The final copper concentration is typically in the range of 50-250 µM.
-
If concerned about oxidative damage, add aminoguanidine to a final concentration of 5 mM.[11]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing to prevent protein denaturation.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
The labeled protein can then be purified from excess reagents using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.[11][12]
Visualization of Experimental Workflows and Signaling Pathways
The propargyl group, through click chemistry, is instrumental in elucidating complex biological processes. The following diagrams, rendered in DOT language, illustrate key experimental workflows and logical relationships.
Diagram 1: General Workflow of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rawsource.com [rawsource.com]
- 6. Functional group compatibility. Propargyl alcohol reduction in the presence of a vinyl iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Revealing nascent proteomics in signaling pathways and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Power of PEG4 Spacers: A Technical Guide to Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable linkage of biomolecules is paramount. The choice of a chemical linker is a critical design parameter that significantly influences the efficacy, stability, and pharmacokinetic profile of the resulting bioconjugate. Among the diverse arsenal (B13267) of crosslinkers, those containing a discrete tetraethylene glycol (PEG4) spacer have emerged as versatile and highly beneficial tools. This in-depth technical guide explores the core benefits of PEG4 spacers in bioconjugation, providing quantitative data, detailed experimental protocols, and visual workflows to inform and guide your research.
The incorporation of a PEG4 spacer fundamentally alters the physicochemical properties of a linker, imparting a unique combination of hydrophilicity, flexibility, and biocompatibility.[1][2] These characteristics are instrumental in overcoming common challenges in bioconjugation, such as aggregation of hydrophobic molecules and steric hindrance between large biomolecules.[1][3] Consequently, PEG4 spacers are widely used in the development of complex therapeutics like antibody-drug conjugates (ADCs), PROTACs, and pegylated proteins.[][5][6]
Core Benefits of PEG4 Spacers
The primary advantages of incorporating a PEG4 spacer into a bioconjugation strategy are multifaceted, directly impacting the performance and developability of the final conjugate.
Improved Solubility and Reduced Aggregation A major challenge in bioconjugation is the inherent hydrophobicity of many small molecule drugs, fluorescent dyes, and crosslinkers.[2] This can lead to aggregation and precipitation of the bioconjugate, particularly at high concentrations or during storage.[1][2] The hydrophilic nature of the PEG4 spacer significantly increases the water solubility of the entire conjugate.[7][8] This hydrophilic shield minimizes intermolecular hydrophobic interactions, thereby preventing aggregation and improving the overall stability and homogeneity of the preparation.[1][6] In fact, experiments have demonstrated that antibodies labeled with PEG-containing biotin (B1667282) tags exhibit less aggregation during long-term storage compared to those labeled with non-PEG counterparts.[1]
Enhanced Pharmacokinetics and Stability PEGylation, even with short, discrete PEG chains, can have a profound impact on the pharmacokinetic (PK) profile of a biomolecule.[9][10] The hydrophilic PEG4 chain can create a protective hydration layer around the conjugate, shielding it from enzymatic degradation and improving its stability in biological media.[2][3] This "stealth" effect can also reduce clearance by the mononuclear phagocyte system.[11] While longer PEG chains are known for substantially extending circulation half-life, even short PEG spacers can contribute to improved PK properties by enhancing solubility and stability.[12][13] For instance, studies on ADCs have shown that incorporating a PEG4 spacer can lead to pharmacokinetic profiles nearly identical to that of the undrugged antibody.[14]
Reduced Immunogenicity The immune system can recognize and mount a response against bioconjugates, particularly those involving non-human proteins or hydrophobic payloads. The flexible and hydrophilic PEG4 chain can mask immunogenic epitopes on the biomolecule's surface, reducing the likelihood of an immune response.[2][3][6] While PEG itself can be immunogenic in some contexts, particularly in longer chains, discrete, short PEG spacers are generally considered non-immunogenic and can help to confer "stealth" properties to the conjugate.[1][11]
Flexible Spacer Arm and Maintained Biological Activity The PEG4 spacer provides a flexible, defined-length linkage (approximately 25.7 Å) between the conjugated molecules.[2][15] This flexibility helps to preserve the native conformation and biological activity of sensitive biomolecules, such as antibodies, by minimizing steric hindrance.[2][3] This is crucial for applications like ADCs, where maintaining the integrity of the antibody's antigen-binding site is essential for targeted delivery.[2]
Quantitative Data Summary
The benefits of PEG4 spacers can be quantified through various experimental comparisons. The following tables summarize key data from comparative studies.
Table 1: Effect of PEG Spacer on Non-Specific Uptake and Aggregation
| Comparison | Metric | Without PEG Spacer | With PEG4 Spacer | Fold Improvement | Source(s) |
| ADC Linker-Payload | Kupffer Cell Uptake (in vitro) | ~70-fold increase vs. antibody | ~7-fold increase vs. antibody | ~10x | [14] |
| ADC Linker-Payload | Aggregation Levels (DAR8) | Significant Aggregation | Low Aggregation (2-3%) | - | [14] |
Table 2: Impact of PEG Spacer on Immunogenicity
| Application | Metric | Without PEG Spacer | With PEG Spacer | Fold Change | Source(s) |
| Polysaccharide Conjugate Vaccine | PS-specific IgG Titers | Baseline | 3.0-fold increase | +3.0x | [16] |
Note: This study highlights that in vaccine development, a PEG spacer can paradoxically increase the desired immunogenic response by reducing steric shielding of the antigen.[16]
Logical & Experimental Workflow Visualizations
Diagram 1: Logical Benefits of a PEG4 Spacer
The following diagram illustrates how the intrinsic properties of a PEG4 spacer translate into tangible benefits for bioconjugates.
Diagram 2: Experimental Workflow for ADC Synthesis using a PEG4 Linker
This diagram outlines a typical two-step process for creating an antibody-drug conjugate (ADC) using a heterobifunctional SMCC-PEG4 linker (NHS-PEG4-Maleimide).
Experimental Protocols
The following section provides a generalized, representative protocol for the two-step conjugation of a thiol-containing payload to an antibody using an amine-reactive PEG4 linker with a maleimide (B117702) group (e.g., SM(PEG)4 or SMCC-PEG4). This protocol should be optimized for specific applications.
Protocol: Two-Step Antibody-Drug Conjugation via NHS-PEG4-Maleimide Linker
Objective: To covalently link a thiol-containing payload to primary amines (lysine residues) on an antibody.
Materials:
-
Antibody (Protein A): 1-10 mg/mL in an amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.0.
-
Thiol-containing Payload (Molecule B): To be dissolved in a compatible solvent (e.g., DMSO).
-
SM(PEG)4 Crosslinker (Succinimidyl-([N-maleimidopropionamido]tetraethyleneglycol) ester): Prepare a 10 mM stock solution in anhydrous DMSO immediately before use.[17]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers with primary amines like Tris.[18]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 10 mM Cysteine.
-
Purification: Desalting columns (e.g., 7K MWCO) and size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) columns.[17][]
Part 1: Activation of Antibody with NHS-PEG4-Maleimide Linker
-
Preparation: Bring the antibody solution to room temperature. Ensure the buffer is free of primary amines.[18]
-
Reaction Setup: Add a 10- to 20-fold molar excess of the freshly prepared 10 mM SM(PEG)4 stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.[18][20]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[18][21]
-
Purification of Activated Antibody: Remove the excess, unreacted crosslinker immediately using a desalting column equilibrated with Reaction Buffer (PBS, pH 7.2-7.5).[18] The resulting maleimide-activated antibody is now ready for conjugation to the thiol-containing payload.
Part 2: Conjugation of Payload to Activated Antibody
-
Preparation: Dissolve the thiol-containing payload in a minimal amount of DMSO. If the payload contains disulfide bonds, it may require reduction using a reagent like TCEP prior to this step, followed by removal of the reducing agent.[][22]
-
Reaction Setup: Immediately add the thiol-containing payload to the purified maleimide-activated antibody. A molar ratio of 1.5 to 5-fold excess of the payload over the antibody is a good starting point.[]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C under an inert gas (e.g., nitrogen or argon) if the thiol is sensitive to oxidation.[22][23]
-
Quenching (Optional): To stop the reaction, add a quenching reagent like cysteine to a final concentration several times greater than the initial sulfhydryl concentration to cap any unreacted maleimide groups.[21] Incubate for 15-20 minutes.
-
Final Purification: Purify the final Antibody-Drug Conjugate (ADC) to remove excess payload and reaction byproducts. SEC is commonly used to separate the conjugated antibody from small molecules. HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs).[]
-
Characterization: Characterize the final ADC to determine the DAR (e.g., via HIC-HPLC or Mass Spectrometry), purity (e.g., via SDS-PAGE and SEC), and biological activity (e.g., via binding assays and in vitro cytotoxicity assays).[5]
References
- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. lifetein.com [lifetein.com]
- 16. PEG as a spacer arm markedly increases the immunogenicity of meningococcal group Y polysaccharide conjugate vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 23. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Synthesis of Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are indispensable tools in modern chemical biology and drug development. Their unique architecture, featuring two distinct reactive moieties, enables the covalent linkage of different biomolecules with high precision and control. This technical guide provides a comprehensive overview of the synthesis of several widely used heterobifunctional crosslinkers, complete with detailed experimental protocols, quantitative data, and visual diagrams of synthetic and signaling pathways. This information is critical for researchers aiming to design and execute robust bioconjugation strategies, from fundamental research to the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Concepts in Heterobifunctional Crosslinker Synthesis
The synthesis of heterobifunctional crosslinkers typically involves a multi-step process where a core scaffold is functionalized with two different reactive groups. The choice of reactive ends is dictated by the target functional groups on the biomolecules to be conjugated, such as primary amines (-NH2) on lysine (B10760008) residues or the N-terminus of proteins, and sulfhydryl groups (-SH) on cysteine residues. Common reactive functionalities include N-hydroxysuccinimide (NHS) esters for targeting amines, and maleimides or pyridyldithiol groups for targeting sulfhydryls. More advanced "click chemistry" handles like dibenzocyclooctyne (DBCO) and methyltetrazine allow for highly specific and bioorthogonal conjugation reactions.
Quantitative Data Summary
The following table summarizes key quantitative data for the heterobifunctional crosslinkers discussed in this guide. This information is crucial for selecting the appropriate crosslinker based on desired spacer length, and for estimating reaction efficiencies.
| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Typical Overall Yield (%) | Purity (%) |
| SMCC | 334.32 | 8.3 | ~89 | >95 |
| SPDP | 312.36 | 6.8 | ~70-80 | >95 |
| DBCO-NHS Ester | 402.4 | ~12.5 | Variable | >95 |
| Methyltetrazine-PEG4-NHS Ester | 574.59 | ~24.9 | Variable | >90 |
Synthetic Pathways and Experimental Protocols
This section provides detailed synthetic procedures for four key heterobifunctional crosslinkers.
Synthesis of SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
SMCC is a widely used non-cleavable crosslinker that connects amine- and sulfhydryl-containing molecules.[1]
Synthetic Pathway:
Synthesis of SMCC crosslinker.
Experimental Protocol: [2]
-
Formation of the N-maleamic acid intermediate: A suspension of trans-4-(aminomethyl)cyclohexane carboxylic acid (7.86 g, 50.0 mmol) and maleic anhydride (4.90 g, 50.0 mmol) in 250 mL of DMF is stirred at room temperature for 6 hours.
-
Preparation of the esterifying reagent: In a separate flask, a solution of N-hydroxysuccinimide (23.0 g, 200 mmol) in 250 mL of DMF is cooled to 0°C, and trifluoroacetic anhydride (27.8 mL, 200 mmol) is added dropwise.
-
Cyclization and Esterification: The solution from step 1 is cooled to 0°C, and sym-collidine (13.9 mL, 105 mmol) is added dropwise. The freshly prepared TFA-NHS reagent from step 2 is then added to this mixture. The reaction is allowed to warm to room temperature and stirred overnight.
-
Purification: The reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford SMCC as a white solid.
Synthesis of SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)
SPDP is a thiol-cleavable crosslinker that reacts with primary amines and sulfhydryl groups.[3]
Synthetic Pathway:
Synthesis of SPDP crosslinker.
Experimental Protocol:
-
Synthesis of 3-(2-pyridyldithio)propionic acid: [2]
-
To a solution of 2,2'-dipyridyl disulfide (11.0 g, 50 mmol) in 100 mL of dichloromethane (B109758), sulfuryl chloride (4.1 mL, 50 mmol) is added dropwise at room temperature. The mixture is stirred for 1 hour.
-
The resulting solution of 2-pyridylsulfenyl chloride is cooled to 0°C, and a solution of 3-mercaptopropionic acid (4.3 mL, 50 mmol) and triethylamine (B128534) (7.0 mL, 50 mmol) in 50 mL of dichloromethane is added dropwise.
-
The reaction is stirred at 0°C for 30 minutes and then at room temperature for 20 minutes. The mixture is washed with water, dried over sodium sulfate, and the solvent is evaporated to yield 3-(2-pyridyldithio)propionic acid.
-
-
Esterification to form SPDP:
-
3-(2-pyridyldithio)propionic acid (10.75 g, 50 mmol) and N-hydroxysuccinimide (6.33 g, 55 mmol) are dissolved in 100 mL of anhydrous DMF.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (10.54 g, 55 mmol) is added in portions, and the mixture is stirred at room temperature overnight.
-
The reaction mixture is poured into ice water, and the precipitate is collected, washed with water, and recrystallized from isopropanol (B130326) to give SPDP.
-
Synthesis of DBCO-NHS Ester (Dibenzocyclooctyne-N-hydroxysuccinimide ester)
DBCO-NHS ester is a key reagent for copper-free click chemistry, enabling the conjugation of amine-containing molecules to azide-modified partners.[4][5]
Synthetic Pathway:
Synthesis of DBCO-NHS Ester.
Experimental Protocol:
-
Synthesis of DBCO-Acid: The synthesis of DBCO-acid is a multi-step process that can be achieved through various published routes.[4] A common approach involves the cyclization of a dibenzo-fused eight-membered ring system followed by functionalization to introduce the carboxylic acid moiety.
-
Esterification to form DBCO-NHS Ester: [5]
-
DBCO-acid (e.g., 1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) are dissolved in anhydrous N,N-dimethylacetamide (DMA).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) (1.1 equivalents) is added, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is then worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford DBCO-NHS ester.
-
Synthesis of Methyltetrazine-PEG4-NHS Ester
Methyltetrazine-PEG4-NHS ester is used for bioorthogonal ligation reactions, reacting with strained alkenes like trans-cyclooctene (B1233481) (TCO).
Synthetic Pathway:
Synthesis of Methyltetrazine-PEG4-NHS Ester.
Experimental Protocol:
-
Synthesis of Methyltetrazine-PEG4-Acid: The synthesis of the methyltetrazine-PEG4-acid precursor involves several steps, typically starting from commercially available tetrazine and PEG building blocks.[6]
-
Esterification to form Methyltetrazine-PEG4-NHS Ester: [6]
-
Methyltetrazine-PEG4-acid (1 equivalent) is dissolved in an anhydrous solvent such as DMF.
-
A coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1.1 equivalents) and N-hydroxysuccinimide (1.1 equivalents) are added to the solution.
-
The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
The product is typically purified by preparative HPLC to yield the final Methyltetrazine-PEG4-NHS ester.
-
Experimental Workflows and Signaling Pathways
Heterobifunctional crosslinkers are central to numerous applications in drug development and research. The following diagrams illustrate a typical experimental workflow for creating an antibody-drug conjugate and a key signaling pathway targeted by PROTACs.
Experimental Workflow: Antibody-Drug Conjugation (ADC) using SMCC
This workflow outlines the steps for conjugating a cytotoxic drug to an antibody using the SMCC crosslinker.
Workflow for Antibody-Drug Conjugation.
Signaling Pathway: PROTAC-Mediated Targeted Protein Degradation via VHL E3 Ligase
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system. This diagram illustrates the mechanism involving the von Hippel-Lindau (VHL) E3 ligase.[7][8][9]
PROTAC-mediated protein degradation via VHL.
This guide provides a foundational understanding of the synthesis and application of key heterobifunctional crosslinkers. The provided protocols and data serve as a starting point for researchers to produce these valuable reagents in their own laboratories, enabling the development of innovative bioconjugates for a wide range of scientific and therapeutic applications.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DBCO-NHS Ester synthesis - chemicalbook [chemicalbook.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Boc-aminooxy-amide-PEG4-propargyl (CAS No. 1895922-77-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-aminooxy-amide-PEG4-propargyl is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Its unique architecture, featuring a terminal propargyl group for click chemistry, a tetraethylene glycol (PEG4) spacer, and a Boc-protected aminooxy group, offers a versatile platform for the precise construction of complex bioconjugates. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.
The propargyl group facilitates covalent linkage to azide-modified molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. The PEG4 spacer enhances aqueous solubility and provides spatial separation between conjugated moieties. The tert-butyloxycarbonyl (Boc) protected aminooxy group, upon deprotection, readily reacts with aldehydes and ketones to form stable oxime linkages.
Core Data Summary
The physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1895922-77-6 | [1][2] |
| Molecular Formula | C₁₆H₂₉NO₇ | [2] |
| Purity | ≥95% | [2] |
Applications in Drug Development
The dual reactivity of this linker makes it a valuable tool in the synthesis of targeted therapies.
-
PROTACs: In the synthesis of PROTACs, this linker can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein.[][4][5]
-
ADCs: For ADCs, the linker can conjugate a cytotoxic payload to a monoclonal antibody. The antibody directs the conjugate to a specific antigen on a target cell, where the payload can then exert its therapeutic effect.[6]
Experimental Protocols
Boc Deprotection of the Aminooxy Group
This procedure removes the Boc protecting group to reveal the reactive aminooxy functionality.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon source
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the Boc-protected linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TFA to the solution. The final concentration of TFA should be between 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting deprotected linker can be used in the next step, often without further purification.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" reaction conjugates the propargyl group of the linker to an azide-containing molecule.
Materials:
-
Propargyl-functionalized linker (either Boc-protected or deprotected)
-
Azide-containing molecule (e.g., azide-modified protein ligand or payload)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of water and t-butanol, or DMF)
-
Nitrogen or Argon source
Procedure:
-
Dissolve the propargyl-functionalized linker and the azide-containing molecule in the chosen solvent system in a reaction vessel.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen.
-
In a separate vial, prepare fresh solutions of CuSO₄ and sodium ascorbate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The final concentrations are typically in the range of 1 mM for copper sulfate and 5 mM for sodium ascorbate.
-
Stir the reaction at room temperature. The reaction time can vary from 1 to 24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS, SDS-PAGE for proteins).
-
Upon completion, the resulting triazole-linked conjugate can be purified using standard chromatographic techniques (e.g., HPLC, size-exclusion chromatography).
Visualizing Workflows and Pathways
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using a heterobifunctional linker like this compound.
Caption: A generalized workflow for PROTAC synthesis.
PROTAC Mechanism of Action
This diagram illustrates the mechanism by which a PROTAC induces the degradation of a target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
Technical Data Sheet: Boc-aminooxy-amide-PEG4-propargyl
An In-depth Guide for Researchers and Drug Development Professionals
**Abstract
This document provides a detailed overview of the chemical properties of Boc-aminooxy-amide-PEG4-propargyl, a heterobifunctional linker molecule integral to the fields of bioconjugation and antibody-drug conjugate (ADC) development. The primary focus is to establish the precise molecular weight and chemical formula, which are fundamental parameters for any quantitative experimental work. This guide presents these core data points in a structured format for ease of reference and application in research and development settings.
Chemical Identity and Molecular Structure
This compound is a synthetic compound featuring three key functional regions:
-
A Boc-protected aminooxy group : This moiety reacts with carbonyls (aldehydes or ketones) to form a stable oxime linkage following deprotection under mild acidic conditions.
-
A Propargyl group : This terminal alkyne is a reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, enabling covalent linkage to azide-modified molecules.[1][2]
-
A PEG4 spacer : A tetraethylene glycol linker that enhances aqueous solubility and provides spatial separation between the conjugated molecules.[3]
The molecule's structure facilitates the precise and stable linkage of different molecular entities, making it a valuable tool in constructing complex bioconjugates.[1]
Physicochemical Properties
The fundamental physicochemical properties of this compound have been determined based on its chemical structure. These values are crucial for stoichiometric calculations in experimental protocols, buffer preparation, and analytical characterization such as mass spectrometry.
The presented data is summarized in the table below for clarity and quick reference.
| Parameter | Value | Reference |
| Chemical Formula | C₁₆H₂₉NO₇ | [2][] |
| Molecular Weight (Average) | 347.41 g/mol | [2][3] |
| Exact Mass (Monoisotopic) | 347.1944 u | [2] |
| Elemental Analysis | C: 55.32%; H: 8.41%; N: 4.03%; O: 32.24% | [2] |
| CAS Number | 1895522-77-6 | [2] |
Logical Structure and Functional Components
To visualize the relationship between the functional components of the molecule, the following diagram illustrates its logical construction. The molecule is built around a central PEG4 spacer, which connects the two terminal reactive groups.
Experimental Protocols and Applications
While a detailed, step-by-step experimental protocol for the calculation of molecular weight is not applicable—as it is a theoretical value derived from the chemical formula—the confirmation of this value is a standard procedure in quality control and chemical analysis.
General Protocol for Molecular Weight Verification via Mass Spectrometry:
A standardized workflow for the verification of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) is outlined below. This is a representative, not exhaustive, protocol.
Key Applications:
-
Antibody-Drug Conjugates (ADCs): This linker is used to conjugate cytotoxic drugs to monoclonal antibodies, leveraging the PEG spacer to improve solubility and pharmacokinetic properties.[1]
-
Bioconjugation: The dual functionality allows for the linking of proteins, peptides, or other biomolecules to surfaces, nanoparticles, or reporter molecules through click chemistry and oxime ligation.
-
PROTAC Development: The linker can be adapted for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to connect a target-binding ligand and an E3 ligase ligand.
Conclusion
This compound is a well-defined chemical entity with a molecular weight of 347.41 g/mol . Its heterobifunctional nature, combined with the benefits of a hydrophilic PEG spacer, makes it an essential tool for advanced applications in drug development and chemical biology. The data and diagrams provided in this guide serve as a foundational reference for scientists utilizing this versatile linker in their research.
References
Methodological & Application
Application Notes and Protocols for Boc-aminooxy-amide-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the effective use of Boc-aminooxy-amide-PEG4-propargyl, a heterobifunctional linker. This linker is designed for advanced bioconjugation applications, enabling the sequential or orthogonal labeling of biomolecules.
The structure of this compound incorporates three key functional elements:
-
A Boc-protected aminooxy group: This allows for the controlled, acid-labile deprotection to reveal a reactive aminooxy group, which specifically targets aldehyde or ketone moieties to form a stable oxime bond.
-
A propargyl group: This terminal alkyne serves as a reactive handle for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry."
-
A PEG4 spacer: A hydrophilic polyethylene (B3416737) glycol spacer enhances solubility in aqueous buffers and minimizes steric hindrance between the conjugated molecules.
This unique combination of features makes it an invaluable tool for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized surfaces for biomolecular immobilization.
I. Key Applications
-
Antibody-Drug Conjugate (ADC) Development: Site-specific conjugation of toxins or payloads to antibodies that have been engineered to contain a ketone or aldehyde handle.
-
Surface Immobilization: Covalent attachment of biomolecules to aldehyde- or ketone-functionalized surfaces for applications in diagnostics and proteomics.
-
Protein and Peptide Labeling: Introduction of a clickable alkyne group onto proteins or peptides through oxime ligation for subsequent functionalization.
-
Two-step Labeling: An orthogonal labeling strategy where the aminooxy group first reacts with an aldehyde/ketone, followed by a click reaction to the propargyl group.
II. Experimental Protocols
This section provides detailed protocols for the deprotection of the Boc group and subsequent conjugation reactions.
Protocol 1: Deprotection of this compound
The tert-Butyloxycarbonyl (Boc) protecting group must be removed to expose the reactive aminooxy group for oxime ligation. This is typically achieved under acidic conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
HPLC system for purification and analysis
Procedure:
-
Dissolve this compound in a solution of 50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Neutralize the residue by dissolving it in deionized water and adding DIPEA until the pH reaches ~7.0.
-
Extract the deprotected product with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting aminooxy-amide-PEG4-propargyl by reverse-phase HPLC.
Protocol 2: Oxime Ligation with an Aldehyde-Containing Protein
This protocol describes the conjugation of the deprotected aminooxy-linker to a protein containing an aldehyde group.
Materials:
-
Deprotected aminooxy-amide-PEG4-propargyl
-
Aldehyde-containing protein (e.g., an antibody with a formylglycine residue)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0
-
Aniline (B41778) (as a catalyst, optional)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a stock solution of the deprotected aminooxy-amide-PEG4-propargyl in an appropriate solvent (e.g., DMSO or water).
-
Dissolve the aldehyde-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Add the aminooxy-linker to the protein solution at a 10-50 fold molar excess. The optimal ratio should be determined empirically.
-
If using a catalyst, add aniline to a final concentration of 1-10 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle shaking.
-
Monitor the conjugation efficiency using SDS-PAGE or mass spectrometry.
-
Purify the resulting propargyl-functionalized protein using a desalting or SEC column to remove excess linker and other reagents.
Protocol 3: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This protocol details the "click" reaction between the propargyl-functionalized protein and an azide-containing molecule (e.g., a fluorescent dye, drug, or biotin).
Materials:
-
Propargyl-functionalized protein
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent: Sodium ascorbate (B8700270) or THPTA
-
A copper chelator: TBTA or BTTAA
-
Reaction Buffer: PBS or similar buffer at pH 7.4
Procedure:
-
Prepare stock solutions:
-
Azide-containing molecule in DMSO.
-
CuSO₄ in deionized water.
-
Sodium ascorbate in deionized water (prepare fresh).
-
TBTA or BTTAA in DMSO.
-
-
In a reaction tube, add the propargyl-functionalized protein.
-
Add the azide-containing molecule at a 5-20 fold molar excess over the protein.
-
Premix the copper catalyst: Add CuSO₄ and the chelator (TBTA or BTTAA) together. Then add the sodium ascorbate. A typical final concentration is 1 mM CuSO₄, 5 mM sodium ascorbate, and 1 mM chelator.
-
Add the premixed catalyst to the protein-azide mixture.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Quench the reaction by adding a chelating agent like EDTA.
-
Purify the final conjugate using SEC to remove unreacted components.
III. Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the protocols described above. These values are illustrative and may require optimization for specific applications.
| Parameter | Protocol 1: Boc Deprotection | Protocol 2: Oxime Ligation | Protocol 3: CuAAC Reaction |
| Typical Yield | >90% | 70-95% | >95% |
| Reaction Time | 1-2 hours | 2-16 hours | 1-4 hours |
| Reaction pH | Acidic (TFA) | 6.0 - 7.0 | 7.4 |
| Molar Excess of Reagent | N/A | 10-50x linker to protein | 5-20x azide (B81097) to protein |
| Typical Temperature | Room Temperature | Room Temp. or 37°C | Room Temperature |
| Purification Method | Reverse-Phase HPLC | Size-Exclusion Chromatography | Size-Exclusion Chromatography |
IV. Diagrams and Workflows
The following diagrams illustrate the key chemical transformations and experimental workflows associated with the use of this compound.
Caption: Overall workflow for using the bifunctional linker.
Caption: Logical relationship of components in a CuAAC reaction.
Application Notes and Protocols: Step-by-Step Boc Deprotection of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed amine-protecting group in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated therapeutics.[1][2] Its widespread use is attributed to its stability in a broad range of chemical conditions and its facile removal under acidic conditions.[1][3] This application note provides detailed protocols for the efficient deprotection of Boc-protected polyethylene (B3416737) glycol (PEG) linkers, a critical step in the stepwise assembly of complex biomolecules.[1]
Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and a different reactive group at the other, are essential tools in multi-step conjugation strategies.[1] The controlled removal of the Boc group unveils a primary amine, ready for subsequent conjugation reactions. This document outlines the chemical principles, quantitative data, experimental procedures, and troubleshooting for the successful deprotection of Boc-PEG linkers.
Data Presentation: Quantitative Analysis of Boc Deprotection
The efficiency of Boc deprotection is paramount for maximizing the yield and purity of the final product. The choice of acid, its concentration, reaction time, and temperature are critical parameters that influence the outcome. The following table summarizes representative conditions for the acid-catalyzed deprotection of Boc-protected amines on PEG linkers.
| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time (min) | Purity/Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temp | 30 - 120 | >95 | [1][4] |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | Room Temp | 5 - 30 | >95 | [1] |
| 4M Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp | 5 - 120 | >95 | [1][4] |
Experimental Protocols
This section provides detailed methodologies for the deprotection of Boc-PEG linkers using trifluoroacetic acid (TFA), a common and effective reagent for this transformation.
Protocol 1: Standard Boc Deprotection using TFA in Dichloromethane (DCM)
This protocol describes a general procedure for the removal of the Boc protecting group in a solution phase.
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)[4]
-
Anhydrous Dichloromethane (DCM)[4]
-
Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)[4]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Toluene (B28343) (for co-evaporation)[4]
-
Saturated aqueous sodium bicarbonate solution (for neutralization)[4]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Suitable organic solvent for extraction (e.g., DCM, Ethyl Acetate)
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[4]
-
Cooling: Cool the solution to 0°C using an ice bath.[4]
-
Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[4] If the substrate contains acid-sensitive groups prone to reaction with the released tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.[4]
-
Monitoring: Monitor the progress of the reaction until the starting material is completely consumed. This can be achieved using Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
-
TLC: The deprotected amine product is more polar and will have a lower Rf value compared to the Boc-protected starting material.[4]
-
LC-MS: Provides accurate quantification of the starting material, product, and any byproducts.[4]
-
¹H NMR: Monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[4][5]
-
-
Work-up:
-
Concentration: Upon reaction completion, remove the DCM and excess TFA by rotary evaporation.[4]
-
Azeotropic Removal of TFA: Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times to ensure the removal of residual TFA.[4] The resulting product is the TFA salt of the deprotected amine.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[4]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG linker amine.[4]
-
Protocol 2: Analytical Monitoring of Boc Deprotection by HPLC
This protocol outlines the procedure for quantitatively monitoring the deprotection reaction over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Aliquots from the deprotection reaction at various time points
-
HPLC system with a suitable column (e.g., reverse-phase C18)[4]
-
Mobile phase (appropriate for the PEG linker's polarity)
-
Quenching solution (e.g., mobile phase containing a neutralizing agent)[4]
-
Calibration standards of the Boc-protected starting material and the expected deprotected product.
Procedure:
-
Calibration: Prepare a calibration curve by injecting known concentrations of the starting material and the purified product into the HPLC system.[4]
-
Sampling: At predetermined time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.[4]
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in the quenching solution to prevent further deprotection.[4]
-
Injection: Inject the quenched and diluted sample into the HPLC system.[4]
-
Analysis: Analyze the resulting chromatogram to determine the relative peak areas of the starting material and the product.[4]
-
Quantification: Use the calibration curve to quantify the conversion of the starting material to the product at each time point, allowing for the determination of the reaction kinetics and endpoint.[4]
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the Boc deprotection of PEG linkers.
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and versatile method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction has become an indispensable tool in drug discovery, bioconjugation, and materials science due to its reliability, specificity, and biocompatibility.[3][4] The CuAAC reaction is characterized by its fast kinetics, high yields, and tolerance of a wide variety of functional groups, making it ideal for the synthesis of complex molecular architectures and the modification of biological macromolecules.[2][5]
Core Principles
The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to yield a stable triazole ring.[6] This transformation is a significant improvement over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires harsh conditions and often results in a mixture of regioisomers.[1] The copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and ensures the exclusive formation of the 1,4-disubstituted triazole isomer.[1][6] The active Cu(I) catalytic species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[6][7]
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions for CuAAC, providing a starting point for optimization.
Table 1: General Reaction Conditions for Small Molecule Synthesis
| Parameter | Typical Conditions | Notes |
| Copper Source | CuSO₄·5H₂O (1-5 mol%) | Other sources like CuI or CuBr can be used. |
| Reducing Agent | Sodium Ascorbate (5-10 mol%) | A slight excess is used to prevent oxidative homocoupling. |
| Ligand | None or TBTA (1-5 mol%) | Ligands can accelerate the reaction and stabilize the Cu(I) catalyst. |
| Solvent | t-BuOH/H₂O (1:1), DMF, DMSO, THF | Solvent choice depends on substrate solubility.[7] |
| Temperature | Room Temperature (25°C) | Gentle heating (40-60°C) can be used for less reactive substrates.[7] |
| Reaction Time | 1 - 12 hours | Monitored by TLC or LC-MS.[8] |
Table 2: Optimized Conditions for Bioconjugation
| Parameter | Typical Conditions | Notes |
| Copper Source | CuSO₄·5H₂O (50-250 µM) | Lower concentrations are used to minimize cytotoxicity.[9] |
| Reducing Agent | Sodium Ascorbate (5 mM) | [9] |
| Ligand | THPTA, BTTAA (5 equivalents relative to Cu) | Water-soluble ligands are essential to stabilize Cu(I) and protect biomolecules.[10][11] |
| Solvent | Aqueous buffers (e.g., PBS, pH 7-8) | [7] |
| Temperature | Room Temperature (25°C) | To maintain the integrity of biomolecules. |
| Reaction Time | 30 - 60 minutes | [12] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC in Small Molecule Synthesis
This protocol describes a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.
Materials:
-
Terminal alkyne (1.0 equiv)
-
Azide (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne and the azide in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.[8]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: CuAAC for Bioconjugation (e.g., Antibody-Drug Conjugates)
This protocol provides a method for labeling a biomolecule containing an alkyne or azide functionality.
Materials:
-
Alkyne-modified antibody
-
Azide-containing drug molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)[12]
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[12]
-
Phosphate-buffered saline (PBS)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified antibody with the azide-containing drug in PBS. The molar ratio of the drug to the antibody is typically between 4:1 and 10:1.[12]
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.[8]
-
Add the catalyst premix to the reaction tube containing the antibody and drug.[8]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8]
-
Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing to prevent denaturation of proteins.[8]
-
Allow the reaction to proceed at room temperature for 30-60 minutes.[12]
-
The labeled biomolecule can then be purified from excess reagents using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.[8]
Visualizations
The following diagrams illustrate the catalytic cycle and a general experimental workflow for the CuAAC reaction.
Caption: Catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: General experimental workflow for a CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
Application Notes and Protocols for Oxime Ligation with Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and versatile bioorthogonal conjugation reaction used for the site-specific modification of proteins and other biomolecules.[1][2][3][4][5] This chemoselective reaction occurs between an aminooxy group and an aldehyde or ketone, forming a stable oxime bond.[1][2][3] Its utility in bioconjugation stems from the mild reaction conditions, high chemoselectivity, and the hydrolytic stability of the resulting linkage.[1][2][3] This technique is instrumental in various applications, including the development of antibody-drug conjugates (ADCs), PET imaging agents, and hydrogels, as well as in fundamental studies of protein function.[1][2]
These application notes provide detailed protocols for performing oxime ligation on proteins, including methods for introducing the requisite carbonyl or aminooxy functionalities, optimizing reaction conditions, and purifying the resulting conjugates.
Reaction Principle
The core of oxime ligation is the reaction between a nucleophilic aminooxy group (-O-NH2) and an electrophilic carbonyl group (aldehyde or ketone) to form a stable oxime linkage (-O-N=C-).[1][2][3] The reaction is typically performed in aqueous buffers at a slightly acidic to neutral pH.[1][6] The rate of oxime ligation can be significantly accelerated by the use of nucleophilic catalysts, such as aniline (B41778) and its derivatives.[1][6][7][8]
Key Advantages of Oxime Ligation:
-
High Chemoselectivity: The reaction is highly specific between the aminooxy and carbonyl groups, minimizing side reactions with other functional groups present in proteins.[1][2][3]
-
Mild Reaction Conditions: The ligation can be performed under biocompatible conditions, preserving the structure and function of the protein.[1][2][3]
-
Stable Oxime Bond: The resulting oxime bond is highly stable under physiological conditions.[1][2][3]
-
Catalyst-Enhanced Rates: The use of catalysts like aniline or phenylenediamines can dramatically increase the reaction rate, allowing for efficient conjugation even at low reactant concentrations.[1][6][7][8]
Experimental Workflows
The general workflow for protein modification via oxime ligation involves several key steps, from the introduction of the reactive handles to the final purification of the conjugate.
Quantitative Data Summary
The efficiency of oxime ligation is influenced by several factors including pH, catalyst, and the nature of the carbonyl group. The following tables summarize key quantitative data from the literature to aid in experimental design.
Table 1: Reaction Conditions and Catalysts for Oxime Ligation
| Parameter | Typical Range/Value | Catalyst | Notes | Reference |
| pH | 4.0 - 7.0 | Aniline | Optimal pH is often between 4 and 5. | [1][3] |
| 7.0 | Aniline | Reaction is slower at neutral pH. | [6] | |
| 7.0 | m-Phenylenediamine (mPDA) | mPDA is a more efficient catalyst than aniline at neutral pH.[7] | [7] | |
| Catalyst Concentration | 10 - 100 mM | Aniline, p-Phenylenediamine (pPDA) | Higher concentrations generally lead to faster reactions. | [1][3][6] |
| Temperature | Room Temperature to 37°C | N/A | Mild temperatures are sufficient for the reaction. | [9][10] |
| Solvent | Aqueous buffers, DMF | N/A | Anhydrous DMF can be used for rapid, high-temperature reactions.[3] | [1][3] |
Table 2: Kinetic Data for Oxime Ligation
| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |
| Aminooxyacetyl-peptide + Benzaldehyde | Aniline (100 mM) | 7 | 8.2 ± 1.0 | [6] |
| Aldehyde-functionalized GFP + Dansylated aminooxy reagent | Aniline (100 mM) | 7 | Minimal product conversion in 90s | [11] |
| Aldehyde-functionalized GFP + Dansylated aminooxy reagent | mPDA (750 mM) | 7 | Reaction completed in 90s | [11] |
| Aminooxy-functionalized PEG + Aldehyde-protein | p-Phenylenediamine (10 mM) | 7 | 19-fold faster than aniline-catalyzed reaction | [8] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation of a Protein
This protocol outlines a general method for conjugating an aminooxy-containing molecule to a protein that has been engineered to contain an aldehyde or ketone group.
Materials:
-
Protein containing a carbonyl group (aldehyde or ketone)
-
Aminooxy-functionalized molecule (e.g., drug, probe)
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 6.0 - 7.0 (or Sodium Acetate, pH 4.0 - 5.0)
-
Catalyst Stock Solution: 1 M Aniline in DMSO or water (or m-Phenylenediamine for neutral pH)
-
Quenching Solution (optional): Acetone (B3395972) or an excess of a scavenger aldehyde/ketone
-
Purification system (e.g., RP-HPLC, Size Exclusion Chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein containing the carbonyl group in the chosen reaction buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM).
-
Reactant Addition: Add the aminooxy-functionalized molecule to the protein solution. A 5- to 20-fold molar excess of the aminooxy compound is typically used.
-
Catalyst Addition: Add the catalyst stock solution to the reaction mixture to achieve a final concentration of 10-100 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C. The reaction time can vary from minutes to several hours, depending on the reactants and catalyst used.[1][3] Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, SDS-PAGE).
-
Quenching (Optional): If desired, the reaction can be quenched by adding a 10% v/v of acetone to consume any unreacted aminooxy groups.[1][2]
-
Purification: Purify the protein conjugate from unreacted small molecules and catalyst using an appropriate chromatography method. For example, Reverse-Phase HPLC (RP-HPLC) is effective for peptides and small proteins, while Size Exclusion Chromatography (SEC) is suitable for larger proteins.
-
Characterization: Analyze the purified conjugate by mass spectrometry to confirm the covalent modification and by SDS-PAGE to assess purity.
Protocol 2: Rapid One-Pot Fmoc-Deprotection and Oxime Ligation for Time-Sensitive Applications
This protocol is adapted for applications requiring rapid conjugation, such as radiolabeling with short-lived isotopes.[1][3] It utilizes a protected aminooxy group that is deprotected in situ.
Materials:
-
Peptide/protein with a protected aminooxy group (e.g., Fmoc-Aoa)
-
Aldehyde- or ketone-containing labeling agent (e.g., ¹⁸F-FDG)
-
Deprotection Solution: 30% Piperidine in anhydrous DMF
-
Catalyst: Aniline
-
Quenching Solution: Neat Trifluoroacetic acid (TFA) and Acetone
-
Anhydrous Dimethylformamide (DMF)
-
RP-HPLC system for purification
Procedure:
-
Deprotection: Dissolve the Fmoc-protected aminooxy-peptide/protein in pre-heated (75°C) 30% piperidine/anhydrous DMF. Incubate for 1 minute at 75°C.[3]
-
Quenching of Deprotection: Quench the deprotection reaction by adding neat TFA (~30% v/v).[3]
-
Ligation: Immediately add the pre-heated aldehyde/ketone-containing molecule (e.g., 100 equivalents) and aniline (e.g., 2 equivalents) in anhydrous DMF.[3]
-
Incubation: Incubate the reaction mixture for 5 minutes.[1][3]
-
Quenching of Ligation: Quench the ligation reaction with acetone.[3]
-
Purification: Immediately purify the labeled product using rapid RP-HPLC.[1][2][3]
Signaling Pathways and Logical Relationships
Oxime ligation is a chemical tool and not a biological signaling pathway itself. However, it is extensively used to create probes to study signaling pathways or to develop therapeutics that target specific pathways. The following diagram illustrates the logical relationship in using oxime ligation to create a protein-drug conjugate that can interact with a cellular target.
Conclusion
Oxime ligation is a powerful and reliable method for the site-specific modification of proteins.[1][2] Its biocompatibility and the stability of the resulting conjugate make it an invaluable tool in academic research and pharmaceutical development.[1][2][3] By carefully selecting the reaction partners, catalyst, and conditions, researchers can achieve high yields of precisely modified proteins for a wide range of applications.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibody Conjugation with Boc-aminooxy-amide-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to specific cells or tissues is a cornerstone of modern drug development. Antibody-drug conjugates (ADCs) represent a powerful class of biotherapeutics that combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC.
This document provides a detailed protocol for the conjugation of a bifunctional linker, Boc-aminooxy-amide-PEG4-propargyl, to an antibody. This heterobifunctional linker allows for a two-step, controlled conjugation process. The Boc-protected aminooxy group, after deprotection, reacts with a carbonyl group (aldehyde or ketone) introduced onto the antibody, forming a stable oxime linkage. The propargyl group provides a terminal alkyne handle for the subsequent attachment of an azide-containing payload via click chemistry. The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and provides spatial separation between the antibody and the payload.
Principle of the Method
The conjugation strategy involves three main stages:
-
Antibody Modification: Introduction of aldehyde groups onto the antibody. This is achieved by the mild oxidation of the carbohydrate moieties present in the Fc region of the antibody using sodium periodate (B1199274).
-
Linker Conjugation via Oxime Ligation: The this compound linker is first deprotected to reveal the reactive aminooxy group. This is followed by the reaction of the deprotected linker with the aldehyde-modified antibody to form a stable oxime bond.
-
Payload Attachment via Click Chemistry: The propargyl group on the antibody-linker conjugate is then used to attach an azide-modified payload (e.g., a cytotoxic drug) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Target-specific antibody |
| This compound | e.g., MedChemExpress, AxisPharm | Bifunctional linker |
| Sodium meta-periodate (NaIO4) | e.g., Sigma-Aldrich | Oxidizing agent for antibody |
| Anhydrous Dimethyl Sulfoxide (DMSO) | e.g., Sigma-Aldrich | Solvent for linker |
| Trifluoroacetic Acid (TFA) | e.g., Sigma-Aldrich | Boc deprotection reagent |
| Aniline (B41778) | e.g., Sigma-Aldrich | Catalyst for oxime ligation |
| Azide-modified payload | User-defined | Therapeutic or imaging agent |
| Copper(II) sulfate (B86663) (CuSO4) | e.g., Sigma-Aldrich | Click chemistry catalyst precursor |
| Sodium ascorbate (B8700270) | e.g., Sigma-Aldrich | Reducing agent for click chemistry |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | e.g., Sigma-Aldrich | Copper-chelating ligand |
| Phosphate (B84403) Buffered Saline (PBS), pH 7.4 | In-house or commercial | Buffer for antibody handling |
| Sodium Acetate (B1210297) Buffer, pH 5.5 | In-house preparation | Buffer for oxidation reaction |
| Aniline-Acetate Buffer, pH 6.0 | In-house preparation | Buffer for oxime ligation |
| Desalting columns (e.g., Zeba™ Spin) | e.g., Thermo Fisher Scientific | Buffer exchange and purification |
| Amicon® Ultra Centrifugal Filter Units | e.g., MilliporeSigma | Protein concentration |
| Hydrophobic Interaction Chromatography (HIC) column | e.g., Tosoh Bioscience, GE Healthcare | ADC purification |
| Size Exclusion Chromatography (SEC) column | e.g., GE Healthcare, Agilent | ADC characterization |
Experimental Protocols
Workflow Overview
The overall experimental workflow is depicted in the diagram below.
Caption: Workflow for antibody-drug conjugate (ADC) synthesis.
Step 1: Antibody Modification - Aldehyde Group Generation
This protocol describes the generation of aldehyde groups on the antibody's carbohydrate chains.
-
Buffer Exchange: Prepare the antibody in a sodium acetate buffer (50 mM, pH 5.5). This can be done using a desalting column or dialysis. The final antibody concentration should be between 2-10 mg/mL.
-
Oxidation Reaction:
-
Cool the antibody solution to 4°C.
-
Prepare a fresh solution of sodium meta-periodate (NaIO4) in the same acetate buffer.
-
Add the NaIO4 solution to the antibody solution to a final concentration of 1-2 mM. A molar excess of 20-50 fold of NaIO4 over the antibody is a good starting point.
-
Incubate the reaction mixture in the dark at 4°C for 30-60 minutes.
-
-
Quenching: Stop the reaction by adding a 10-fold molar excess of glycerol (B35011) or ethylene (B1197577) glycol and incubate for 15 minutes at 4°C.
-
Purification: Immediately purify the aldehyde-modified antibody using a desalting column pre-equilibrated with PBS (pH 7.4) to remove excess periodate and quenching reagent. The purified antibody should be used immediately in the next step.
Step 2: Linker Preparation - Boc Deprotection
This step removes the Boc protecting group from the linker.
-
Dissolve Linker: Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Deprotection Reaction:
-
To the linker solution, add an equal volume of a 50% (v/v) solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Incubate at room temperature for 30-60 minutes.
-
Evaporate the TFA and DCM under a stream of nitrogen.
-
The resulting deprotected aminooxy-linker should be used immediately.
-
Note: It is crucial to perform this step in a fume hood due to the corrosive nature of TFA.
Step 3: Conjugation of Linker to Antibody via Oxime Ligation
This protocol details the reaction between the aldehyde-modified antibody and the deprotected linker.
-
Reaction Setup:
-
To the purified aldehyde-modified antibody (in PBS, pH 7.4), add the freshly deprotected aminooxy-linker. A 20-50 fold molar excess of the linker over the antibody is recommended.
-
Add aniline from a freshly prepared stock solution in DMSO to a final concentration of 10-20 mM. Aniline acts as a catalyst to increase the reaction rate at neutral pH[1].
-
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours or overnight at 4°C. The progress of the reaction can be monitored by techniques such as HIC-HPLC.
-
Purification: Purify the antibody-linker conjugate to remove excess linker and aniline. This can be achieved by size-exclusion chromatography (SEC) or tangential flow filtration (TFF)[2][3][].
Step 4: Payload Attachment via Click Chemistry
This final step attaches the azide-containing payload to the antibody-linker conjugate.
-
Reaction Components:
-
Prepare a stock solution of the azide-modified payload in a suitable solvent (e.g., DMSO).
-
Prepare a fresh stock solution of copper(II) sulfate (CuSO4) in water.
-
Prepare a fresh stock solution of a copper-chelating ligand such as THPTA in water.
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.
-
-
Click Reaction:
-
To the purified antibody-linker conjugate in a suitable buffer (e.g., PBS, pH 7.0-7.5), add the azide-modified payload to a final molar excess of 5-10 fold over the antibody.
-
In a separate tube, pre-mix the CuSO4 and THPTA solutions at a 1:5 molar ratio.
-
Add the CuSO4/THPTA mixture to the antibody-payload solution to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-2 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Final Purification: Purify the final ADC using SEC to remove unreacted payload, copper, and other reagents. The final product should be buffer-exchanged into a formulation buffer suitable for storage.
Characterization of the ADC
The resulting ADC should be thoroughly characterized to determine key quality attributes.
| Parameter | Analytical Method | Description |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | Determines the average number of drug molecules conjugated to each antibody. HIC can separate species with different DAR values[]. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | Assesses the percentage of monomeric ADC and detects the presence of high molecular weight aggregates[5]. |
| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | Confirms that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, MTS) | Evaluates the potency of the ADC on target-expressing and non-target cell lines. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DAR | Inefficient antibody oxidation. | Optimize NaIO4 concentration and reaction time. Ensure the antibody is in the correct buffer. |
| Incomplete Boc deprotection. | Ensure complete removal of TFA and use freshly deprotected linker. | |
| Inefficient oxime ligation. | Optimize linker-to-antibody molar ratio and reaction time. Ensure the presence of aniline catalyst. | |
| High Aggregation | Harsh reaction conditions (pH, temperature). | Perform reactions at recommended temperatures and pH. Minimize incubation times where possible. |
| High concentration of organic co-solvents. | Keep the percentage of organic solvents (e.g., DMSO) to a minimum. | |
| Inefficient purification. | Optimize purification methods (e.g., SEC, HIC) to effectively remove aggregates[][5]. | |
| Loss of Antibody Affinity | Modification of critical amino acids. | Periodate oxidation is generally site-specific to glycans, but harsh conditions could potentially affect other residues. Ensure mild reaction conditions. |
Signaling Pathway Diagram
The following diagram illustrates the logical relationship of the key chemical transformations in this protocol.
Caption: Key chemical transformations in the conjugation process.
These detailed application notes and protocols provide a comprehensive guide for the successful conjugation of this compound to an antibody, enabling the development of novel antibody-drug conjugates for research and therapeutic applications.
References
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index. Polyethylene glycol (PEG) linkers have emerged as a versatile tool in ADC design, offering numerous advantages due to their hydrophilic and biocompatible nature.[1][2]
The incorporation of PEG chains in the linker can significantly enhance the aqueous solubility of hydrophobic payloads, thereby reducing the propensity for aggregation, a common challenge in ADC development.[3][4] This improved solubility facilitates easier handling and formulation.[5] Furthermore, the hydrophilic nature of PEG can create a "hydration shell" around the drug, shielding it from premature degradation and clearance, which often leads to a prolonged plasma half-life and improved pharmacokinetic profile.[2][4] By masking the hydrophobic drug, PEG linkers can also enable higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[2]
This document provides detailed application notes and protocols for the synthesis of ADCs using PEG linkers, covering both traditional lysine-based conjugation and site-specific approaches. It also includes protocols for the purification and characterization of the resulting ADCs, along with a summary of quantitative data to guide linker selection and a troubleshooting guide to address common challenges.
I. Experimental Workflow for ADC Synthesis
The synthesis of an ADC using a PEG linker is a multi-step process that requires careful planning and execution. The general workflow involves the preparation of the antibody and the linker-payload, followed by their conjugation, and finally, the purification and characterization of the resulting ADC.
II. Protocols for ADC Synthesis
Two primary strategies are employed for the conjugation of drugs to antibodies: targeting surface-accessible lysine (B10760008) residues for a more heterogeneous product or utilizing site-specific methods for a homogenous ADC.
Protocol 1: Lysine-Based ADC Conjugation (Two-Step)
This protocol describes a common two-step method for conjugating a drug to an antibody via its lysine residues using a heterobifunctional PEG linker.[6]
Materials:
-
Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Amine-reactive PEG linker (e.g., NHS-PEG-Maleimide)
-
Thiol-containing cytotoxic payload
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., Size Exclusion Chromatography - SEC)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the Reaction Buffer using a desalting column to remove any amine-containing buffer components.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Antibody Modification with PEG Linker:
-
Immediately before use, dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO to a concentration of 10 mM.
-
Add a 5-10 molar excess of the linker solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess linker using a desalting column, exchanging the modified antibody into PBS, pH 7.4.
-
-
Payload Conjugation:
-
Dissolve the thiol-containing payload in DMSO to a concentration of 10 mM.
-
Add a 1.5 to 3.0 molar excess of the payload solution to the maleimide-activated antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding a final concentration of 20 mM N-acetylcysteine and incubate for 20 minutes.
-
-
Purification:
-
Purify the ADC using Size Exclusion Chromatography (SEC) to remove unconjugated payload and linker, as well as potential aggregates.
-
Protocol 2: Site-Specific ADC Conjugation (via Engineered Cysteine)
This protocol outlines a method for site-specific conjugation using an antibody with an engineered cysteine residue and a maleimide-functionalized PEG linker.
Materials:
-
Cysteine-engineered Monoclonal Antibody (ThioMab) in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG-Payload conjugate
-
Reaction Buffer: PBS with 1 mM EDTA, pH 7.2
-
Purification columns (e.g., Hydrophobic Interaction Chromatography - HIC)
-
Anhydrous DMSO
Procedure:
-
Antibody Reduction:
-
Add a 2-5 molar excess of TCEP to the ThioMab solution.
-
Incubate for 1-2 hours at 37°C to reduce the engineered cysteine residues.
-
Remove excess TCEP using a desalting column, exchanging the antibody into the Reaction Buffer.
-
-
Conjugation:
-
Dissolve the Maleimide-PEG-Payload conjugate in DMSO to a concentration of 10 mM.
-
Add a 1.5 to 3.0 molar excess of the conjugate solution to the reduced antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a final concentration of 20 mM N-acetylcysteine and incubate for 20 minutes.
-
-
Purification:
-
Purify the ADC using Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs and remove unconjugated antibody.
-
III. Purification and Characterization Protocols
Proper purification and characterization are critical to ensure the quality, safety, and efficacy of the final ADC product.
Protocol 3: ADC Purification by Size Exclusion Chromatography (SEC)
SEC is a common method for removing unconjugated small molecules and aggregates from the ADC preparation.[7]
Materials:
-
Crude ADC solution
-
SEC column (e.g., Superdex 200 or equivalent)
-
Mobile Phase: PBS, pH 7.4
-
HPLC/FPLC system with a UV detector (280 nm)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the crude ADC sample through a 0.22 µm filter.
-
Injection: Inject a defined volume of the sample onto the column.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the monomeric ADC peak.
-
Analysis: Analyze the collected fractions for purity and aggregation.
Protocol 4: ADC Purification by Protein A Chromatography
Protein A chromatography is useful for purifying ADCs while removing unconjugated payload and linker, especially for IgG-based ADCs.[8]
Materials:
-
Crude ADC solution
-
Protein A column
-
Binding/Wash Buffer: PBS, pH 7.4
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.7
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
FPLC system
Procedure:
-
Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Binding/Wash Buffer.
-
Sample Loading: Load the crude ADC sample onto the column.
-
Washing: Wash the column with 5-10 CVs of Binding/Wash Buffer to remove unbound impurities.
-
Elution: Elute the bound ADC with the Elution Buffer and collect fractions. Immediately neutralize the fractions by adding the Neutralization Buffer (e.g., 100 µL per 1 mL of eluate).
-
Buffer Exchange: Perform a buffer exchange into a suitable formulation buffer using a desalting column.
Protocol 5: Drug-to-Antibody Ratio (DAR) Determination by HIC-UV
HIC is the gold standard for determining the DAR and the distribution of different drug-loaded species.[9]
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[6]
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[6]
-
HPLC system with a UV detector (280 nm)
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column.
-
Gradient Elution: Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Data Analysis: Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated based on the weighted average of the peak areas.
Protocol 6: ADC Characterization by Mass Spectrometry (MS)
Mass spectrometry provides precise mass information for confirming conjugation and calculating the DAR.[10]
Procedure:
-
Intact Mass Analysis: The ADC sample is desalted and analyzed by ESI-QTOF MS to determine the mass of the intact ADC and calculate the average DAR.
-
Reduced Mass Analysis: The ADC is treated with a reducing agent (e.g., DTT) to separate the light and heavy chains. The masses of the individual chains are then determined by LC-MS to confirm the location and extent of conjugation.
IV. Quantitative Data Summary
The choice of PEG linker length and architecture can significantly impact the properties of the resulting ADC. The following tables summarize representative quantitative data from the literature.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| ADC Construct | PEG Linker Length | Half-life Extension (fold increase) | Clearance Rate (relative to no PEG) | Reference |
| ZHER2-MMAE | No PEG | 1.0 | 1.0 | [5] |
| ZHER2-PEG4K-MMAE | 4 kDa | 2.5 | Slower | [5] |
| ZHER2-PEG10K-MMAE | 10 kDa | 11.2 | Significantly Slower | [5] |
| anti-CD30-MMAE | PEG8 | - | Slower than shorter PEGs | [11] |
| anti-CD30-MMAE | PEG12 | - | Similar to PEG8 | [11] |
| anti-CD30-MMAE | PEG24 | - | Similar to PEG8 | [11] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| ADC Construct | PEG Linker Length | IC50 Reduction (fold increase) | Cell Line | Reference |
| ZHER2-MMAE | No PEG | 1.0 | NCI-N87 | [5] |
| ZHER2-PEG4K-MMAE | 4 kDa | 4.5 | NCI-N87 | [5] |
| ZHER2-PEG10K-MMAE | 10 kDa | 22.0 | NCI-N87 | [5] |
| Trastuzumab-MMAE (DAR1) | PEG2 | - | HCC-1954 | [12] |
| Trastuzumab-MMAE (DAR2) | PEG2 | 1.5-fold more potent than DAR1 | HCC-1954 | [12] |
V. Mechanism of Action and Signaling Pathway
The mechanism of action of an ADC begins with the binding of the antibody to its target antigen on the surface of a cancer cell. For HER2-targeted ADCs, this binding can also disrupt downstream signaling pathways.
Upon binding, the ADC-receptor complex is internalized, often via endocytosis.[13] The ADC is then trafficked to lysosomes, where the linker is cleaved by lysosomal enzymes or the antibody is degraded, releasing the cytotoxic payload into the cytoplasm.[11][14] The released payload can then bind to its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and ultimately apoptosis.[13]
HER2 activation, often through heterodimerization with other HER family members like HER3, initiates downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[10][15] These pathways are crucial for cell proliferation, survival, and differentiation.[16] By binding to HER2, the antibody component of the ADC can block these signaling pathways, contributing to its anti-tumor activity.[14]
VI. Troubleshooting
The synthesis and characterization of ADCs can be challenging. This section provides a guide to common issues and potential solutions.
Table 3: Troubleshooting Guide for ADC Synthesis and Characterization
| Problem | Potential Cause(s) | Suggested Solution(s) | Reference(s) |
| Low ADC Yield | - Inefficient conjugation reaction- Instability of the linker-payload- Poor solubility of the linker-payload- Loss during purification | - Optimize molar excess of linker-payload- Adjust reaction time, temperature, and pH- Use a more stable linker chemistry- Increase PEG linker length to improve solubility- Optimize purification conditions to minimize loss | [17] |
| High Aggregation | - Hydrophobicity of the payload- High DAR- Inappropriate buffer conditions | - Incorporate a hydrophilic PEG linker- Optimize the DAR to a lower value (e.g., 2-4)- Screen different formulation buffers for stability- Purify using SEC to remove aggregates | |
| Inaccurate DAR Measurement | - Poor resolution in HIC- Incomplete ionization in MS- Heterogeneity of the ADC | - Optimize HIC gradient and mobile phase composition- Use a different HIC column chemistry- Optimize MS parameters for large molecules- Use orthogonal methods (e.g., UV-Vis, RPLC-MS) for confirmation | [18][] |
| Premature Drug Release | - Linker instability in plasma | - Select a more stable linker (e.g., non-cleavable or sterically hindered cleavable linker)- Perform in vitro plasma stability assays to screen linkers | [20] |
| Loss of Antibody Affinity | - Conjugation at or near the antigen-binding site | - Use site-specific conjugation methods to direct conjugation away from the binding site- For lysine conjugation, a lower DAR may be beneficial- Perform binding assays (e.g., ELISA, SPR) to assess affinity | [7] |
Conclusion
The use of PEG linkers in the synthesis of antibody-drug conjugates offers significant advantages in improving the physicochemical and pharmacokinetic properties of these complex biotherapeutics. By carefully selecting the appropriate linker chemistry, length, and conjugation strategy, researchers can develop ADCs with an optimized therapeutic window. The detailed protocols and data provided in this document serve as a comprehensive resource for scientists and drug development professionals working in this exciting and rapidly evolving field. Successful ADC development relies on a multi-faceted approach that combines robust synthetic methods with thorough purification and characterization to ensure the generation of safe and effective targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. labinsights.nl [labinsights.nl]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. agilent.com [agilent.com]
- 7. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The mechanisms of HER2 targeted ADCs are dependent on Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Current progress and remaining challenges of peptide–drug conjugates (PDCs): next generation of antibody-drug conjugates (ADCs)? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PROTAC Synthesis with Bifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's native protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] Unlike traditional small-molecule inhibitors that rely on occupying a protein's active site, PROTACs act catalytically by inducing the degradation of the entire protein.[2] This event-driven mechanism offers a powerful strategy to target proteins previously considered "undruggable."[3]
A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (an "anchor"), and a chemical linker that connects these two moieties.[4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[6] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[1][3] The PROTAC is then released to repeat the cycle, enabling it to be effective at substoichiometric concentrations.[1]
Signaling Pathway: The PROTAC Mechanism of Action
The mechanism by which a PROTAC induces the degradation of a target protein is a multi-step process involving the cellular ubiquitin-proteasome pathway.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Components of a PROTAC
Warhead: The POI-Binding Ligand
The warhead is a ligand that specifically binds to the protein of interest. The choice of warhead is crucial for the selectivity of the PROTAC. A wide range of ligands for various protein targets have been incorporated into PROTACs, including those for kinases, transcription factors, and epigenetic proteins.[7]
Anchor: The E3 Ligase Ligand
The anchor is a ligand that recruits an E3 ubiquitin ligase. While there are over 600 E3 ligases in humans, only a handful have been extensively utilized for PROTAC design due to the availability of well-characterized small-molecule ligands.[4] The most commonly used E3 ligases and their corresponding ligands include:
-
Cereblon (CRBN): Ligands are often derived from thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide.[6][8]
-
Von Hippel-Lindau (VHL): Ligands are typically based on hydroxyproline (B1673980) derivatives.[3]
-
Mouse Double Minute 2 Homolog (MDM2): Nutlin-based antagonists are commonly used.[6]
-
Inhibitor of Apoptosis Proteins (IAP): Bestatin-based ligands are often employed.[6]
Recent research has focused on expanding the repertoire of E3 ligases that can be recruited by PROTACs.[9]
Bifunctional Linker
The linker is a critical component that connects the warhead and the anchor. The length, composition, and attachment points of the linker significantly influence the physicochemical properties and biological activity of the PROTAC.[10][] The linker plays a crucial role in:
-
Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the productive formation of the ternary complex.[]
-
Physicochemical Properties: The linker impacts solubility, cell permeability, and metabolic stability.[1][]
-
Selectivity: In some cases, the linker can contribute to the selective degradation of one protein over another, even when the warhead binds to multiple proteins.[10]
Common linker motifs include alkyl chains, polyethylene (B3416737) glycol (PEG) chains, and more rigid structures like piperazines and alkynes.[][]
PROTAC Synthesis Workflow
The synthesis of a PROTAC typically involves the coupling of the warhead, linker, and E3 ligase ligand. This can be achieved through a linear, multi-step synthesis or a more convergent approach.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Experimental Protocols
Protocol 1: Synthesis of a Model PROTAC (JQ1-C3-Pomalidomide)
This protocol describes the synthesis of a PROTAC targeting the BRD4 protein using the warhead JQ1, a 3-carbon alkyl linker, and the CRBN E3 ligase ligand pomalidomide.[2]
Materials:
-
Pomalidomide
-
N-Boc-3-aminopropan-1-ol
-
JQ1 with a carboxylic acid handle
-
Coupling reagents (e.g., HATU, DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Reagents for Boc deprotection (e.g., TFA or HCl in dioxane)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Synthesis of the Linker-E3 Ligase Ligand Intermediate:
-
React pomalidomide with a derivative of the C3 linker. For example, an alkyl halide derivative of N-Boc-3-aminopropan-1-ol under basic conditions.
-
Purify the resulting Boc-protected linker-pomalidomide intermediate by flash chromatography.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a suitable solvent (e.g., DCM).
-
Add trifluoroacetic acid (TFA) or a solution of 4M HCl in 1,4-dioxane (B91453) and stir at room temperature for 1-2 hours.[3]
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the amine salt of the linker-pomalidomide, which is often used directly in the next step.[3]
-
-
Coupling of the POI Ligand (Warhead):
-
Dissolve the JQ1-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).[3]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine salt of the linker-pomalidomide (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the progress by LC-MS.[3]
-
-
Purification of the Final PROTAC:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.[3]
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final JQ1-C3-Pomalidomide PROTAC.[3]
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[3]
-
Protocol 2: Western Blotting to Assess Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[13]
Materials:
-
Cell line expressing the target protein
-
Active PROTAC and inactive control
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the active PROTAC and the inactive control for a specified time (e.g., 24 hours).[14]
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them with lysis buffer.[14]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading.[14]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[14]
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.[14]
-
Data Presentation: Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the DC₅₀ (the concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of degradation observed).[14]
Table 1: Example Degradation Potency and Efficacy Data
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|---|
| Active PROTAC | BRD4 | HEK293 | 15 | 95 |
| Inactive Control | BRD4 | HEK293 | >10,000 | <10 |
This table summarizes key degradation parameters for a hypothetical PROTAC and its inactive control.[14]
Table 2: Example Binary Binding Affinity Data (SPR)
| Compound | Binds to | K_d_ (nM) |
|---|---|---|
| Active PROTAC | Target Protein (BRD4) | 25 |
| Active PROTAC | E3 Ligase (VHL) | 50 |
| Inactive Control | Target Protein (BRD4) | 28 |
| Inactive Control | E3 Ligase (VHL) | >50,000 |
This table shows the binding affinities of a hypothetical PROTAC and its control to the individual components, demonstrating that the inactive control does not bind to the E3 ligase.[14]
Troubleshooting and Optimization
The design and synthesis of effective PROTACs often require an iterative optimization process.
Caption: A decision tree for the iterative optimization of PROTACs.
A common challenge in PROTAC development is achieving favorable physicochemical properties due to their larger size.[15] Optimization of the linker is a key strategy to improve properties such as solubility and cell permeability.[] Additionally, the synthesis of an inactive control is crucial to demonstrate that the observed degradation is due to the intended PROTAC mechanism.[14] An effective inactive control can be generated by modifying the PROTAC to prevent it from binding to either the target protein or the E3 ligase.[14]
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. symeres.com [symeres.com]
Application Notes and Protocols for Labeling Peptides with Boc-aminooxy-amide-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Boc-aminooxy-amide-PEG4-propargyl, a versatile bifunctional linker designed for the dual modification of peptides. This linker incorporates a Boc-protected aminooxy group for conjugation to carbonyl-containing molecules via oxime ligation and a propargyl group for attachment to azide-modified molecules through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent click chemistry reaction. The integrated PEG4 spacer enhances the solubility and bioavailability of the resulting peptide conjugate.
This document outlines the discrete steps for the selective labeling of peptides, first through the propargyl group and subsequently via the deprotected aminooxy functionality. The protocols provided are based on established chemical principles for these reactions. Researchers should note that optimal reaction conditions, including stoichiometry, reaction time, and purification methods, may require empirical determination for specific peptide sequences and conjugating partners.
Data Presentation
Quantitative data for peptide labeling reactions are highly dependent on the specific peptide sequence, the nature of the molecule being conjugated, and the precise reaction conditions employed. The following tables provide representative data for typical labeling efficiencies and yields that can be expected for each conjugation step. These values are intended as a guideline for experimental design and optimization.
Table 1: Representative Quantitative Data for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Propargyl-Modified Peptides
| Parameter | Value | Method of Analysis |
| Labeling Efficiency | > 95% | RP-HPLC, LC-MS |
| Isolated Yield | 70 - 90% | Gravimetric analysis post-purification |
| Reactant Stoichiometry | 1.2 - 2.0 eq. Azide-Molecule | Optimization required |
| Reaction Time | 1 - 4 hours | Monitored by LC-MS |
Table 2: Representative Quantitative Data for Oxime Ligation of Aminooxy-Functionalized Peptides
| Parameter | Value | Method of Analysis |
| Labeling Efficiency | > 90% | RP-HPLC, LC-MS |
| Isolated Yield | 65 - 85% | Gravimetric analysis post-purification |
| Reactant Stoichiometry | 1.5 - 5.0 eq. Aldehyde/Ketone-Molecule | Optimization required |
| Reaction Time | 2 - 12 hours | Monitored by LC-MS |
Experimental Protocols
The following are detailed protocols for the sequential labeling of a peptide containing a suitable anchor point (e.g., a lysine (B10760008) residue for amide bond formation with the linker) with this compound and subsequent dual functionalization.
Protocol 1: Attachment of this compound to a Peptide
This protocol describes the initial coupling of the linker to a peptide.
Materials:
-
Peptide with a primary amine (e.g., Lysine side chain or N-terminus)
-
This compound
-
Coupling agents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous DMF
-
RP-HPLC for purification
-
LC-MS for analysis
Procedure:
-
Dissolve the peptide in anhydrous DMF to a final concentration of 10 mg/mL.
-
In a separate vial, dissolve 1.5 equivalents of this compound, 1.5 equivalents of HATU, and 1.5 equivalents of HOBt in anhydrous DMF.
-
Add 3.0 equivalents of DIPEA to the linker-coupling agent mixture and vortex briefly.
-
Add the activated linker solution to the peptide solution.
-
Allow the reaction to proceed at room temperature for 4 hours, or until LC-MS analysis indicates complete consumption of the starting peptide.
-
Quench the reaction by adding a few drops of water.
-
Dilute the reaction mixture with an appropriate solvent for purification (e.g., 0.1% TFA in water).
-
Purify the Boc-protected, propargyl-modified peptide by RP-HPLC.
-
Lyophilize the pure fractions to obtain the desired product.
-
Confirm the identity and purity of the product by LC-MS.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an azide-containing molecule to the propargyl group of the modified peptide.
Materials:
-
Propargyl-modified peptide
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
RP-HPLC for purification
-
LC-MS for analysis
Procedure:
-
Dissolve the propargyl-modified peptide in the degassed reaction buffer to a final concentration of 1 mM.
-
Dissolve 1.5 equivalents of the azide-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
Prepare fresh stock solutions of CuSO4 (50 mM in water), sodium ascorbate (1 M in water), and THPTA (100 mM in water).
-
In a reaction vessel, add the peptide solution.
-
Add the azide-containing molecule solution to the peptide solution.
-
Add THPTA to the reaction mixture to a final concentration of 5 mM.
-
Add CuSO4 to the reaction mixture to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.
-
Gently mix and allow the reaction to proceed at room temperature for 2 hours, monitoring progress by LC-MS.
-
Upon completion, purify the triazole-linked peptide conjugate by RP-HPLC.
-
Lyophilize the pure fractions and confirm the product identity by LC-MS.
Protocol 3: Boc Deprotection and Oxime Ligation
This protocol describes the final steps of deprotecting the aminooxy group and conjugating a carbonyl-containing molecule.
Materials:
-
Boc-protected, triazole-linked peptide
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Aldehyde or ketone-containing molecule
-
Aniline (B41778) (optional catalyst)
-
Reaction buffer (e.g., 100 mM sodium acetate, pH 4.5)
-
RP-HPLC for purification
-
LC-MS for analysis
Procedure:
-
Boc Deprotection: a. Dissolve the lyophilized Boc-protected peptide in a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. b. Incubate at room temperature for 1 hour. c. Remove the TFA under a stream of nitrogen. d. Precipitate the deprotected peptide with cold diethyl ether, centrifuge, and decant the ether. Repeat the wash. e. Dry the peptide pellet under vacuum.
-
Oxime Ligation: a. Dissolve the deprotected aminooxy-peptide in the reaction buffer to a final concentration of 1 mM. b. Dissolve 3.0 equivalents of the aldehyde or ketone-containing molecule in a minimal amount of a compatible co-solvent (e.g., DMSO) and add it to the peptide solution. c. For less reactive carbonyls, aniline can be added to a final concentration of 10-20 mM to catalyze the reaction. d. Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the formation of the oxime conjugate by LC-MS. e. Purify the final dually functionalized peptide by RP-HPLC. f. Lyophilize the pure fractions and confirm the final product identity and purity by LC-MS.
Visualizations
The following diagrams illustrate the experimental workflow for the dual labeling of a peptide using this compound.
Caption: Workflow for Dual Peptide Labeling.
The following diagram illustrates the logical relationship of the key chemical transformations.
Caption: Key Chemical Transformations.
Application Notes & Protocols: Bioconjugation of Small Molecules Using PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction to Small Molecule PEGylation
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a single hybrid structure. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a well-established and clinically proven strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] While historically applied to large biologics like proteins and peptides, the PEGylation of small molecule drugs offers significant advantages, addressing challenges such as poor solubility, rapid clearance, and off-target toxicity.[1]
PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer.[2] When conjugated to a small molecule, the PEG chain imparts several beneficial properties:
-
Improved Solubility: The hydrophilic nature of PEG can significantly increase the aqueous solubility of hydrophobic small molecules, making them more suitable for intravenous administration.
-
Enhanced Stability: The PEG chain can sterically hinder enzymatic degradation, protecting the drug from metabolic processes and increasing its stability in biological environments.[3]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of the PEGylated conjugate reduces its renal clearance, leading to a longer circulation time in the bloodstream.[][5]
-
Reduced Immunogenicity: PEG can mask the small molecule from the immune system, reducing the potential for an immune response.
-
Modified Biodistribution: PEGylation can alter the way a drug distributes throughout the body. For instance, it can be used to limit a drug's ability to cross the blood-brain barrier, thereby confining its activity to the periphery to reduce central nervous system (CNS) side effects.[1]
This document provides an overview of the applications, core principles, and key experimental protocols for the successful bioconjugation of small molecules using PEG linkers.
Applications of Small Molecule PEGylation
The versatility of PEG linkers has led to their use in a wide array of therapeutic and diagnostic applications.
-
Oncology: PEGylated small molecule anticancer drugs, such as docetaxel (B913) (NKTR-105), can exhibit prolonged circulation times. This leads to increased accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, improving therapeutic efficacy while potentially reducing systemic toxicity.[3]
-
Pain Management: PEGylation can be used to create peripherally acting opioid antagonists. For example, PEGylated naloxol (B12781492) (naloxegol, Movantik™) is designed to counteract the constipating side effects of opioid analgesics in the gastrointestinal tract without crossing the blood-brain barrier to interfere with their central analgesic effects.[1]
-
Antibody-Drug Conjugates (ADCs): PEG linkers are crucial components in ADCs, where they connect a potent small-molecule cytotoxic agent to a monoclonal antibody. The PEG spacer enhances the stability and solubility of the conjugate and ensures the controlled release of the drug at the target site.
-
PROTACs: In Proteolysis Targeting Chimeras (PROTACs), PEG linkers connect a target-binding small molecule to an E3 ligase-recruiting molecule, facilitating the degradation of specific proteins.
-
Diagnostics and Imaging: PEG linkers can be used to attach imaging agents (e.g., fluorescent dyes) or contrast agents to small molecule targeting ligands, improving their pharmacokinetic profile for better in-vivo imaging.
Core Principles and Chemistries
The success of a PEGylation strategy depends on the appropriate choice of PEG linker architecture and the conjugation chemistry.
Types of PEG Linkers
PEG linkers are available in various architectures, allowing for fine-tuning of the final conjugate's properties.
| Linker Type | Description | Key Advantages |
| Linear PEG | A single, straight PEG chain with reactive groups at one or both ends. | Simple, widely used, effective at increasing hydrodynamic size. |
| Branched PEG | Consists of two linear PEG chains linked to a central core, creating a "Y" or "umbrella-like" shape. | Provides enhanced steric shielding and greater protection against enzymatic degradation compared to linear PEGs of similar molecular weight.[6] |
| Forked PEG | A linear PEG chain with multiple reactive groups at one terminus. | Increases the number of small molecules that can be attached (drug loading). |
| Multi-Arm PEG | Features multiple PEG chains extending from a central core, creating a star-like structure. | Offers a high drug-loading capacity and a significant increase in molecular weight. |
| Cleavable PEG | Contains a linker that can be broken under specific physiological conditions (e.g., change in pH, presence of specific enzymes). | Enables the controlled release of the parent small molecule from the PEG chain at the target site (prodrug approach). |
Common Conjugation Chemistries
The choice of conjugation chemistry is dictated by the available functional groups on the small molecule.
-
Amine-Reactive Chemistry (Targeting -NH₂): This is the most common approach. N-hydroxysuccinimide (NHS) esters of PEG (PEG-NHS) react with primary amines on the small molecule to form stable amide bonds. The reaction is typically performed in buffers at a pH of 7.0-8.0.[7][8] Buffers containing primary amines, such as Tris or glycine, must be avoided as they compete in the reaction.[7][9]
-
Thiol-Reactive Chemistry (Targeting -SH): This method offers higher specificity. PEG-Maleimide derivatives react specifically with free sulfhydryl (thiol) groups to form stable thioether bonds. This reaction is most efficient at a pH between 6.5 and 7.5.
-
Carboxylic Acid-Reactive Chemistry (Targeting -COOH): Carboxylic acids can be activated using carbodiimides (like EDC) to react with PEG linkers containing a primary amine (PEG-Amine).
Quantitative Data Summary: Impact of PEGylation
PEGylation can dramatically alter the pharmacokinetic profile of a small molecule. The following table provides a representative example of the expected changes based on the well-documented effects of PEGylation on the opioid antagonist naloxone.
| Parameter | Naloxone (Parent Drug) | PEG-Naloxol (PEGylated Drug) | Fold Change | Rationale for Change |
| Molecular Weight | ~327 Da | >750 Da | >2.3x | Covalent attachment of the PEG chain. |
| Aqueous Solubility | Low | High | Significant Increase | The hydrophilic PEG chain dominates the physicochemical properties of the conjugate. |
| Blood-Brain Barrier Permeability | High | Negligible | Drastic Reduction | Increased size and polarity prevent passive diffusion across the BBB; becomes a substrate for efflux pumps.[1] |
| Plasma Half-Life (t½) | 60 - 120 minutes[10][11] | Significantly Increased | >5-10x (Estimated) | Increased hydrodynamic radius reduces the rate of renal clearance.[3] |
| Systemic Clearance | High (~3.6 L/min)[10] | Significantly Reduced | >5-10x (Estimated) | Slower elimination by the kidneys due to increased size.[5] |
Note: The data for PEG-Naloxol are illustrative, based on the known principles of PEGylation and the therapeutic goal of the approved drug naloxegol.
Visualizations and Diagrams
Logical Relationship of a Bioconjugate
Caption: Components of a typical PEGylated small molecule conjugate.
Experimental Workflow for PEGylation
Caption: General experimental workflow for small molecule PEGylation.
Signaling Pathway: Peripheral Mu-Opioid Receptor (MOR) Antagonism
Caption: PEGylation restricts naloxol to peripheral opioid receptors.
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.
Protocol 1: Amine-Reactive PEGylation using PEG-NHS Ester
This protocol describes the conjugation of a small molecule containing a primary amine with an amine-reactive PEG-NHS ester.
6.1 Materials:
-
Amine-containing small molecule
-
PEG-NHS Ester (e.g., mPEG-NHS, MW 2-5 kDa)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reaction vessels (e.g., glass vials) and magnetic stirrer
-
Analytical instruments: LC-MS or TLC for monitoring
6.2 Procedure:
-
Reagent Preparation:
-
Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation.[7][9] PEG-NHS is moisture-sensitive and hydrolyzes quickly.[7][9]
-
Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester by dissolving the required amount in anhydrous DMF or DMSO.[9][12] Do not store the stock solution.
-
-
Small Molecule Preparation:
-
Dissolve the amine-containing small molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL. If solubility is an issue, a co-solvent like DMF or DMSO can be used, but the final volume of organic solvent should not exceed 10% of the total reaction volume.[12]
-
-
Conjugation Reaction:
-
Add the freshly prepared PEG-NHS ester solution to the small molecule solution. A 5- to 20-fold molar excess of the PEG reagent over the small molecule is a common starting point.[6][9]
-
Stir the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[9][13] Optimal reaction time may vary and should be monitored.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them via LC-MS (to observe the appearance of the higher molecular weight conjugate) or TLC.
-
-
Quenching:
-
Once the reaction has reached the desired level of completion, add the Quenching Buffer to a final concentration of 20-50 mM Tris.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted PEG-NHS ester.
-
-
Purification:
-
Proceed immediately to purification to separate the PEGylated conjugate from excess PEG reagent and unreacted small molecule (see Protocol 2).
-
Protocol 2: Purification via Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size. It is highly effective for removing smaller, unreacted PEG reagents and small molecules from the larger PEGylated conjugate.[]
6.1 Materials:
-
SEC column with an appropriate pore size for the expected molecular weight range of the conjugate.
-
HPLC or FPLC system with a UV detector.
-
Mobile Phase/Running Buffer: A buffer in which the conjugate is stable and soluble (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Quenched reaction mixture from Protocol 1.
-
0.22 µm syringe filters.
-
Fraction collection tubes.
6.2 Procedure:
-
System Preparation:
-
Equilibrate the SEC column with at least 2-3 column volumes of the Mobile Phase until a stable baseline is achieved on the UV detector.[15]
-
-
Sample Preparation:
-
Filter the quenched reaction mixture through a 0.22 µm syringe filter to remove any precipitates or particulate matter.[16]
-
-
Sample Injection:
-
Elution and Fraction Collection:
-
Elute the sample with the Mobile Phase at a constant flow rate recommended for the column.
-
The larger PEGylated conjugate will elute first, followed by the unreacted PEG reagent and finally the unreacted small molecule.[16]
-
Collect fractions as the sample elutes, monitoring the chromatogram from the UV detector.
-
-
Analysis and Pooling:
-
Analyze the collected fractions using a suitable method (e.g., RP-HPLC, MS, or SDS-PAGE if conjugating to a larger molecule) to identify those containing the pure product.
-
Pool the fractions that contain the purified PEGylated conjugate.
-
The purified conjugate can be concentrated if necessary using ultrafiltration.
-
Protocol 3: Analysis of PEGylation Efficiency via RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity and can be used to assess the purity of the final product.
6.1 Materials:
-
C18 or C4 RP-HPLC column.
-
HPLC system with a UV or Charged Aerosol Detector (CAD).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Purified sample from Protocol 2 and samples of the unreacted starting materials.
6.2 Procedure:
-
System Preparation:
-
Equilibrate the RP-HPLC column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.[17]
-
-
Sample Injection:
-
Inject a small volume (e.g., 10-20 µL) of the purified sample onto the column. Also, run injections of the starting small molecule and the PEG linker as standards.
-
-
Elution Gradient:
-
Apply a linear gradient of increasing Mobile Phase B to elute the components. A typical gradient might be from 5% B to 95% B over 20-30 minutes.[18]
-
The unreacted small molecule (often more hydrophobic) will typically have a longer retention time than the more polar PEGylated product.
-
-
Data Analysis:
-
Compare the chromatogram of the purified product to the standards.
-
The absence of peaks corresponding to the unreacted small molecule and PEG linker indicates high purity.
-
The area of the product peak relative to the total area of all peaks can be used to quantify the purity of the final conjugate.
-
References
- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 5. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Protein PEGylation [jenkemusa.com]
- 7. broadpharm.com [broadpharm.com]
- 8. axispharm.com [axispharm.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. confluore.com [confluore.com]
- 13. researchgate.net [researchgate.net]
- 15. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Purification of PEGylated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein PEGylation and the Imperative of Purification
Protein PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of protein drugs. Key advantages of PEGylation include an extended circulatory half-life, reduced immunogenicity, and improved stability and solubility.[1][2] The PEGylation reaction, however, results in a heterogeneous mixture containing the desired PEGylated protein, unreacted native protein, excess PEG reagent, and potentially multi-PEGylated and isomeric forms of the protein.[] To ensure the safety, efficacy, and batch-to-batch consistency of a PEGylated biotherapeutic, robust and efficient purification methods are paramount.[]
This document provides detailed application notes and protocols for the purification of proteins following conjugation with PEG linkers, focusing on the most commonly employed chromatographic techniques: Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Affinity Chromatography (AC).
General Workflow for PEGylated Protein Purification
The purification of a PEGylated protein from the reaction mixture typically involves one or more chromatographic steps designed to separate components based on their distinct physicochemical properties. The general workflow is outlined below.
Size Exclusion Chromatography (SEC)
Principle: Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic radius.[] PEGylation significantly increases the size of a protein, allowing for the separation of larger PEGylated conjugates from the smaller, unreacted native protein and low molecular weight PEG reagents.[][4]
Data Presentation:
| Parameter | Value/Range | Reference |
| Typical Purity | >95% (for removing unreacted protein and PEG) | [4] |
| Loading Capacity | 0.5-2% of column volume | [5] |
| Resolution | Good for separating native vs. PEGylated protein; limited for resolving different degrees of PEGylation (mono-, di-, etc.) | [6] |
| Yield | High (>90%) | [7] |
Experimental Protocol:
Materials:
-
SEC column (e.g., Superdex 200, Sephacryl S-300)
-
Chromatography system (e.g., FPLC or HPLC)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer containing at least 150 mM salt to prevent ionic interactions.
-
PEGylated protein reaction mixture, clarified by centrifugation or filtration (0.22 µm).
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate (e.g., 0.5-1.0 mL/min for an analytical column).
-
Sample Loading: Load the clarified PEGylation reaction mixture onto the column. The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[8]
-
Elution: Elute the sample with the mobile phase in isocratic mode. The larger PEGylated proteins will elute first, followed by the native protein, and finally the smaller, unreacted PEG linkers.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical SEC to identify the fractions containing the purified PEGylated protein.
Visualization:
Ion Exchange Chromatography (IEX)
Principle: Ion Exchange Chromatography (IEX) separates molecules based on their net surface charge.[] The covalent attachment of neutral PEG chains can shield the charged residues on the protein surface, leading to a change in the protein's overall charge and its interaction with the IEX resin.[][6] This allows for the separation of PEGylated proteins from their native counterparts.
Data Presentation:
| Parameter | Value/Range | Reference |
| Typical Purity | >90% | [9] |
| Loading Capacity | High | [10] |
| Resolution | Can resolve different degrees of PEGylation and positional isomers | [] |
| Yield | 85-96% | [11] |
Experimental Protocol:
Materials:
-
IEX column (e.g., Q Sepharose for anion exchange, SP Sepharose for cation exchange)
-
Chromatography system
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)
-
Dialyzed or desalted PEGylation reaction mixture in Binding Buffer.
Protocol:
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline to remove unbound material.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes). PEGylated proteins typically elute at a lower salt concentration than the native protein due to charge shielding.
-
Fraction Collection: Collect fractions throughout the gradient elution.
-
Analysis: Analyze fractions by SDS-PAGE and/or analytical IEX to identify the purified PEGylated protein.
Visualization:
Hydrophobic Interaction Chromatography (HIC)
Principle: Hydrophobic Interaction Chromatography (HIC) separates proteins based on their surface hydrophobicity.[] PEG itself can exhibit hydrophobic characteristics under high salt conditions, and its attachment to a protein can alter the protein's overall hydrophobicity.[12] This property is exploited to separate PEGylated species from the native protein.
Data Presentation:
| Parameter | Value/Range | Reference |
| Typical Purity | Can resolve mono-, di-, and tri-PEGylated forms | [13] |
| Loading Capacity | Moderate | [] |
| Resolution | Good for separating different degrees of PEGylation | [14] |
| Yield | Variable, can be high depending on conditions | [14] |
Experimental Protocol:
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Chromatography system
-
Binding Buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Elution Buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)
-
PEGylation reaction mixture with added salt to match Binding Buffer concentration.
Protocol:
-
Column Equilibration: Equilibrate the HIC column with Binding Buffer.
-
Sample Loading: Load the salt-adjusted sample onto the column.
-
Wash: Wash the column with Binding Buffer to remove unbound components.
-
Elution: Elute the bound proteins with a decreasing salt gradient (e.g., 100-0% Binding Buffer over 20 column volumes). More hydrophobic species will elute later in the gradient.
-
Fraction Collection: Collect fractions during the gradient elution.
-
Analysis: Analyze the fractions by SDS-PAGE and/or analytical HIC.
Visualization:
Affinity Chromatography (AC)
Principle: Affinity Chromatography (AC) is a highly specific purification method that utilizes the unique binding interaction between a protein (often a recombinant protein with an affinity tag) and a ligand immobilized on the chromatography resin.[15] For PEGylated recombinant proteins, this technique can be used as an efficient capture step. Common affinity tags include the polyhistidine-tag (His-tag) and biotin.
Data Presentation:
| Parameter | Value/Range | Reference |
| Typical Purity | High (>95%) | [15] |
| Loading Capacity | Dependent on resin and protein | [16] |
| Resolution | Excellent for separating tagged vs. untagged proteins | [15] |
| Yield | High (>90%) | [16] |
Experimental Protocol (Example for His-tagged PEGylated Protein):
Materials:
-
IMAC column (e.g., Ni-NTA Agarose)
-
Chromatography system or gravity-flow column
-
Lysis/Binding Buffer (e.g., 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0)
-
Wash Buffer (e.g., 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0)
-
Clarified cell lysate containing the His-tagged PEGylated protein.
Protocol:
-
Column Equilibration: Equilibrate the Ni-NTA column with Lysis/Binding Buffer.
-
Sample Loading: Load the clarified lysate onto the column.
-
Wash: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged PEGylated protein with Elution Buffer.
-
Fraction Collection: Collect the eluted fractions.
-
Analysis and Further Purification: Analyze the fractions by SDS-PAGE. The eluted fraction will contain all His-tagged species (native and PEGylated). A subsequent SEC or IEX step is often required to separate the PEGylated protein from the un-PEGylated, tagged protein.
Visualization:
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) | Hydrophobic Interaction Chromatography (HIC) | Affinity Chromatography (AC) |
| Principle of Separation | Hydrodynamic Radius (Size) | Net Surface Charge | Surface Hydrophobicity | Specific Binding Interaction |
| Primary Application | Polishing step, buffer exchange, removal of aggregates and free PEG | Capture and intermediate purification, separation of isoforms | Intermediate purification, separation of isoforms | Capture of tagged recombinant proteins |
| Resolution of PEG Species | Low to moderate | High | High | Low (separates tagged from untagged) |
| Loading Capacity | Low | High | Moderate | High |
| Throughput | Low | High | Moderate | High |
| Sample Preparation | Minimal | Requires buffer exchange to low salt | Requires addition of high salt | Specific buffer conditions for binding |
| Cost | Moderate | Low to moderate | Moderate | High (resin can be expensive) |
Conclusion
The purification of PEGylated proteins is a critical step in the manufacturing of these enhanced biotherapeutics. The choice of purification strategy depends on the specific properties of the protein and the PEG linker, as well as the desired purity and yield. Often, a multi-step approach combining different chromatographic techniques is necessary to achieve a highly pure and homogeneous final product. The protocols and data presented in these application notes provide a foundation for developing and optimizing robust purification processes for PEGylated proteins.
References
- 1. scielo.br [scielo.br]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. agilent.com [agilent.com]
- 5. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jechobio.com [jechobio.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tagged Protein Purification - ProteoGenix [proteogenix.science]
- 16. Recombinant/Fusion Tag Protein Purification [sigmaaldrich.com]
Application Notes and Protocols for Boc-aminooxy-amide-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-aminooxy-amide-PEG4-propargyl is a versatile, heterobifunctional linker molecule widely employed in bioconjugation, drug delivery, and the development of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] This linker features three key chemical motifs: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a terminal propargyl (alkyne) group, and a hydrophilic tetraethylene glycol (PEG4) spacer. This unique combination of functionalities allows for a sequential and orthogonal conjugation strategy.
The propargyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling covalent linkage to azide-modified molecules.[1][2] The Boc-protected aminooxy group, upon deprotection under acidic conditions, reveals a reactive aminooxy handle for conjugation to aldehydes and ketones, forming a stable oxime linkage.[4][5] The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.
This document provides detailed protocols for the key reactions involving this compound: Boc deprotection, subsequent oxime ligation, and the CuAAC click reaction.
Chemical Properties and Handling
| Property | Value |
| Chemical Formula | C16H29NO7 |
| Molecular Weight | 347.4 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage | Store at -20°C for long-term stability. |
Experimental Protocols
Boc Deprotection of the Aminooxy Group
The removal of the Boc protecting group is achieved under acidic conditions to yield the free aminooxy group, which is then available for conjugation. A common and effective method involves the use of trifluoroacetic acid (TFA).
Protocol:
-
Dissolve the this compound in an appropriate anhydrous solvent such as dichloromethane (B109758) (DCM).
-
Add a solution of trifluoroacetic acid (TFA) in DCM to the reaction mixture. The final concentration of TFA should be between 20-50%.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting deprotected product (aminooxy-amide-PEG4-propargyl) can be used directly in the next step or purified if necessary.
Typical Reaction Conditions for Boc Deprotection:
| Parameter | Condition |
| Solvent | Dichloromethane (DCM) |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) |
| TFA Concentration | 20-50% (v/v) in DCM |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 30 - 120 minutes |
Workflow for Boc Deprotection:
Caption: Boc deprotection workflow.
Oxime Ligation with Aldehydes or Ketones
Following Boc deprotection, the free aminooxy group can be conjugated to a molecule containing an aldehyde or ketone functional group to form a stable oxime bond. This reaction is highly chemoselective and can be performed in aqueous or organic solvents. The reaction rate can be enhanced by using a catalyst, such as aniline (B41778), particularly at neutral pH.[6]
Protocol:
-
Dissolve the deprotected aminooxy-amide-PEG4-propargyl and the aldehyde- or ketone-containing molecule in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 4.5-7) or an organic solvent like DMF or DMSO.
-
If the reaction is performed at or near neutral pH, an aniline catalyst can be added to a final concentration of 10-100 mM to accelerate the reaction.[4]
-
Stir the reaction mixture at room temperature for 2 to 24 hours.
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
Once the reaction is complete, the conjugate can be purified using methods such as reverse-phase HPLC or size-exclusion chromatography.
Typical Reaction Conditions for Oxime Ligation:
| Parameter | Condition |
| Solvent | Aqueous Buffer (pH 4.5-7), DMF, or DMSO |
| Reactant Ratio | 1.0 - 1.5 equivalents of aminooxy compound |
| Catalyst (optional) | Aniline (10-100 mM) |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 2 - 24 hours |
Workflow for Oxime Ligation:
Caption: Oxime ligation workflow.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal propargyl group of the linker is a versatile handle for click chemistry, allowing for efficient conjugation to azide-functionalized molecules. The CuAAC reaction is highly specific, high-yielding, and can be performed under mild, biocompatible conditions.
Protocol:
-
Dissolve the this compound (or its oxime-ligated conjugate) and the azide-containing molecule in a suitable solvent system, such as a mixture of water and a co-solvent like DMSO or t-butanol.
-
Prepare a fresh solution of sodium ascorbate (B8700270) (reducing agent) in water.
-
Prepare a solution of copper(II) sulfate (B86663) (CuSO4) in water. A copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can be pre-mixed with the CuSO4 solution to improve reaction efficiency and protect biomolecules.[7][8]
-
To the reaction mixture of the alkyne and azide (B81097), add the sodium ascorbate solution, followed by the CuSO4 (or CuSO4/ligand) solution to initiate the reaction.
-
Stir the reaction at room temperature for 1 to 12 hours.
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
Upon completion, the triazole-linked conjugate can be purified by methods such as size-exclusion chromatography, reverse-phase HPLC, or by using a copper-chelating resin to remove the copper catalyst.[9]
Typical Reaction Conditions for CuAAC:
| Parameter | Condition |
| Solvent | Aqueous buffer with co-solvent (e.g., DMSO, t-butanol) |
| Reactant Ratio | 1.0 - 1.2 equivalents of alkyne |
| Copper Source | Copper(II) Sulfate (CuSO4) |
| Reducing Agent | Sodium Ascorbate |
| Ligand (optional) | THPTA or TBTA |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 1 - 12 hours |
Workflow for CuAAC Reaction:
Caption: CuAAC "click" reaction workflow.
Applications
The sequential and orthogonal nature of the reactions described above makes this compound a powerful tool in various applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. For instance, the propargyl group can be reacted with an azide-modified drug, followed by deprotection of the aminooxy group and conjugation to an aldehyde-functionalized antibody.
-
PROTACs: This linker is suitable for synthesizing PROTACs by connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
-
Biomolecule Labeling: Fluorescent dyes, biotin, or other reporter molecules functionalized with either an azide or an aldehyde/ketone can be conjugated to target molecules.
-
Surface Modification: The linker can be used to immobilize biomolecules onto surfaces that have been functionalized with a complementary reactive group.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Boc Deprotection | Insufficient TFA or reaction time. | Increase TFA concentration or extend reaction time. Ensure anhydrous conditions. |
| Low Yield in Oxime Ligation | Suboptimal pH; steric hindrance. | Optimize pH (typically 4.5-5.5 is optimal). Add aniline catalyst for reactions at neutral pH. Increase reaction time or temperature. |
| Inefficient CuAAC Reaction | Inactive copper(I) catalyst; poor solubility. | Use freshly prepared sodium ascorbate solution. Use a copper-stabilizing ligand (e.g., THPTA). Increase the amount of co-solvent to improve solubility. |
| Difficulty in Purification | Residual copper catalyst; similar properties of product and starting materials. | Use a copper-chelating resin to remove the catalyst. Optimize the HPLC gradient for better separation. |
Conclusion
This compound is a highly valuable chemical tool for researchers in chemistry, biology, and medicine. Its dual functionalities, combined with the hydrophilic PEG spacer, offer a robust and flexible platform for the construction of complex bioconjugates. The detailed protocols and workflows provided in this document serve as a comprehensive guide for the effective utilization of this linker in various research and development applications.
References
- 1. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.wiki [static.igem.wiki]
- 8. axispharm.com [axispharm.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Bioconjugation: Application Notes and Protocols for Click Chemistry
Introduction
Click chemistry has emerged as a powerful and versatile tool in the field of bioconjugation, enabling the precise and efficient covalent ligation of molecules in complex biological environments. Its bioorthogonal nature, high yields, and mild reaction conditions have made it an indispensable technique for researchers, scientists, and drug development professionals. These application notes provide a detailed overview of the two most prominent click chemistry reactions—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and offer comprehensive protocols for their application in bioconjugation.
The core principle of these reactions is the formation of a stable triazole linkage between an azide (B81097) and an alkyne. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, while SPAAC is a catalyst-free alternative that employs a strained cyclooctyne (B158145) that readily reacts with an azide to release ring strain. The choice between these two powerful methods depends on the specific experimental requirements, balancing the need for rapid kinetics with the imperative of biocompatibility.
Data Presentation: A Quantitative Comparison
The selection of a click chemistry method often hinges on a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data for CuAAC and SPAAC to facilitate a direct comparison for various bioconjugation applications.
Table 1: Comparison of Reaction Parameters for CuAAC and SPAAC
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to potential copper cytotoxicity. Mitigated by ligands. | High, suitable for live cell and in vivo applications.[1] |
| Reaction Kinetics | Generally faster (minutes to a few hours).[2] | Varies with cyclooctyne; can be slower than CuAAC.[3] |
| Reagent Cost & Accessibility | Terminal alkynes and copper sources are generally inexpensive. | Strained cyclooctynes are typically more expensive and complex to synthesize.[2] |
| Byproducts | Potential for reactive oxygen species (ROS) generation.[2] | Generally clean, with minimal byproducts.[2] |
| Regioselectivity | Forms the 1,4-disubstituted triazole exclusively.[4] | Can form a mixture of 1,4- and 1,5-regioisomers.[5] |
Table 2: Second-Order Rate Constants for Common SPAAC Cyclooctynes
The reactivity of different cyclooctynes in SPAAC reactions can be compared by their second-order rate constants (k) for the reaction with an azide, typically benzyl (B1604629) azide.
| Cyclooctyne Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.14 | [6][7] |
| Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0 | [6] |
| Dibenzoannulated cyclooctyne (DIBO) | ~0.17 - 0.7 | [6][7] |
| DIFO | 0.076 | [7] |
| TMTH | 4.0 | [7] |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
Table 3: Reported Yields for CuAAC Bioconjugation
The yields of CuAAC reactions are typically high, often exceeding 85-95% with proper optimization of reaction conditions.
| Biomolecule | Conjugation Partners | Reported Yield | Reference(s) |
| Peptides | Azide- and alkyne-modified peptides | >95% | [8] |
| Oligodeoxynucleotide (ODN) | ODN-azide and Cy3-alkyne | 90.3 ± 0.4% | [3][9] |
| Oligodeoxynucleotide (ODN) | ODN-alkyne and coumarin-azide | 86.0 ± 1.3% | [3][9] |
| Peptides | Polymer-peptide conjugates | 43% | [8] |
Mandatory Visualizations
To better understand the experimental processes and the factors influencing the choice between CuAAC and SPAAC, the following diagrams are provided.
Experimental Protocols
The following sections provide detailed methodologies for performing CuAAC and SPAAC reactions for bioconjugation.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a general procedure for labeling an azide-modified protein with an alkyne-containing fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-fluorescent dye
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 50 mM in water)
-
Reducing agent, e.g., sodium ascorbate (B8700270), stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Prepare a solution of the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the alkyne-fluorescent dye in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution and the alkyne-fluorescent dye. A molar excess of the dye (e.g., 5-20 fold) is typically used.
-
Add the THPTA ligand to the reaction mixture. A common ligand to copper ratio is 5:1.[10]
-
Add the CuSO₄ solution. The final copper concentration typically ranges from 50 µM to 500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove the excess dye and copper catalyst by a suitable purification method, such as size-exclusion chromatography (SEC), dialysis, or using a desalting column.
-
-
Analysis:
-
Analyze the labeled protein by SDS-PAGE to confirm conjugation and assess purity. The conjugation efficiency can be determined by spectrophotometry or mass spectrometry.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Drug Conjugate (ADC) Preparation
This protocol outlines the preparation of an ADC by conjugating an azide-modified antibody with a drug-linker containing a cyclooctyne, such as DBCO.
Materials:
-
Azide-conjugated antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-drug linker stock solution (e.g., in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column
-
Protein concentrator
Procedure:
-
Preparation of Reactants:
-
Perform a buffer exchange for the purified azide-conjugated antibody into PBS (pH 7.4) using a desalting column.
-
Prepare a stock solution of the DBCO-drug linker in DMSO.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-conjugated antibody with the DBCO-drug linker stock solution. A molar excess of the DBCO-drug linker (e.g., 5-20 fold) is typically used to ensure efficient conjugation.[11]
-
The final concentration of the organic co-solvent (e.g., DMSO) should be kept low (typically <10%) to avoid protein denaturation.[11]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[11]
-
-
Purification:
-
Remove the excess, unreacted DBCO-drug linker using a desalting column equilibrated with PBS (pH 7.4).
-
Concentrate the resulting ADC using a protein concentrator with an appropriate molecular weight cutoff (MWCO).
-
-
Analysis:
-
Determine the drug-to-antibody ratio (DAR) of the ADC using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Click chemistry provides a robust and efficient platform for bioconjugation, with CuAAC and SPAAC offering distinct advantages for a wide range of applications. CuAAC, with its rapid kinetics, is highly effective for in vitro conjugations where the copper catalyst can be readily removed. For applications involving live cells or in vivo studies where cytotoxicity is a concern, the bioorthogonality of SPAAC is indispensable. By carefully considering the quantitative data and detailed protocols presented in these application notes, researchers can select the most appropriate click chemistry strategy to advance their research in drug development, diagnostics, and fundamental life sciences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Antibody Modification for Subsequent PEGylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins, particularly antibodies and antibody fragments. The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size. This modification leads to reduced renal clearance, extended circulating half-life, decreased immunogenicity, and improved stability and solubility.[1]
However, the method of PEG attachment can significantly impact the efficacy of the resulting conjugate. Non-specific, random PEGylation, typically targeting lysine (B10760008) residues, can lead to a heterogeneous mixture of products with varying numbers of PEG chains attached at different positions. This heterogeneity can result in a loss of biological activity if PEG attachment occurs at or near the antigen-binding site.[2] In contrast, site-specific PEGylation offers precise control over the location and stoichiometry of PEG conjugation, leading to a homogeneous product with preserved function and optimized therapeutic properties.[2]
These application notes provide an overview of common antibody modification strategies for subsequent PEGylation, including detailed protocols for the most prevalent methods. The accompanying data and visualizations are intended to guide researchers in selecting the optimal strategy for their specific antibody and therapeutic goals.
Key Considerations for Selecting a PEGylation Strategy
Choosing the appropriate antibody modification strategy is critical for successful PEGylation and depends on several factors:
-
Target Residue Availability and Location: The presence and accessibility of target amino acids (lysines, cysteines) or glycans will dictate the feasible conjugation chemistries. It is crucial to avoid modification sites within or near the antigen-binding domains (Fab) to preserve binding affinity.
-
Desired Degree of PEGylation (DoP): The number of PEG chains to be attached will influence the choice of method. Site-specific methods offer precise control over the DoP, while random methods result in a distribution of species.
-
Homogeneity of the Final Product: For therapeutic applications, a homogeneous product with a defined number of PEG chains at specific locations is highly desirable for consistent efficacy and safety. Site-specific methods are superior in achieving homogeneity.[3]
-
Impact on Biological Activity: The chosen method should minimize any negative impact on the antibody's binding affinity (Kd) and overall biological function.
-
Complexity and Cost of the Process: Site-specific methods, particularly those requiring antibody engineering, can be more complex and costly than random conjugation approaches.[3]
Data Presentation: Comparison of PEGylation Strategies
The following tables summarize quantitative data on the efficiency and impact of different antibody PEGylation strategies.
| Table 1: Comparison of PEGylation Efficiency | ||
| Modification Strategy | Target Residue/Site | Reported Efficiency |
| Random Lysine PEGylation | Lysine | Variable (depends on molar excess of PEG) |
| Site-Specific Cysteine PEGylation (Fab') | Engineered or Reduced Cysteines | 88% (human Fab'), 94% (murine Fab')[4][5][6][7] |
| Site-Specific Glycan PEGylation | Fc Glycans | High efficiency with enzymatic and chemical methods |
| Click Chemistry | Engineered Sites | High efficiency and specificity[8] |
| Table 2: Impact of PEGylation on Antibody Half-Life | |||
| Antibody/Fragment | PEGylation Strategy | PEG Size (kDa) | Fold Increase in Half-Life |
| Bispecific S-Fab | Site-specific cysteine | 20 | 12-fold[9] |
| Equine F(ab')2 | Cysteine (Fab-PEG-Fab) | 10 | 1.86-fold[10] |
| Interferon alfa-2b | Lysine | 12 | ~13-20 fold increase in hours[11] |
| Interferon alfa-2a | Lysine | 40 | ~10-18 fold increase in hours[11] |
| Table 3: Impact of PEGylation on Binding Affinity (Kd) | |||
| Antibody | PEGylation Strategy | PEG Size (kDa) | Change in Kd |
| Anti-CD33 Antibody | Site-specific | Not specified | Modest, not statistically significant change (11.8 nM vs. 13.8 nM for random)[12] |
| Fab' Fragment | Random Lysine | 2 x 25 | 29% loss of affinity[7] |
| Fab' Fragment | Random Lysine | 3 x 5 | 38% loss of affinity[7] |
| Fab' Fragment | Random Lysine | 6 x 5 | 83% loss of affinity[7] |
Experimental Workflows and Protocols
Lysine-Targeted PEGylation (Random)
This is a widely used method due to the abundance of lysine residues on the surface of antibodies. The primary amine of the lysine side chain reacts with an amine-reactive PEG derivative, most commonly an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.[13] While straightforward, this method typically results in a heterogeneous mixture of PEGylated species.[3]
Caption: Workflow for random PEGylation targeting lysine residues.
Materials:
-
Antibody of interest
-
mPEG-NHS ester (e.g., mPEG-succinimidyl propionate)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (Size Exclusion Chromatography or Dialysis)
-
Analytical instruments (SDS-PAGE, SEC-HPLC, Mass Spectrometer)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL. Buffers containing primary amines like Tris will compete with the reaction.[14]
-
-
PEG-NHS Ester Preparation:
-
Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[14]
-
-
PEGylation Reaction:
-
Add a 5- to 50-fold molar excess of the dissolved mPEG-NHS ester to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., Tris-HCl to a final concentration of 50 mM) to stop the reaction by consuming any unreacted PEG-NHS ester.
-
-
Purification:
-
Remove unreacted PEG and byproducts by size exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Analyze the purified PEGylated antibody using SDS-PAGE to visualize the increase in molecular weight.
-
Use SEC-HPLC to assess the purity and aggregation of the conjugate.
-
Determine the degree of PEGylation (average number of PEGs per antibody) using mass spectrometry.
-
Cysteine-Targeted PEGylation (Site-Specific)
This method offers a more controlled and site-specific approach to PEGylation by targeting cysteine residues. Since antibodies typically have their cysteine residues involved in disulfide bonds, this method often requires either the reduction of these bonds to generate free thiols or the introduction of a free cysteine at a specific site through genetic engineering.[2] The free thiol group then reacts with a thiol-reactive PEG derivative, such as a maleimide, to form a stable thioether bond.[15]
Caption: Workflow for site-specific PEGylation targeting cysteine residues.
Materials:
-
Antibody or Fab' fragment
-
mPEG-Maleimide
-
Reaction Buffer (e.g., PBS, pH 6.5-7.5, containing EDTA)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
-
Purification system (SEC or Ion Exchange Chromatography)
-
Analytical instruments (SDS-PAGE, SEC-HPLC, Mass Spectrometer)
Procedure:
-
Antibody Reduction:
-
Dissolve the antibody in the reaction buffer.
-
Add a 2-10 fold molar excess of the reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate for 1-2 hours at room temperature to reduce the disulfide bonds and generate free thiols.
-
-
Removal of Reducing Agent:
-
Immediately before PEGylation, remove the excess reducing agent using a desalting column or dialysis.
-
-
PEGylation Reaction:
-
Add a 1.5- to 5-fold molar excess of mPEG-Maleimide to the reduced antibody.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess PEG-Maleimide.
-
-
Purification:
-
Purify the PEGylated antibody using SEC to separate the conjugate from unreacted PEG and antibody. Ion exchange chromatography can also be used to separate species with different degrees of PEGylation.
-
-
Characterization:
-
Confirm the successful PEGylation and assess purity using SDS-PAGE and SEC-HPLC.
-
Determine the precise location and number of attached PEGs using peptide mapping and mass spectrometry.
-
Glycan-Targeted PEGylation (Site-Specific)
This elegant site-specific method targets the conserved N-linked glycans located in the Fc region of the antibody, far from the antigen-binding site. The protocol involves enzymatic modification of the glycan structure to introduce a reactive handle, which is then specifically conjugated to a PEG derivative.
Caption: Workflow for site-specific PEGylation targeting Fc glycans.
Materials:
-
Antibody of interest
-
Endoglycosidase S (Endo-S)
-
Galactosyltransferase (GalT(Y289L))
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
DBCO-PEG (Dibenzocyclooctyne-PEG)
-
Reaction Buffer (e.g., Tris buffer, pH 7.5)
-
Purification system (Protein A chromatography)
-
Analytical instruments (SDS-PAGE, Mass Spectrometer)
Procedure:
-
Glycan Remodeling:
-
Treat the antibody with Endo-S to trim the heterogeneous glycan structure.
-
In the same pot, add GalT(Y289L) and UDP-GalNAz to transfer an azide-modified galactose to the glycan.
-
Incubate at 37°C for 12-24 hours.
-
-
Purification of Azide-Modified Antibody:
-
Purify the antibody with the incorporated azide handle using Protein A chromatography to remove the enzymes and unreacted reagents.
-
-
Click Chemistry Reaction:
-
Add a 2- to 10-fold molar excess of DBCO-PEG to the purified azide-modified antibody.
-
Incubate at room temperature for 4-12 hours. This is a copper-free click chemistry reaction.
-
-
Final Purification:
-
Remove excess DBCO-PEG by Protein A chromatography or SEC.
-
-
Characterization:
-
Confirm the formation of the PEGylated antibody by SDS-PAGE.
-
Verify the site-specific conjugation and determine the final mass using mass spectrometry.
-
Conclusion
The choice of an antibody modification strategy for PEGylation is a critical decision in the development of antibody-based therapeutics. While random lysine PEGylation is a simpler approach, site-specific methods targeting cysteines or glycans offer superior control over the final product's homogeneity and can better preserve the antibody's biological activity. The protocols and data presented in these application notes provide a foundation for researchers to develop and optimize their antibody PEGylation processes, ultimately leading to more effective and safer biotherapeutics.
References
- 1. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 3. aboligo.com [aboligo.com]
- 4. Alternative antibody Fab' fragment PEGylation strategies: combination of strong reducing agents, disruption of the interchain disulphide bond and disulphide engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-affinity anti-glycan antibodies: challenges and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
Application Notes and Protocols for Analytical Methods in Bioconjugation Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the process of covalently linking two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development. This technique is pivotal in creating advanced therapeutics like antibody-drug conjugates (ADCs), diagnostic reagents, and research tools.[1] The efficacy and safety of these bioconjugates are critically dependent on the precise control and monitoring of the conjugation reaction.[1] Key quality attributes, such as the drug-to-antibody ratio (DAR) in ADCs, conjugation site specificity, and the presence of unconjugated reactants or aggregates, must be carefully characterized.[1][2] This document provides detailed application notes and experimental protocols for the essential analytical methods used to monitor bioconjugation reactions, ensuring the development of well-characterized and consistent bioconjugate products.
Key Analytical Techniques for Bioconjugation Monitoring
A suite of analytical techniques is employed to monitor the progress and outcome of bioconjugation reactions.[3] The choice of method depends on the specific characteristics of the biomolecule and the conjugated payload.[4] The most prominent techniques include chromatography, mass spectrometry, electrophoresis, and spectroscopy.[3][5]
Workflow for Analytical Monitoring of Bioconjugation
Chromatographic Methods
Chromatography is a powerful technique for separating and quantifying the components of a bioconjugate mixture.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity and is a gold standard for determining the drug-to-antibody ratio (DAR) and drug load distribution in ADCs.[6][7] The separation occurs under mild, non-denaturing conditions, preserving the native structure of the bioconjugate.[8][9] More hydrophobic species, such as antibodies with a higher number of conjugated drugs, are retained longer on the column.[7]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved.
-
Calculate the average DAR by integrating the peak areas and weighting them by their respective drug load.
References
- 1. adcreview.com [adcreview.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection incomplete?
Incomplete Boc deprotection is a frequent issue that can stem from several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved through acidolysis, and if the acid is too weak or its concentration is too low, the reaction may not reach completion.[1] Trifluoroacetic acid (TFA) is commonly used, with concentrations of 20-50% in dichloromethane (B109758) (DCM) being typical.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; therefore, short reaction times or low temperatures might be insufficient for the complete removal of the Boc group.[1] While most deprotection reactions are conducted at room temperature for 1-2 hours, some substrates may necessitate longer reaction times.[1][2]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing the reaction rate.[1][3]
-
Solvent Issues: The choice of solvent is critical. Dichloromethane (DCM) is a common choice as it must effectively solvate both the PEG linker conjugate and the acid.[1]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin matrix in the deprotection solvent can prevent the acid from efficiently accessing all the peptide chains, leading to incomplete deprotection.[3][4] Interestingly, 100% TFA might cause less resin swelling compared to a 55% TFA solution in DCM, potentially resulting in lower purity.[1][3]
Q2: What are the common side reactions during Boc deprotection of PEG linkers, and how can I prevent them?
The primary side reaction arises from the generation of a reactive tert-butyl cation (tBu⁺) during the cleavage of the Boc group.[3] This cation can alkylate nucleophilic residues.
-
S-Alkylation: The sulfur atom in methionine is nucleophilic and can be alkylated by the tert-butyl cation.[3][5]
-
Alkylation of Tryptophan: The indole (B1671886) ring of tryptophan is electron-rich and susceptible to alkylation by the tert-butyl cation.[5]
-
Cleavage of Other Acid-Sensitive Groups: If your molecule contains other acid-labile protecting groups, they may also be cleaved under the deprotection conditions.[1] For instance, ester bonds can be partially cleaved by TFA.[1][6]
To prevent these side reactions, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[7]
| Scavenger | Target Residue/Function | Typical Concentration |
| Triisopropylsilane (B1312306) (TIS) | General scavenger, effective for tryptophan[5] | 2.5% - 5% (v/v)[1][5][8] |
| Water | General scavenger, often used in combination[5] | 2.5% (v/v)[2] |
| Thioanisole (B89551) | Particularly effective for protecting methionine[5] | 5% (v/v)[5] |
| 1,2-Ethanedithiol (EDT) | Effective for sulfur-containing residues[5] | 2.5% (v/v)[5] |
Q3: How can I effectively monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more precise assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic singlet peak of the Boc group's tert-butyl protons at approximately 1.4 ppm.[1]
Q4: What is the best method for working up the reaction and isolating the deprotected product?
The workup procedure depends on the properties of your deprotected PEG linker.
-
Evaporation of Acid: For volatile acids like TFA, removal under reduced pressure (rotoevaporation) is common.[1] Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[1][8]
-
Precipitation: The deprotected product, often as a TFA salt, can sometimes be precipitated by adding a non-polar solvent such as diethyl ether or methyl tert-butyl ether (MTBE).[1][3]
-
Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1][8]
-
Ion Exchange Chromatography: For water-soluble products, an ion-exchange resin can be used to remove the acid and isolate the free amine.[1]
Troubleshooting Guides
Problem 1: LC-MS analysis shows a significant amount of starting material remaining after the standard reaction time.
This indicates incomplete deprotection. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting decision tree for Boc deprotection issues.
Problem 2: Mass spectrometry reveals the presence of side products with an additional mass of +56 Da.
This mass increase corresponds to S-tert-butylation, confirming that side reactions are occurring.[3]
-
Cause: The tert-butyl cation generated during deprotection has alkylated a nucleophilic site, such as the sulfur in methionine.[3]
-
Solution: Introduce or increase the concentration of appropriate scavengers in your reaction mixture. For methionine-containing molecules, thioanisole is particularly effective.[5] For general purposes, triisopropylsilane (TIS) is a robust choice.[5]
Quantitative Data Summary
The selection of deprotection conditions can significantly impact the purity of the final product.
Table 1: Comparative Analysis of Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Time (min) | Product Purity (%) | Reference(s) |
| TFA | 50% | DCM | 5 | 78 | [8] |
| TFA | 50% | DCM | 60 | >95 | [8] |
| HCl | 4M | Dioxane | 5 | ~80 | [8] |
| HCl | 4M | Dioxane | 60 | >95 | [8] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of a PEG Linker in Solution
This protocol outlines a general procedure for removing a Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)[8]
-
Trifluoroacetic acid (TFA)[8]
-
Triisopropylsilane (TIS) (optional scavenger)[8]
-
Toluene (for co-evaporation)[8]
-
Saturated aqueous sodium bicarbonate solution (for neutralization)[8]
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask (e.g., to a concentration of 0.1-0.2 M).[1]
-
Cool the solution to 0°C using an ice bath.[8]
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[8]
-
If the substrate is susceptible to alkylation, add a scavenger such as TIS (2.5-5% v/v).[8]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[8]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[8]
-
Add toluene and co-evaporate (repeat 2-3 times) to help remove residual TFA.[1]
-
The resulting TFA salt can often be used directly. For neutralization, dissolve the residue in an organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[8]
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Protocol 2: Monitoring Reaction Progress by HPLC
Objective: To quantify the conversion of starting material to product over time.
Methodology:
-
Prepare a calibration curve using known concentrations of the starting material and the expected product.[1]
-
At various time points during the deprotection reaction (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.[1]
-
Immediately quench the reaction in the aliquot by diluting it in a mobile phase that contains a neutralizing agent.[1]
-
Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).[1][9]
-
Analyze the chromatogram to determine the relative peak areas of the starting material and product.[1] Use the calibration curve to quantify the conversion.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CuAAC Reactions
Welcome to the technical support center for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for high yields.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction has a low or no yield. What are the common causes?
Low yields in CuAAC reactions can be attributed to several factors:
-
Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen. Disproportionation into Cu(0) and Cu(II) can also occur.[1]
-
Poor Reagent Quality: Impurities in your azide (B81097) or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.[2]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly hinder reaction efficiency.[1]
-
Ligand Issues: The choice of ligand and its concentration are critical for stabilizing the Cu(I) catalyst and accelerating the reaction. An unsuitable ligand or an incorrect ligand-to-copper ratio can be detrimental.[1][3]
-
Side Reactions: The most common side reaction is the homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[1][4] In biological applications, reactive oxygen species (ROS) generated by the reaction can damage biomolecules.[5]
Q2: How can I prevent the inactivation of the copper catalyst?
To maintain the copper in its active Cu(I) state, consider the following:
-
Use a Reducing Agent: Sodium ascorbate (B8700270) is the most common and effective reducing agent to convert any oxidized Cu(II) back to Cu(I).[6] It is typically used in excess.
-
Employ a Stabilizing Ligand: Nitrogen-based ligands like Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are widely used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase its solubility.[1][7][8] THPTA is particularly suitable for bioconjugation reactions due to its high water solubility.[1]
-
Degas Solvents: Removing dissolved oxygen from the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) can minimize the oxidation of Cu(I).[1]
-
Work under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox under an inert atmosphere provides the best protection against oxygen.[1][9]
Q3: What is the optimal order of addition for the reagents in a CuAAC reaction?
The order of reagent addition can significantly impact the reaction's success. A generally recommended procedure is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[1] This allows for the formation of the copper-ligand complex.
-
Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[1][9]
Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.[9]
Q4: Can the solvent affect the yield of my CuAAC reaction?
Yes, the choice of solvent is important. The CuAAC reaction is known to be effective in a wide range of solvents, and the primary consideration should be the solubility of all reactants.[3] Mixtures of water and organic solvents like DMSO or THF are commonly used.[3] For bioconjugation, aqueous buffers are typical.[3]
Q5: How does temperature influence the reaction?
CuAAC reactions are generally performed at room temperature.[2] However, gentle heating to 40-50°C can be applied if the reaction is sluggish, particularly with sterically hindered substrates.[2][3] For some systems, higher temperatures may be required to achieve a reasonable reaction rate.
Troubleshooting Guide
This section addresses specific issues that can lead to low yields or failed reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst Inactivation | Increase the concentration of sodium ascorbate to ensure the copper remains in the Cu(I) state.[2] Use a stabilizing ligand like THPTA or BTTAA.[3] Degas your solvents to remove oxygen.[10] |
| Poor Reagent Quality | Verify the purity of your azide and alkyne using techniques like NMR or mass spectrometry.[2] Consider purifying your starting materials if necessary. | |
| Incorrect Stoichiometry | While a 1:1 ratio is often used, a slight excess (1.1 to 2-fold) of one reagent (usually the less precious one) can drive the reaction to completion.[3] | |
| Low Reactant Concentration | The rate of the CuAAC reaction is dependent on reactant concentrations. If possible, increase the concentration of your reactants.[2] | |
| Incomplete Conversion | Insufficient Catalyst Loading | Increase the concentration of the copper catalyst and the corresponding ligand. A 5:1 ligand-to-copper ratio is often recommended for bioconjugations.[2] |
| Steric Hindrance | For sterically hindered substrates, you may need to increase the reaction time or temperature.[3] | |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction. Ensure thorough deoxygenation of your reaction mixture, as this side reaction is often oxygen-mediated. |
| Oxidative Damage to Biomolecules | In bioconjugations, reactive oxygen species can damage sensitive amino acid residues.[5] The use of copper ligands can limit these side reactions.[5] Adding a radical scavenger like aminoguanidine (B1677879) can also be beneficial.[3][9] | |
| Formation of Precipitate | Product Insolubility | The formation of a precipitate during the reaction can indicate product insolubility or aggregation, which can halt the reaction.[2][11] Try a different solvent or solvent mixture to maintain the solubility of all components.[2] |
| Insoluble Copper Species | If the reducing agent is added before the ligand, insoluble copper species may form. Follow the recommended order of addition. |
Experimental Protocols
General Protocol for a Standard CuAAC Reaction
This protocol is a starting point and may require optimization for your specific substrates.
1. Stock Solutions:
-
Azide: 10 mM in a suitable solvent (e.g., DMSO, water).
-
Alkyne: 10 mM in a suitable solvent (e.g., DMSO, water).
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.[3]
-
Ligand (e.g., THPTA): 50 mM in water.[3]
-
Sodium Ascorbate: 100 mM in water (prepare fresh).[3]
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide and alkyne solutions to achieve the desired final concentrations (e.g., 1 mM azide, 1.2 mM alkyne).
-
In a separate tube, premix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, you would use a 5-fold excess of ligand (0.5 mM final concentration).[3]
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gentle heating to 40-50°C can be applied.[2]
-
Upon completion, the reaction can be worked up by quenching with EDTA to chelate the copper, followed by extraction and purification.[2]
Visualizations
Caption: Step-by-step workflow for a typical CuAAC experiment.
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click reaction ligands | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
challenges and solutions in oxime ligation reactions
Welcome to the Technical Support Center for Oxime Ligation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to oxime ligation experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during oxime ligation reactions in a question-and-answer format.
Question: My oxime ligation reaction is very slow or incomplete. What are the possible causes and how can I fix it?
Answer: Slow or incomplete reactions are a common issue, often stemming from suboptimal reaction conditions or reactant choice. Here are the primary factors to investigate:
-
Reaction pH: The optimal pH for uncatalyzed oxime ligation is mildly acidic, typically around 4.5.[1] At neutral pH, the reaction can be very slow.[1][2]
-
Solution: Adjust the pH of your reaction buffer to 4-5. If your biomolecules are not stable at this pH, you must use a catalyst that is effective at neutral pH.[3]
-
-
Absence of a Catalyst: Catalysts can dramatically increase reaction rates, especially at neutral pH.[4][5] Aniline (B41778) is a classic catalyst, but more efficient options are available.[2][4]
-
Solution: Introduce a nucleophilic catalyst. While aniline is effective, consider using m-phenylenediamine (B132917) (mPDA) or p-phenylenediamine (B122844) (pPDA), which have been shown to be significantly more efficient.[3][6][7][8] For example, p-phenylenediamine can accelerate protein PEGylation by 120-fold compared to an uncatalyzed reaction at pH 7.[3][8]
-
-
Reactant Reactivity: Ketones react much more slowly than aldehydes in oxime ligations.[1][6] The electronic properties of the carbonyl compound also play a role; electron-deficient carbonyl groups tend to react faster.[1]
-
Solution: If possible, use an aldehyde instead of a ketone. If you must use a ketone, increasing catalyst concentration or switching to a more effective catalyst like mPDA is crucial.[6][9] Alternatively, performing the reaction in pure acetic acid can significantly accelerate ligation with ketone substrates.[10]
-
-
Low Reactant Concentration: Ligation kinetics are concentration-dependent.[11]
-
Solution: Increase the concentration of your reactants if your experimental design allows.
-
Question: I'm getting a low yield of my final conjugate. What should I check?
Answer: Low yields can be caused by the same factors that lead to slow reactions, but can also be related to product stability and purification.
-
Product Hydrolysis: While the oxime bond is significantly more stable than imine or hydrazone linkages, it can undergo acid-catalyzed hydrolysis.[12][13][14]
-
Purification Issues: The desired product may be lost during purification steps.
-
Solution: Optimize your purification protocol. Before purification, you can quench unreacted aminooxy groups by adding an excess of acetone (B3395972) to prevent them from reacting with other components. Standard purification methods include reverse-phase HPLC, size-exclusion chromatography, or flash chromatography.
-
-
Side Reactions: The high reactivity of the aminooxy group can lead to side reactions, particularly with trace amounts of carbonyl-containing impurities in solvents (like acetone).[4][11]
-
Solution: Use high-grade, pure solvents to minimize contaminants.[4]
-
Question: How can I deal with purification challenges, specifically removing the catalyst?
Answer: Removing catalysts like aniline or phenylenediamines post-reaction is a critical step.
-
Chromatography: The most common and effective methods are HPLC or size-exclusion chromatography, which can separate the larger bioconjugate from the small-molecule catalyst.
-
Dialysis/Buffer Exchange: For protein conjugations, dialysis or buffer exchange can effectively remove the catalyst and other small molecules.
-
Quenching: As mentioned, adding acetone can cap unreacted aminooxy groups, simplifying the subsequent purification process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation? The reaction is fastest in slightly acidic conditions, with a typical optimum around pH 4.5.[1] This is because the mechanism requires protonation of the hemiaminal intermediate to facilitate dehydration, but at very low pH (below 3), the aminooxy nucleophile itself becomes protonated and unreactive.[1] However, with the use of efficient catalysts, the reaction can proceed rapidly at a neutral pH of 7.[3][8]
Q2: Which catalyst is best for my reaction? Aniline is a widely used catalyst that can increase reaction rates up to 40-fold at neutral pH.[2][4] However, substituted anilines and phenylenediamines are often more effective.
-
m-Phenylenediamine (mPDA): Up to 15 times more efficient than aniline, particularly for reactions with ketones or for hydrazone-oxime exchange. Its high water solubility allows it to be used at higher concentrations for greater catalytic effect.[6][7][9]
-
p-Phenylenediamine (pPDA): A highly effective catalyst at neutral pH, even at low (2 mM) concentrations. It can produce a 19-fold faster rate than aniline at pH 7.[3][8]
-
Arginine: Has been shown to catalyze oxime formation in water at neutral pH and can also help prevent protein aggregation.[15]
Q3: How stable is the oxime bond? The oxime bond is known for its high hydrolytic stability, especially when compared to imines and hydrazones.[4][12][13] In one study, the rate constant for the acid-catalyzed hydrolysis of an oxime was nearly 1000-fold lower than for simple hydrazones.[14] Stability is influenced by:
-
Structure: Oximes derived from ketones are more stable than those from aldehydes.[1]
-
pH: The bond is most stable at neutral or slightly acidic pH (paradoxically, maximum stability has been noted between pH 2 and 3) and is susceptible to acid-catalyzed cleavage.[12]
Q4: Are there any known side reactions? The oxime ligation is highly chemoselective for carbonyl and aminooxy groups.[11] The primary concern for side reactions is the reaction of the highly nucleophilic aminooxy group with trace carbonyl impurities in solvents or on other molecules.[4] It is also important to note that while the reaction is often considered bioorthogonal, endogenous aldehydes and ketones can potentially react, though this is typically not an issue unless the reagents are present at high concentrations.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing your experiments.
Table 1: Comparison of Common Catalysts for Oxime Ligation
| Catalyst | Typical Concentration | pH | Relative Rate Enhancement | Notes |
|---|---|---|---|---|
| None | N/A | 7.0 | 1x | Very slow, especially with ketones.[2] |
| Aniline | 10-100 mM | 7.0 | ~40x (vs. uncatalyzed) | The "classic" catalyst; can be toxic to cells.[2][4] |
| m-Phenylenediamine (mPDA) | 50-80 mM | 7.3 | Up to 15x vs. Aniline | Highly water-soluble, allowing for higher concentrations and faster rates.[6][9] |
| p-Phenylenediamine (pPDA) | 2-10 mM | 7.0 | ~19x vs. Aniline | Highly effective even at low concentrations.[3][8] |
Table 2: Typical Oxime Ligation Protocols
| Parameter | Protocol 1: Catalyzed Aqueous Ligation | Protocol 2: Acetic Acid Ligation |
|---|---|---|
| Substrates | Aldehydes and Ketones | Especially effective for less reactive ketones.[10] |
| Solvent | Aqueous Buffer (e.g., phosphate) | Pure Acetic Acid |
| Aminooxy Reagent | 1.5 - 5 equivalents | 1.5 - 3 equivalents |
| Catalyst | 10-100 mM Aniline (or other) | Acetic acid acts as the catalyst. |
| Temperature | Room Temperature or 37°C | Room Temperature |
| Reaction Time | 2 - 24 hours | 1.5 - 2 hours |
| Reference | |[10] |
Visual Guides and Workflows
Troubleshooting Workflow for Low Product Yield
This diagram provides a step-by-step decision tree to diagnose and solve issues related to low or no product formation.
Caption: A decision tree for troubleshooting low-yield oxime ligation reactions.
Aniline Catalysis Mechanism
This diagram illustrates the simplified mechanism by which aniline catalyzes oxime formation through a protonated Schiff base intermediate.
Caption: Simplified mechanism of aniline-catalyzed oxime ligation.
Key Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed Ligation in Aqueous Buffer
This protocol is a standard method for conjugating biomolecules at or near neutral pH.
-
Reagent Preparation:
-
Prepare a solution of your aldehyde or ketone-functionalized molecule in an aqueous buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).
-
Prepare a solution of your aminooxy-containing molecule (use 1.5-5 equivalents relative to the carbonyl) in the same buffer.
-
Prepare a stock solution of the aniline catalyst (e.g., 200 mM in DMF or another compatible organic co-solvent).
-
-
Ligation Reaction:
-
In a reaction vessel, combine the carbonyl-containing molecule and the aminooxy-containing molecule.
-
Add the aniline catalyst stock solution to reach a final concentration of 10-100 mM.
-
Adjust the final volume with the reaction buffer.
-
Incubate the reaction at room temperature or 37°C for 2-24 hours. Monitor progress using HPLC or mass spectrometry if possible.
-
-
Work-up and Purification:
-
(Optional) Quench unreacted aminooxy groups by adding an excess of acetone and incubating for 30 minutes.
-
Purify the conjugate using a suitable method for your molecule, such as reverse-phase HPLC or size-exclusion chromatography.
-
Protocol 2: Accelerated Ligation of Ketones in Acetic Acid
This protocol is highly effective for forcing less reactive ketone substrates to react quickly.[10]
-
Reagent Preparation:
-
Dissolve the ketone-functionalized molecule (1 equivalent) in pure acetic acid.
-
In a separate vial, dissolve the aminooxy-containing molecule (1.5-3 equivalents) in pure acetic acid.
-
-
Ligation Reaction:
-
Combine the two solutions in a reaction vessel.
-
Stir the reaction mixture at room temperature for 1.5-2 hours. The reaction often proceeds to near-quantitative conversion within this timeframe.
-
-
Work-up and Purification:
-
Remove the acetic acid under reduced pressure (e.g., using a rotary evaporator).
-
Re-dissolve the residue in a suitable solvent for purification.
-
Purify the product by flash chromatography or preparative HPLC.
-
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Solubility of PEGylated ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the development of PEGylated Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: Why is solubility a critical issue for PEGylated ADCs?
A1: Solubility is a critical quality attribute for any therapeutic protein, including ADCs. Poor solubility can lead to several significant problems:
-
Aggregation and Precipitation: Hydrophobic payloads and linkers can decrease the overall solubility of the ADC, causing molecules to self-associate into soluble aggregates or insoluble precipitates.[1][2]
-
Increased Immunogenicity: Aggregated proteins are known to be immunogenic and can trigger severe adverse reactions in patients.[1][3]
-
Loss of Efficacy: Aggregation can lead to a loss of the product, reducing the effective therapeutic dose.[1] It may also hinder the ADC's ability to bind to its target antigen.[2]
-
Manufacturing and Formulation Challenges: Poorly soluble ADCs are difficult to manufacture, purify, and formulate into a stable drug product with an acceptable shelf-life.[4][5] This can necessitate the use of harsh excipients or prevent the attainment of therapeutically relevant concentrations.[4]
-
Altered Pharmacokinetics (PK): Aggregation can lead to rapid clearance of the ADC from circulation, often through uptake by the reticuloendothelial system in the liver, which alters its biodistribution and reduces its half-life.[3][4]
Q2: How does PEGylation fundamentally improve ADC solubility?
A2: Polyethylene glycol (PEG) is a hydrophilic, flexible, and biocompatible polymer.[][7] Attaching PEG chains (PEGylation) to an ADC improves solubility through several mechanisms:
-
Formation of a Hydration Shell: The repeating ether units of the PEG chain are hydrogen-bonded to a significant number of water molecules, forming a "hydration shell" around the ADC.[4][7] This shell effectively masks the hydrophobic regions of the payload and linker, increasing the overall hydrophilicity and solubility of the conjugate.[4]
-
Steric Hindrance: The flexible PEG chains create a dynamic protective layer on the ADC's surface.[4] This provides a steric shield that physically prevents the close approach of other ADC molecules, thereby inhibiting the intermolecular hydrophobic interactions that lead to aggregation.[8]
-
Increased Hydrodynamic Volume: The presence of the PEG chains increases the effective size (hydrodynamic volume) of the ADC in solution, which can slow the rate of renal clearance and prolong its plasma half-life.[4][9]
Q3: How do the properties of the PEG linker (e.g., length, architecture) impact solubility?
A3: The specific characteristics of the PEG linker are critical and must be optimized:
-
Chain Length: Increasing the PEG chain length (e.g., from PEG8 to PEG12 or PEG24) generally increases the hydrophilicity of the ADC, which can improve solubility and reduce aggregation.[4][8] However, excessively long PEG chains can sometimes negatively impact the ADC's cytotoxic activity or binding affinity.[10] The optimal length represents a balance between solubility, stability, and potency.[11]
-
Architecture: The structure of the PEG linker plays a significant role. Branched or multi-arm PEG linkers can be more effective at shielding hydrophobic payloads than linear PEGs, enabling higher drug-to-antibody ratios (DAR) without causing aggregation.[12] Studies have also shown that linkers with a pendant PEG configuration can lead to slower clearance rates and reduced aggregation compared to linear configurations.[11]
-
Dispersity: Using monodisperse (uniform) PEG linkers instead of polydisperse mixtures is crucial. Monodisperse PEGs lead to a more homogeneous ADC product, which improves batch-to-batch consistency and reduces heterogeneity-driven risks like aggregation and unpredictable PK profiles.[7][11]
Q4: What is the role of the cytotoxic payload and conjugation chemistry in ADC solubility?
A4: The payload and the method of its attachment are primary determinants of ADC solubility:
-
Payload Hydrophobicity: Many potent cytotoxic payloads (e.g., auristatins, maytansinoids) are inherently hydrophobic.[1][] Conjugating a high number of these molecules to an antibody significantly increases the overall hydrophobicity of the ADC, making it prone to aggregation.[2]
-
Drug-to-Antibody Ratio (DAR): Higher DAR values, especially with hydrophobic payloads, directly correlate with an increased risk of aggregation and faster clearance from circulation.[2] PEGylation is a key strategy to enable higher DARs (e.g., DAR 8) while maintaining solubility.[7][12]
-
Conjugation Chemistry: The site of conjugation impacts the final product's properties. Traditional methods that conjugate to surface lysine (B10760008) residues can result in a heterogeneous mixture of ADC species with varying DAR and solubility profiles.[] Site-specific conjugation technologies, which attach payloads to engineered sites, produce more uniform and stable ADCs, reducing the risk of aggregation.[4][]
Q5: Which analytical techniques are essential for assessing the solubility and aggregation of PEGylated ADCs?
A5: A combination of analytical methods is required to fully characterize ADC solubility and aggregation:
-
Size-Exclusion Chromatography (SEC): This is the primary method used to separate and quantify monomers from soluble high-molecular-weight aggregates and fragments.[][15] It is a critical tool for monitoring stability and product purity.
-
Dynamic Light Scattering (DLS): DLS measures the particle size distribution in a solution, providing essential insights into the presence of aggregates and the overall stability of the ADC.[][16]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. It can be used to determine the drug-to-antibody ratio (DAR) distribution and assess how conjugation impacts the antibody's hydrophobicity, which correlates with aggregation propensity.[15][17]
-
UV-Vis Spectroscopy: This technique can be used to measure the average DAR and protein concentration, which are fundamental properties for any ADC preparation.[18][19]
-
Mass Spectrometry (MS): Techniques like intact protein MS can confirm the molecular weight and DAR, while LC-MS can be used to monitor the stability of the linker-payload over time.[][17]
Troubleshooting Guide
Problem 1: Visible precipitation or turbidity is observed during the conjugation reaction.
| Potential Cause | Troubleshooting & Optimization Strategy |
| High Co-solvent Concentration | Many hydrophobic payloads require an organic co-solvent (e.g., DMSO, DMA) for dissolution. High concentrations of these co-solvents can denature the antibody, leading to aggregation and precipitation. Solution: Minimize the co-solvent concentration to the lowest effective level. Perform a solvent tolerance study on the antibody alone before conjugation. |
| Unfavorable Buffer Conditions | The pH, ionic strength, or buffer species may be destabilizing the antibody or the final ADC.[1] Conjugation chemistry often requires a specific pH that may be close to the antibody's isoelectric point, where its solubility is minimal.[1] Solution: Screen different buffer systems (e.g., histidine, citrate) and pH values in a small-scale study. Ensure the final buffer has sufficient ionic strength to maintain protein solubility. |
| High Payload Hydrophobicity | The payload itself is highly hydrophobic, causing the newly formed ADC to immediately aggregate and precipitate out of solution.[1] Solution: Re-evaluate the linker design. Incorporate a more hydrophilic PEG spacer (e.g., increase PEG chain length or use a branched PEG) to better shield the payload.[] |
| High Shear Forces | Aggressive mixing during the reaction can introduce high shear forces, leading to protein denaturation and aggregation.[3] Solution: Use gentle mixing methods (e.g., end-over-end rotation, low-speed orbital shaking) instead of vigorous vortexing or stirring with a magnetic bar. |
Problem 2: The ADC is soluble after purification but aggregates significantly after a single freeze-thaw cycle.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Cryoconcentration | During slow freezing, ice crystals form, concentrating the ADC and buffer components in the remaining liquid phase.[17] This high concentration and potential shift in pH can lead to aggregation. Solution: Control the freezing and thawing rates. Flash-freezing in liquid nitrogen is often preferred over slow freezing. Thawing should be rapid and controlled, for example, in a 25°C water bath.[17] |
| Inadequate Formulation Buffer | The buffer lacks excipients that protect the ADC from the stresses of freezing and thawing.[17] Solution: Optimize the formulation buffer by adding cryoprotectants (e.g., sucrose, trehalose) to create a glassy matrix and surfactants (e.g., Polysorbate 20, Polysorbate 80) to prevent surface adsorption and aggregation.[3][17] |
| Instability at the Ice-Water Interface | Proteins can partially unfold and aggregate when adsorbed to the surface of ice crystals. Solution: Include surfactants like Polysorbate 20 or 80 in the formulation.[3] These molecules will preferentially occupy the ice-water interface, protecting the ADC from denaturation. |
Problem 3: The final yield of soluble, monomeric ADC is consistently low after purification.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Formation of Soluble Aggregates | A significant portion of the product may be forming soluble high-molecular-weight aggregates that are removed during the final polishing step (e.g., by SEC).[1] Solution: Analyze the unpurified reaction mixture by analytical SEC to quantify the percentage of monomer vs. aggregate. Address the root cause of aggregation using the strategies outlined in Problem 1 (e.g., optimize buffer, co-solvent, linker design). |
| Linker-Payload Solubility Issues | The PEGylated linker-payload itself may have poor solubility in the aqueous reaction buffer, leading to inefficient conjugation. Solution: Analyze the solubility of the linker-payload alone in the reaction buffer. If it is poorly soluble, consider increasing the length or branching of the PEG chain within the linker.[8][12] |
| Non-Specific Adsorption | The ADC may be adsorbing to purification columns or filtration membranes, leading to product loss. Solution: Passivate surfaces if possible. Include a low concentration of a non-ionic surfactant in the purification buffers. Evaluate different types of membranes or chromatography resins to find one with minimal non-specific binding. |
Data Presentation & Experimental Protocols
Impact of PEG Chain Length on ADC Pharmacokinetics
The length of the PEG spacer can significantly influence the clearance rate of an ADC. Shorter PEG chains may not provide sufficient shielding, leading to faster clearance, while longer chains can improve the PK profile, making it more "antibody-like".
| ADC Construct | PEG Spacer Length | Clearance Rate (mL/day/kg) | Tolerability in Mice (at 50 mg/kg) |
| ADC-1 | PEG2 | ~15 | Not Tolerated |
| ADC-2 | PEG4 | ~10 | Not Tolerated |
| ADC-3 | PEG8 | ~5 | Tolerated |
| ADC-4 | PEG12 | ~4.5 | Tolerated |
| ADC-5 | PEG24 | ~4 | Tolerated |
| Data is illustrative, based on trends reported in scientific literature.[20] |
Key Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Quantification
-
Principle: Separates molecules based on their hydrodynamic size. Larger molecules (aggregates) elute earlier than smaller molecules (monomers), which elute earlier than fragments.
-
Methodology:
-
Column: Use a silica-based column suitable for protein separation (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8. The composition should be optimized to prevent non-specific interactions with the column matrix.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Analysis: Inject 10-20 µL of the sample. Monitor the eluent at 280 nm.
-
Interpretation: Integrate the peak areas of the chromatogram. The main peak corresponds to the ADC monomer. Earlier eluting peaks represent high-molecular-weight (HMW) aggregates. The percentage of aggregate is calculated as: (Area_HMW / (Area_HMW + Area_Monomer)) * 100.[][15]
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment
-
Principle: Separates molecules based on surface hydrophobicity. ADCs with a higher DAR are more hydrophobic and will be retained longer on the column.
-
Methodology:
-
Column: Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Analysis: Equilibrate the column in a high percentage of Buffer A. Inject the ADC sample. Elute with a gradient of decreasing salt concentration (i.e., increasing percentage of Buffer B). Monitor at 280 nm.
-
Interpretation: The resulting chromatogram will show a series of peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The retention time is indicative of the overall hydrophobicity.[15][17]
-
Protocol 3: Dynamic Light Scattering (DLS) for Particle Size Analysis
-
Principle: Measures fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. This data is used to calculate the hydrodynamic diameter of the particles.
-
Methodology:
-
Sample Preparation: Filter the ADC sample through a low-binding 0.1 or 0.22 µm filter to remove dust and extrinsic particles. Dilute to an appropriate concentration (e.g., 0.5-1.0 mg/mL) in the formulation buffer.
-
Instrument Setup: Place the sample in a clean cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the target temperature.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility.
-
Interpretation: The primary output is a particle size distribution plot. A monomodal peak in the expected size range for the monomer (e.g., 10-15 nm) indicates a non-aggregated sample. The presence of peaks at larger sizes (>100 nm) indicates the presence of aggregates. The polydispersity index (PDI) provides a measure of the broadness of the size distribution.[][16]
-
Visualizations
Factors Influencing PEGylated ADC Solubility
Caption: Key factors influencing the solubility and stability of PEGylated ADCs.
Troubleshooting Workflow for ADC Aggregation
Caption: A systematic workflow for troubleshooting ADC aggregation issues.
Mechanism of Solubility Enhancement by PEGylation
Caption: PEG chains create a hydration shell, preventing hydrophobic interactions.
References
- 1. pharmtech.com [pharmtech.com]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. purepeg.com [purepeg.com]
- 5. ADC Formulation Development - ProJect Pharmaceutics [project-pharmaceutics.com]
- 7. labinsights.nl [labinsights.nl]
- 8. benchchem.com [benchchem.com]
- 9. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. adcreview.com [adcreview.com]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biopharminternational.com [biopharminternational.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Complex Bioconjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of complex bioconjugates.
Troubleshooting Guides
This section provides solutions to common problems encountered during various chromatography-based purification techniques.
Size Exclusion Chromatography (SEC)
Size exclusion chromatography (SEC), or gel filtration, separates molecules based on their size.[1][2] It is a mild technique often used as a final "polishing" step in purification.[1]
Common Issues and Solutions in SEC
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution/Peak Broadening | - Inappropriate Column Choice: The fractionation range of the column is not suitable for the bioconjugate and impurities.[3][4] - Suboptimal Flow Rate: The flow rate is too high, not allowing for proper separation.[1] - Large Sample Volume: The sample volume is too large relative to the column volume.[1][5] | - Select an SEC column with a fractionation range appropriate for the size of your PEGylated protein and the impurities.[3] - Operate at a moderate flow rate to improve resolution.[1] - For maximum resolution, use a sample volume of 0.5% to 2% of the total column volume.[5] |
| Low Recovery | - Nonspecific Interactions: The bioconjugate is interacting with the chromatography matrix.[6] | - Modify the mobile phase; for example, by adjusting the salt concentration to minimize ionic interactions. |
| Presence of Aggregates | - Sample Instability: The bioconjugate may be prone to aggregation under the experimental conditions. | - Optimize buffer conditions (pH, ionic strength) to enhance protein stability.[7] - Perform SEC at a lower temperature to reduce aggregation. |
// Nodes start [label="Start:\nPoor SEC\nResolution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_column [label="Check Column\nSelection", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_flow [label="Optimize\nFlow Rate", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_sample_vol [label="Adjust Sample\nVolume", fillcolor="#FBBC05", fontcolor="#202124"]; correct_column [label="Select Column with\nAppropriate\nFractionation Range", shape=rectangle, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; correct_flow [label="Reduce Flow Rate", shape=rectangle, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; correct_sample_vol [label="Decrease Sample\nVolume to <2%\nof Column Volume", shape=rectangle, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Resolution\nImproved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_column [color="#5F6368"]; check_column -> optimize_flow [label="Incorrect", color="#EA4335"]; check_column -> correct_column [label="Correct", color="#34A853"]; optimize_flow -> adjust_sample_vol [label="Incorrect", color="#EA4335"]; optimize_flow -> correct_flow [label="Correct", color="#34A853"]; adjust_sample_vol -> correct_sample_vol [label="Correct", color="#34A853"]; correct_column -> end [color="#5F6368"]; correct_flow -> end [color="#5F6368"]; correct_sample_vol -> end [color="#5F6368"]; } caption { label = "Troubleshooting workflow for poor SEC resolution."; fontsize = 10; fontname = "Arial"; }
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge.[3] It is a highly effective method for removing impurities like host cell proteins and aggregates.[8]
Common Issues and Solutions in IEX
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Species | - "Charge Shielding" by PEG: The PEG chain can mask the protein's surface charges.[4] - Inappropriate Salt Gradient: A steep gradient may not resolve species with similar charges.[3] | - Optimize the pH of the mobile phase to alter the surface charge.[3] - Use a shallower salt gradient for elution.[3] |
| Low Binding Capacity | - Steric Hindrance: The bioconjugate's size may prevent access to the resin's pores.[3] | - Use a resin with a larger pore size.[3] |
| Protein Elutes in Wash Step | - Incorrect Buffer Conditions: The pH or ionic strength of the binding buffer is incorrect.[9] | - Ensure the buffer pH is appropriate for the protein's pI and the type of IEX resin.[9] - Decrease the ionic strength of the sample or buffer. |
// Nodes start [label="Start:\nLow IEX\nBinding", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_buffer [label="Check Buffer\npH & Ionic Strength", fillcolor="#FBBC05", fontcolor="#202124"]; check_resin [label="Check Resin\nPore Size", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_buffer [label="Adjust pH and\nLower Ionic Strength", shape=rectangle, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; select_resin [label="Select Resin\nwith Larger Pores", shape=rectangle, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Binding\nImproved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_buffer [color="#5F6368"]; check_buffer -> check_resin [label="Incorrect", color="#EA4335"]; check_buffer -> adjust_buffer [label="Correct", color="#34A853"]; check_resin -> select_resin [label="Correct", color="#34A853"]; adjust_buffer -> end [color="#5F6368"]; select_resin -> end [color="#5F6368"]; } caption { label = "Troubleshooting workflow for low IEX binding."; fontsize = 10; fontname = "Arial"; }
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity.[7] It is particularly useful for separating bioconjugates with different drug-to-antibody ratios (DARs).[10][]
Common Issues and Solutions in HIC
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution | - Inappropriate Salt Concentration: The salt concentration in the binding buffer is not optimal.[3] | - Empirically determine the optimal salt type (e.g., ammonium (B1175870) sulfate) and concentration.[3] |
| Low Recovery | - Protein Precipitation: High salt concentrations can cause the bioconjugate to precipitate.[3] - Irreversible Binding: The bioconjugate is too hydrophobic and binds irreversibly to the column.[3] | - Screen different salts and lower the initial salt concentration.[3] - Use a less hydrophobic stationary phase or add mild organic modifiers to the elution buffer.[7][12] |
| No Binding | - Insufficient Hydrophobicity: The bioconjugate is not hydrophobic enough to bind to the resin under the current conditions. | - Increase the salt concentration in the binding buffer or use a more hydrophobic resin.[12] |
Affinity Chromatography (AC)
Affinity chromatography separates molecules based on specific biological interactions.[13]
Common Issues and Solutions in AC
| Problem | Potential Cause | Recommended Solution |
| Low Binding Capacity | - Suboptimal Ligand Density: The density of the immobilized ligand is not ideal.[13] - Incorrect Buffer Conditions: The pH or buffer composition is not optimal for binding.[13] | - Optimize the ligand density or change the immobilization method.[13] - Adjust the buffer pH and composition to promote binding.[13] |
| Nonspecific Binding | - Hydrophobic or Ionic Interactions: Impurities are binding non-specifically to the matrix. | - Add blocking agents to the buffer to minimize non-specific interactions.[13] - Modify the buffer's ionic strength or add detergents. |
| Poor Target Purity | - Inefficient Elution: Elution conditions are not selective enough, leading to co-elution of impurities.[13] | - Optimize elution conditions (e.g., pH, competitive ligand concentration) to maximize target purity.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a purification strategy for a new bioconjugate?
The initial and most critical step is to characterize the bioconjugate and identify the key impurities. This includes understanding the properties of the starting materials (e.g., protein, linker, payload) and the potential side products of the conjugation reaction.[14] Analytical techniques like SDS-PAGE, SEC, and mass spectrometry can provide valuable information about the heterogeneity of the sample, including the presence of aggregates, unconjugated starting materials, and species with different drug-to-antibody ratios (DARs).[10][14][15]
Q2: How do I choose the right chromatography technique for my bioconjugate?
The choice of technique depends on the physicochemical properties of your bioconjugate and the impurities you need to remove.[4]
-
Size Exclusion Chromatography (SEC) is ideal for removing small molecule impurities and for separating monomers from aggregates.[3][16]
-
Ion Exchange Chromatography (IEX) is effective for separating species with different charge properties.[3]
-
Hydrophobic Interaction Chromatography (HIC) is well-suited for separating bioconjugates based on hydrophobicity, such as different DAR species in ADCs.[10][]
-
Affinity Chromatography (AC) offers high selectivity if a specific ligand for your bioconjugate is available.[13] Often, a multi-step approach combining different chromatography techniques is necessary to achieve high purity.[16]
Q3: What are the main challenges in purifying PEGylated proteins?
The primary challenges in purifying PEGylated proteins arise from the properties of PEG itself. PEG is a neutral, hydrophilic polymer that can shield the protein's surface charge and increase its hydrodynamic radius.[4] This can lead to difficulties in separation based on charge and size.[4] Additionally, PEGylation reactions often result in a heterogeneous mixture of products with varying numbers of PEG chains attached, further complicating purification.[17]
Q4: How can I remove free drug from my Antibody-Drug Conjugate (ADC) preparation?
Removing residual free drug is crucial for the safety and efficacy of ADCs.[18] Techniques like tangential flow filtration (TFF) are effective for removing unconjugated small molecules through buffer exchange.[16] Chromatographic methods such as SEC and HIC can also be employed to separate the ADC from the free drug.[10][16] In some cases, a specialized solid-phase extraction (SPE) technique, sometimes referred to as "catch and release," can be used.[19]
Q5: My bioconjugate appears as a smear on an SDS-PAGE gel. What does this indicate?
A smear on an SDS-PAGE gel often suggests a high degree of heterogeneity in your sample.[20] This could be due to a variable number of conjugated molecules (e.g., different DARs in an ADC) or a range of PEG chain lengths in a PEGylated protein.[20] This heterogeneity in size and charge can lead to a diffuse band rather than a sharp one.[20]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Removal
This protocol is designed to separate monomeric bioconjugates from aggregates.
-
Column Selection: Choose an SEC column with a fractionation range suitable for the molecular weight of your bioconjugate.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 150 mM Sodium Phosphate, pH 7.0).[3] Ensure the buffer is filtered and degassed.[21]
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector.[3]
-
Sample Preparation: Centrifuge and filter the bioconjugate sample through a 0.22 µm filter to remove any particulate matter.[21]
-
Injection and Elution: Inject a small volume of the prepared sample (ideally 0.5-2% of the column volume) onto the column.[5]
-
Fraction Collection: Collect fractions as the bioconjugate elutes. Aggregates will elute first, followed by the monomeric bioconjugate.
-
Analysis: Analyze the collected fractions using SDS-PAGE or other analytical techniques to confirm purity.
Protocol 2: Ion Exchange Chromatography (IEX) for Charge Variant Separation
This protocol is suitable for separating bioconjugate species with different surface charges.
-
Resin Selection: Choose an appropriate IEX resin (anion or cation exchange) based on the isoelectric point (pI) of your bioconjugate.
-
Buffer Preparation: Prepare a low-salt binding buffer and a high-salt elution buffer. The pH of the buffers should be chosen to ensure the bioconjugate binds to the resin.
-
Column Equilibration: Equilibrate the IEX column with the binding buffer until the pH and conductivity are stable.
-
Sample Loading: Load the filtered and buffer-exchanged sample onto the column.
-
Washing: Wash the column with the binding buffer to remove any unbound impurities.
-
Elution: Elute the bound bioconjugate using a linear salt gradient from the binding buffer to the elution buffer.
-
Fraction Collection and Analysis: Collect fractions across the gradient and analyze them to identify the fractions containing the purified bioconjugate.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
This protocol is designed to separate ADC species with different drug-to-antibody ratios.
-
Column Selection: Select a HIC column with appropriate hydrophobicity. Less hydrophobic columns are often a good starting point.
-
Buffer Preparation: Prepare a high-salt binding buffer (e.g., containing 1-2 M ammonium sulfate) and a low-salt or no-salt elution buffer.
-
System Equilibration: Equilibrate the HIC column with the binding buffer.
-
Sample Preparation: Add salt to the bioconjugate sample to match the concentration in the binding buffer.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Elution: Elute the bound ADC species using a reverse salt gradient (from high salt to low salt). Species with higher DARs are more hydrophobic and will elute later.
-
Fraction Collection and Analysis: Collect fractions and analyze them using techniques like mass spectrometry to determine the DAR of each fraction.[14]
Protocol 4: Affinity Chromatography for Tagged Bioconjugate Purification
This protocol is for the purification of bioconjugates with an affinity tag (e.g., His-tag).
-
Resin Selection: Choose an affinity resin that specifically binds to the tag on your bioconjugate (e.g., Ni-NTA resin for His-tagged proteins).
-
Buffer Preparation: Prepare a binding buffer, a wash buffer (containing a low concentration of a competitive agent like imidazole (B134444) for His-tags), and an elution buffer (containing a high concentration of the competitive agent).
-
Column Equilibration: Equilibrate the column with the binding buffer.
-
Sample Loading: Load the cell lysate or sample containing the tagged bioconjugate onto the column.
-
Washing: Wash the column with the wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the tagged bioconjugate with the elution buffer.
-
Analysis and Buffer Exchange: Analyze the purity of the eluted bioconjugate. If necessary, perform buffer exchange to remove the competitive agent.
References
- 1. bio-rad.com [bio-rad.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio-rad.com [bio-rad.com]
- 8. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 9. Problems with ion-exchange chromatography.. - Chromatography Forum [chromforum.org]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. FAQs on Purification with Hydrophobic Interaction Chromatography | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 13. microbiozindia.com [microbiozindia.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 19. One moment, please... [sterlingpharmasolutions.com]
- 20. biochemistry - Troubleshooting bioconjugates migration in a SDS-PAGE gel? - Biology Stack Exchange [biology.stackexchange.com]
- 21. サイズ排除クロマトグラフィーの試料調製 [sigmaaldrich.com]
Technical Support Center: Optimizing Protein Bioconjugation via Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate side reactions during click chemistry on proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during copper-catalyzed azide-alkyne cycloaddition (CuAAC) on proteins?
A1: The most prevalent side reactions in CuAAC on proteins include:
-
Protein Oxidation: Reactive oxygen species (ROS) generated by the Cu(I)/ascorbate (B8700270) system can lead to the oxidation of sensitive amino acid residues like cysteine, methionine, and histidine.[1][2] This can result in protein damage or cleavage.
-
Protein Aggregation and Precipitation: Unwanted side reactions, particularly from ascorbate byproducts, can lead to protein crosslinking and subsequent aggregation or precipitation.[1][2][3]
-
Off-Target Labeling: While generally highly specific, weak non-specific labeling can occur.[4] In the presence of the copper catalyst, terminal alkynes can sometimes react with unidentified functional groups on proteins that do not contain an azide (B81097).[4]
-
Ascorbate-Mediated Side Reactions: The oxidation byproduct of sodium ascorbate, dehydroascorbate, and its subsequent hydrolysis products are reactive electrophiles that can modify lysine (B10760008) and arginine residues, leading to covalent modifications and aggregation.[1][2]
Q2: How can I minimize protein oxidation during CuAAC reactions?
A2: To minimize protein oxidation, consider the following strategies:
-
Use of Accelerating Ligands: Chelating ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA not only accelerate the reaction but also protect the Cu(I) catalyst from oxidation and reduce the generation of ROS.[1][5][6] Using a ligand-to-copper ratio of at least 5:1 is often recommended.[2][7]
-
Deoxygenate Solutions: Removing dissolved oxygen from your reaction buffers by degassing can help prevent the oxidation of the Cu(I) catalyst.[7]
-
Control Copper Concentration: Use the lowest effective concentration of copper, typically between 50 and 100 µM, to achieve a sufficient reaction rate without excessive ROS generation.[2]
-
Include Additives: The use of DMSO and aminoguanidine (B1677879) can offer protection against reactive oxygen species and deleterious ascorbate by-products, respectively.[5][6]
Q3: My protein is aggregating during the click reaction. What can I do?
A3: Protein aggregation is a common issue that can be addressed by:
-
Adding Aminoguanidine: Aminoguanidine can intercept reactive carbonyl byproducts of ascorbate, preventing them from crosslinking protein side chains.[1][5][6]
-
Optimizing Reaction Time: Prolonged reaction times can increase the chances of aggregation. Monitor your reaction and quench it as soon as sufficient labeling is achieved.[3] In some cases, reducing the reaction time from 1 hour to 5-15 minutes can eliminate aggregation.[3]
-
Using Protective Ligands: Ligands like THPTA can help stabilize the protein and prevent aggregation-dependent decomposition.[1]
-
Consider Denaturing Conditions: If compatible with your downstream applications, performing the reaction under denaturing conditions (e.g., with 1% SDS) can sometimes prevent aggregation by exposing buried reactive sites.[7]
Q4: Are there side reactions associated with strain-promoted azide-alkyne cycloaddition (SPAAC)?
A4: Yes, while SPAAC avoids the use of a cytotoxic copper catalyst, it is not without potential side reactions. The most notable is the azide-independent reaction of cyclooctynes with cysteine residues (thiol-yne addition).[4][8] However, the rate of this non-specific reaction is significantly lower (about two orders of magnitude) than the specific SPAAC reaction.[4]
Q5: How can I confirm that my labeling is specific?
A5: To confirm the specificity of your labeling, you can perform a control experiment where you run the reaction on your native protein (without the azide or alkyne modification) under the same conditions.[4] A significant difference in labeling intensity between the modified and unmodified protein indicates a specific reaction.[4] In-gel fluorescence analysis comparing a sample with and without the probe can also help verify low background from the click chemistry reagents.[9]
Troubleshooting Guides
Problem 1: Low or No Labeling Efficiency
| Potential Cause | Troubleshooting Step |
| Inactive Copper Catalyst (CuAAC) | Prepare fresh sodium ascorbate solution for each experiment as it oxidizes readily.[7] Ensure solutions are properly degassed to remove oxygen.[7] Use an appropriate ligand (e.g., THPTA, BTTAA) at a recommended 5:1 ratio to copper to protect the Cu(I) state.[7][10] |
| Low Reactant Concentrations | Click reactions are concentration-dependent. Increase the concentration of the azide or alkyne probe (e.g., 2- to 10-fold molar excess over the protein).[7] |
| Interfering Buffer Components | Avoid Tris-based buffers as the amine groups can chelate copper.[7][9] Use buffers like PBS or HEPES. Remove reducing agents like DTT via buffer exchange before the reaction.[7] |
| Steric Hindrance | The azide or alkyne tag may be buried within the protein's structure.[7][10] Consider performing the reaction under denaturing conditions (e.g., 1% SDS) if your downstream application allows.[7] |
| Copper Sequestration | Thiol groups on the protein or other buffer components can chelate the copper catalyst.[10] Consider adding an excess of the copper-ligand complex or pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM).[7] Hexahistidine tags can also sequester copper; in such cases, increasing the copper-ligand concentration may be necessary.[1] |
Problem 2: High Background or Non-Specific Labeling
| Potential Cause | Troubleshooting Step |
| Thiol-yne Addition (SPAAC) | Cyclooctynes can react non-specifically with cysteine residues.[4] While the reaction is slower than SPAAC, be aware of this potential for off-target labeling. To mitigate, ensure efficient incorporation of the azide/alkyne handle to favor the much faster SPAAC reaction. |
| Copper-Mediated Non-Specific Labeling (CuAAC) | Terminal alkynes can exhibit weak, copper-dependent labeling of proteins lacking an azide.[4] Perform a control reaction with a protein that does not have the azide modification to assess the level of non-specific labeling.[4] |
| Ascorbate Byproduct Reactions (CuAAC) | Reactive byproducts of ascorbate can modify protein side chains.[1] Add aminoguanidine to your reaction mixture to scavenge these reactive species.[1][5] |
| Excess Unbound Probe | Unbound fluorescent probes can migrate during electrophoresis, causing background signal.[4] Ensure thorough purification of the labeled protein to remove excess reagents.[11] |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for CuAAC on Proteins
| Reagent | Typical Concentration Range | Notes |
| Alkyne-Protein | 1 - 50 µM | Lower concentrations may necessitate longer reaction times or higher excess of other reagents.[7] |
| Azide Probe | 10 µM - 1 mM | A minimum of a 2-fold excess over the alkyne is recommended.[7] |
| Copper (e.g., CuSO₄) | 50 - 500 µM | Generally, 50-100 µM is sufficient to achieve high rates.[2] |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | Maintain a ligand-to-copper ratio of at least 5:1.[2][7] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Prepare fresh for each use.[7] |
| Aminoguanidine (Optional Additive) | 1 - 20 mM | Can have a slight inhibitory effect at higher concentrations but is effective in preventing crosslinking.[1] |
Experimental Protocols
Key Experiment: Generic Protocol for CuAAC Protein Modification
This protocol is adapted from best practices to minimize side reactions.[5][6]
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), a water-soluble ligand like THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water). Crucially, prepare the sodium ascorbate solution fresh before each experiment. [4][7]
-
Prepare a stock solution of your azide- or alkyne-containing probe (e.g., 10 mM in DMSO).
-
Prepare your azide- or alkyne-modified protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4). Avoid Tris-based buffers.[7][9]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine your protein solution, the azide/alkyne probe, and aminoguanidine (if used).
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For example, mix 10 µL of 50 mM THPTA with 10 µL of 20 mM CuSO₄.[4] This forms the catalyst complex.
-
Add the catalyst complex to the protein mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Quenching and Purification:
-
Analysis:
Visualizations
Caption: Workflow for minimizing side reactions in CuAAC on proteins.
Caption: Troubleshooting logic for common click chemistry issues.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
Technical Support Center: Controlling the Drug-to-Antibody Ratio (DAR) in ADC Synthesis
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the drug-to-antibody ratio (DAR) and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for ADCs?
A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[1][2][] It is a critical quality attribute because it directly influences the ADC's therapeutic window by affecting its efficacy, toxicity, stability, and pharmacokinetics (PK).[4] An optimal DAR ensures a balance between delivering a potent dose of the cytotoxic payload to tumor cells and minimizing side effects.[2]
Q2: What is a typical or optimal DAR value?
A2: There is no universal optimal DAR for all ADCs; it is empirically determined for each ADC construct. Historically, ADCs with an average DAR of 2 to 4 have been favored.[] However, recent developments have led to successful ADCs with higher DAR values, such as Enhertu®, which has a DAR of approximately 8. The ideal DAR depends on factors like the potency of the payload, the stability of the linker, and the target antigen's expression level.[]
Q3: How does a high or low DAR affect ADC performance?
A3:
-
Low DAR: A low DAR may result in reduced anti-tumor efficacy as an insufficient amount of the cytotoxic drug is delivered to the target cells.[1][6]
-
High DAR: While a higher DAR can increase potency, it can also lead to issues such as increased hydrophobicity, which may cause the ADC to aggregate and be cleared more rapidly from circulation.[7] This can negatively impact the ADC's structure, stability, and antigen-binding capabilities, potentially leading to increased toxicity.[1][6]
Q4: What are the main strategies to control the DAR?
A4: Several strategies can be employed to control the DAR, including:
-
Site-Specific Conjugation: This involves engineering the antibody to introduce specific conjugation sites, such as through the introduction of cysteine or non-natural amino acids. This allows for precise control over the location and number of conjugated drugs, leading to a more homogeneous ADC product.[8][9]
-
Enzymatic Conjugation: Enzymes like transglutaminase and sortase A can be used to attach payloads at defined sites with high reproducibility.[8]
-
Stoichiometry and Process Control: Carefully controlling the molar ratio of the drug-linker to the antibody is a fundamental aspect of DAR optimization.[8]
-
Reaction Conditions: Optimizing reaction parameters such as pH, temperature, and reaction time is crucial for consistent DAR values.[8][10]
Troubleshooting Guides
Issue 1: Consistently Low Drug-to-Antibody Ratio (DAR)
-
Question: We are consistently observing a lower than expected DAR in our ADC synthesis. What are the potential causes and how can we address this?
-
Answer: A consistently low DAR can stem from several factors related to the reactants and reaction conditions.
| Potential Cause | Recommended Solution |
| Inefficient Antibody Reduction (for Cysteine Conjugation) | Ensure complete and controlled reduction of the interchain disulfide bonds. Use a sufficient concentration of a reducing agent like TCEP and confirm the removal of excess reducing agent before adding the drug-linker.[11] |
| Poor Solubility of Drug-Linker | The hydrophobic nature of many payloads can lead to poor solubility in aqueous buffers.[11] Introduce a limited amount of an organic co-solvent (e.g., DMSO, DMA) to improve solubility, but be cautious of denaturing the antibody.[11] |
| Suboptimal Reaction Conditions | Optimize the pH of the conjugation buffer for the specific chemistry being used (e.g., pH 6.5-7.5 for maleimide-thiol conjugation).[11] Systematically optimize the reaction time and temperature.[11] |
| Reactant Stoichiometry | Ensure the precise and consistent molar ratio of the drug-linker to the antibody. Even small deviations can significantly impact the final DAR.[4] |
| Poor Reagent Quality | Verify the purity and concentration of the drug-linker, reducing agents, and buffers before each experiment.[4] |
Issue 2: High Batch-to-Batch Variability in DAR
-
Question: Our DAR values are inconsistent across different batches, even when we follow the same protocol. What could be causing this variability?
-
Answer: Batch-to-batch inconsistency is a common challenge and often points to subtle variations in the experimental setup.
| Potential Cause | Recommended Solution |
| Inconsistent Reactant Stoichiometry | Re-verify the concentrations of your antibody and drug-linker solutions before each conjugation reaction. Implement a strict quality control check for all reagents.[4] |
| Variable Antibody Reduction | The efficiency of the disulfide bond reduction can be a major source of variability. Monitor this step closely to ensure consistent reduction across batches.[4] |
| Fluctuations in Reaction Conditions | Ensure that the pH, temperature, and incubation times are precisely controlled for every batch. Use calibrated equipment and standardized procedures. |
| Inconsistent Purification | The purification process can enrich for certain DAR species. Standardize the purification protocol, including the type of column, buffers, and elution gradients, to ensure consistency. |
Issue 3: Poor Peak Resolution in HIC Analysis of DAR
-
Question: We are having trouble separating the different DAR species using Hydrophobic Interaction Chromatography (HIC). The peaks are broad and overlapping. How can we improve our HIC method?
-
Answer: Poor peak resolution in HIC is often due to the high hydrophobicity of high-DAR species.
| Potential Cause | Recommended Solution |
| Irreversible Binding of High-DAR Species | High-DAR species can be very hydrophobic and bind strongly to the HIC column.[4] Optimize the gradient by extending the gradient time or using a shallower gradient to improve separation.[4] |
| Suboptimal Mobile Phase Composition | Adjust the mobile phase composition. This may include changing the salt concentration or adding a small amount of organic modifier to modulate the hydrophobic interactions. |
| Inappropriate HIC Column | Ensure you are using a HIC column suitable for ADC analysis. Different columns have different selectivities, and it may be necessary to screen a few to find the best one for your specific ADC. |
Analytical Methods for DAR Determination
A variety of analytical techniques are available for determining the DAR of an ADC. The choice of method depends on the specific characteristics of the ADC and the stage of development.
| Method | Principle | Advantages | Limitations |
| UV-Vis Spectrophotometry | Measures absorbance at different wavelengths to determine the concentrations of the antibody and the drug, from which the average DAR is calculated.[2][] | Simple, quick, and does not require separation.[13] | Provides only the average DAR and no information on drug distribution. Less accurate than other methods.[1][13] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the conjugated drug.[13] | The most widely used method for detailed DAR analysis and drug load distribution.[1] Elution conditions are mild, preserving the protein's native structure.[13] | May not fully resolve all DAR variants for highly heterogeneous mixtures like lysine-conjugated ADCs.[14] |
| Reversed-Phase HPLC (RP-HPLC) | Separates ADC components under denaturing conditions. | Suitable for detailed DAR analysis and can provide information on drug load distribution at the light and heavy chain levels.[1] | Denaturing conditions may not be suitable for all ADCs, particularly cysteine-linked conjugates where the chains can dissociate.[15] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species and determines their mass, allowing for precise identification of different DAR species.[1] | Provides detailed information on DAR and drug distribution. Can identify different ADC forms.[1] | Higher DAR species may have different ionization efficiencies, potentially leading to an underestimation of the average DAR.[15] |
Experimental Protocols
Protocol 1: Cysteine-Based ADC Conjugation
This protocol outlines a general procedure for conjugating a drug-linker to an antibody via interchain cysteine residues.
-
Step 1: Antibody Reduction
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar ratio is 2-5 moles of TCEP per mole of antibody.[4]
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.[4]
-
Remove the excess TCEP using a desalting column or tangential flow filtration (TFF).
-
-
Step 2: Conjugation
-
Dissolve the maleimide-functionalized drug-linker in an appropriate solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody solution. The molar ratio of drug-linker to antibody will need to be optimized to achieve the desired DAR.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Step 3: Quenching and Purification
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.[4]
-
Purify the ADC from unconjugated drug-linker, quencher, and other reactants using size exclusion chromatography (SEC) or TFF.[4]
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for analyzing the DAR of an ADC using HIC.
-
Sample Preparation
-
Dilute the purified ADC sample to a concentration of approximately 1 mg/mL in the HIC mobile phase A.
-
-
Chromatographic Conditions
-
HIC Column: Use a column suitable for ADC analysis (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
-
Data Analysis
-
Identify the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR values.
-
Integrate the peak area for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Visualizations
Caption: General Workflow for ADC Conjugation and DAR Analysis.
Caption: Troubleshooting Decision Tree for Common DAR Issues.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 4. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 9. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DAR Control & Conjugation Platforms: Advanced guide topic 40 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 11. benchchem.com [benchchem.com]
- 13. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of Bifunctional PEG Linkers
Welcome to the technical support center for bifunctional polyethylene (B3416737) glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during bioconjugation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your protocols and ensure the integrity of your PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues with bifunctional PEG linkers in solution?
A1: The primary stability issues depend on the reactive functional groups on the PEG linker. The most common problems include:
-
Hydrolysis: Amine-reactive linkers like N-hydroxysuccinimide (NHS) esters and thiol-reactive maleimides are susceptible to hydrolysis in aqueous solutions. This irreversible reaction with water can "inactivate" the linker before it has a chance to conjugate with the target molecule, leading to low reaction yields.[1][2]
-
Retro-Michael Reaction (for Maleimide-Thiol Conjugates): The thioether bond formed between a maleimide (B117702) and a thiol is reversible. This "deconjugation" can be problematic, especially in environments with high concentrations of other thiols (e.g., glutathione (B108866) in plasma), which can lead to thiol exchange and premature release of a conjugated payload.[1]
-
pH-Dependent Instability: The stability of both the linker and the resulting conjugate is often highly dependent on the pH of the solution. For instance, NHS esters hydrolyze more rapidly at higher pH, while the maleimide-thiol reaction is most efficient in a narrow pH range (6.5-7.5).[1][2]
-
Aggregation: The PEGylation process itself can sometimes induce aggregation of the target biomolecule. This can be caused by intermolecular cross-linking if a homobifunctional linker is used, or by suboptimal reaction conditions that affect protein stability.[3]
Q2: How does pH affect the stability of common PEG linkers and their conjugates?
A2: pH is a critical parameter in PEGylation chemistry.
-
NHS Esters: These are highly susceptible to hydrolysis, which accelerates as the pH increases. While the conjugation reaction with primary amines is most efficient at a slightly basic pH (7.2-8.5), the competing hydrolysis reaction also becomes faster.[2][4] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[5]
-
Maleimides: The maleimide group is prone to hydrolysis at pH values above 7.5, rendering it unreactive towards thiols. The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5, which balances thiol reactivity with maleimide stability.[1][]
-
Maleimide-Thiol Conjugates: After conjugation, the resulting thiosuccinimide ring can undergo hydrolysis at basic pH (>7.5). While this prevents the undesirable retro-Michael reaction, it creates two stable isomers, leading to product heterogeneity.[1]
-
Hydrazone/Oxime Linkages: Linkages formed from carbonyl-reactive PEGs (hydrazides, aminooxy) are also influenced by pH. Hydrazone and oxime bonds are more stable at neutral pH but are susceptible to hydrolysis under acidic conditions, a feature that can be exploited for controlled release applications.[7][8] Oxime linkages are generally more stable than hydrazone linkages.[8]
Q3: My conjugation yield is consistently low. What should I troubleshoot?
A3: Low conjugation yield is a common problem that can often be traced back to linker stability or reaction conditions. Refer to the troubleshooting flowchart below for a systematic approach. Key areas to investigate include:
-
Linker Integrity: Ensure your PEG linker has not hydrolyzed. Use freshly prepared stock solutions of the linker in an appropriate anhydrous solvent (e.g., DMSO, DMF) and add it to the aqueous reaction buffer immediately before starting the conjugation.[1][3]
-
Reaction Buffer: Verify that the pH of your reaction buffer is optimal for the specific linker chemistry you are using. Avoid buffers containing nucleophiles (e.g., Tris) if you are using NHS esters, as they will compete with your target molecule.[3]
-
Target Molecule Reactivity: For thiol-maleimide conjugation, ensure that the cysteine residues on your protein are reduced and available for reaction. You may need to pre-treat your protein with a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide linker.[3]
-
Molar Ratio: An insufficient molar excess of the PEG linker over the target molecule can lead to low yields. It is common to use a 10- to 20-fold molar excess of the linker.[]
Q4: My PEGylated protein is aggregating. How can I prevent this?
A4: Aggregation during PEGylation can be a significant challenge. Here are some strategies to mitigate it:
-
Use Monofunctional PEGs: If you are not intending to crosslink molecules, ensure you are using a monofunctional PEG linker. Using a homobifunctional linker can lead to intermolecular cross-linking and aggregation.[3]
-
Optimize Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions. Try performing the reaction at a lower protein concentration.[3]
-
Control Reaction Conditions: Screen a range of pH values and temperatures to find the conditions where your protein is most stable. Running the reaction at 4°C can sometimes reduce aggregation.[3]
-
Add Stabilizing Excipients: The inclusion of additives like sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine) in the reaction buffer can help stabilize the protein and prevent aggregation.[3]
-
Control the Rate of Addition: Adding the PEG linker solution slowly to the protein solution can help to avoid high local concentrations of the PEG reagent, which can sometimes promote aggregation.[3]
Data Presentation: Stability of PEG Linker Functional Groups
The stability of a PEG linker is largely determined by its reactive end groups. The tables below provide a summary of key stability and reactivity parameters for common functional groups.
Table 1: Hydrolysis Half-life of Various NHS-Ester PEG Linkers at pH 8.0, 25°C
| PEG NHS Ester Type | Linkage Structure | Half-life (minutes) |
| Succinimidyl Valerate (SVA) | PEG-CH2CH2CH2CH2-CO2-NHS | 33.6 |
| Succinimidyl Butanoate (SBA) | PEG-O-CH2CH2CH2-CO2-NHS | 23.3 |
| Succinimidyl Carbonate (SC) | PEG-O-CO2-NHS | 20.4 |
| Succinimidyl Glutarate (SG) | PEG-O2C-CH2CH2CH2-CO2-NHS | 17.6 |
| Succinimidyl Propionate (SPA) | PEG-O-CH2CH2-CO2-NHS | 16.5 |
| Succinimidyl Succinate (SS) | PEG-O2C-CH2CH2-CO2-NHS | 9.8 |
| mPEG2-NHS | PEG2-O2CHN-CH(R)a-CO2-NHS | 4.9 |
| Succinimidyl Succinamide (SSA) | PEG-NHCO-CH2CH2-CO2-NHS | 3.2 |
| Succinimidyl Carboxymethylated (SCM) | PEG-O-CH2-CO2-NHS | 0.75 |
| Data sourced from Laysan Bio, Inc.[7] Note: The half-life typically triples when the pH is lowered by one unit. |
Table 2: Recommended Reaction Conditions for Common Bifunctional Linkers
| Linker Functional Group | Target Group | Recommended pH Range | Optimal Temperature | Resulting Linkage | Key Stability Considerations |
| NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5[2] | 4°C - 25°C[2] | Amide | Highly susceptible to hydrolysis, which increases with pH.[5] |
| Maleimide | Thiol (-SH) | 6.5 - 7.5[1] | 4°C - 25°C[] | Thioether | Linker hydrolyzes above pH 7.5. Conjugate is susceptible to retro-Michael reaction.[1] |
| Hydrazide | Aldehyde/Ketone | 5.0 - 7.0[9] | 25°C | Hydrazone | Hydrazone bond is susceptible to hydrolysis under acidic conditions.[7] |
| Aminooxy | Aldehyde/Ketone | 6.5 - 7.5 | 25°C | Oxime | Oxime bond is more stable than a hydrazone bond but can also be cleaved under acidic conditions.[8] |
Visualization of Instability and Troubleshooting Workflows
Maleimide-Thiol Conjugate Instability Pathways
Caption: Competing instability pathways for maleimide-thiol conjugates.
Troubleshooting Flowchart for Low Conjugation Yield
Caption: A step-by-step flowchart for troubleshooting low PEGylation yield.
Experimental Protocols
Protocol 1: General Procedure for Assessing NHS-Ester PEG Linker Hydrolysis by HPLC
Objective: To determine the hydrolytic stability of an NHS-ester functionalized PEG linker in a specific buffer by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
NHS-ester PEG linker
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare Stock Solution: Immediately before use, dissolve the NHS-ester PEG linker in anhydrous DMSO to a high concentration (e.g., 100 mM).
-
Initiate Hydrolysis Reaction:
-
Pre-warm the reaction buffer to the desired temperature (e.g., 25°C).
-
Add a small volume of the PEG linker stock solution to the reaction buffer to achieve a final concentration of approximately 1-2 mg/mL. Vortex briefly to mix.
-
Immediately take a "time zero" (T=0) aliquot (e.g., 50 µL) and add it to a vial containing the quenching solution (e.g., 50 µL). The quenching solution will react with any remaining active NHS ester, preventing further hydrolysis.
-
-
Time-Course Sampling:
-
Incubate the reaction mixture at the chosen temperature.
-
At various time points (e.g., 5, 15, 30, 60, 120 minutes), collect aliquots and quench them in the same manner as the T=0 sample.
-
-
HPLC Analysis:
-
Set up the HPLC system. The detector should be set to a wavelength where the NHS leaving group can be monitored (typically around 260 nm).
-
Equilibrate the C18 column with an appropriate starting percentage of Mobile Phase B.
-
Inject each quenched sample onto the HPLC.
-
Run a linear gradient to elute the intact PEG linker and its hydrolysis product (e.g., 5% to 95% Mobile Phase B over 20 minutes).
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact NHS-ester PEG and the hydrolyzed PEG-acid.
-
Integrate the peak area for the intact linker at each time point.
-
Plot the natural logarithm of the intact linker's peak area versus time. The slope of this line is the negative of the degradation rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Protocol 2: General Procedure for Monitoring Conjugate Stability in Plasma by LC-MS
Objective: To assess the stability of a PEGylated antibody-drug conjugate (ADC) in plasma by measuring the change in the average drug-to-antibody ratio (DAR) over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Purified PEGylated ADC
-
Human or animal plasma (e.g., from an anticoagulant-treated source)
-
Incubator (37°C)
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
Wash Buffer (e.g., PBS)
-
Elution Buffer (e.g., low pH glycine (B1666218) or formic acid)
-
Neutralization Buffer (e.g., high pH Tris base)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable column for intact protein analysis (e.g., reverse-phase or size-exclusion)
-
Software for mass deconvolution and DAR calculation.
Procedure:
-
Incubation:
-
Spike the purified ADC into the plasma to a final concentration of approximately 1 mg/mL.
-
Also, prepare a control sample of the ADC in a stable buffer (e.g., PBS) to assess inherent stability.
-
Incubate all samples at 37°C.
-
-
Time-Course Sampling:
-
Collect aliquots from the plasma and buffer incubations at specified time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any degradation until analysis.
-
-
ADC Immunoaffinity Purification:
-
Thaw the plasma samples.
-
Add immunoaffinity beads to each sample and incubate to capture the ADC.
-
Wash the beads several times with Wash Buffer to remove plasma proteins.
-
Elute the ADC from the beads using the Elution Buffer.
-
Immediately neutralize the eluate with the Neutralization Buffer.
-
-
LC-MS Analysis:
-
Analyze the purified, neutralized ADC samples by LC-MS.
-
The chromatographic method should separate the ADC from any remaining impurities.
-
The mass spectrometer should be set to acquire data in the appropriate mass range for the intact ADC.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a deconvolution algorithm to obtain the zero-charge mass spectrum of the ADC at each time point.
-
The spectrum will show a distribution of peaks, each corresponding to the antibody with a different number of conjugated drugs/PEG-linkers.
-
Use specialized software to calculate the weighted average DAR from the relative abundance of each species.[10]
-
Plot the average DAR versus time to determine the stability of the conjugate in plasma. A significant decrease in DAR over time indicates linker instability.
-
Experimental Workflow for Stability Analysis
Caption: General experimental workflow for assessing conjugate stability in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hpst.cz [hpst.cz]
Technical Support Center: Optimizing PROTAC Linker Length for Efficacy
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on optimizing linker length for Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
???+ question "Q1: What is the primary function of the linker in a PROTAC?"
???+ question "Q2: How does linker length critically impact PROTAC efficacy?"
???+ question "Q3: What is the "hook effect" and how can linker optimization help mitigate it?"
???+ question "Q4: How does linker composition, beyond length, influence PROTAC performance?"
Troubleshooting Guide
This section addresses specific issues that may arise during your PROTAC linker optimization experiments.
???+ danger "Problem 1: My PROTAC shows good binary binding but fails to induce target degradation."
???+ danger "Problem 2: I am observing a significant "hook effect" at higher concentrations."
Quantitative Data on Linker Length and Efficacy
The optimal linker length is highly dependent on the specific target and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy (DC₅₀ and Dₘₐₓ).
Table 1: Effect of Linker Length on BRD4 Degradation (VHL-based PROTACs) This table synthesizes representative data for BRD4-targeting PROTACs composed of a JQ1 warhead and a VHL ligand.[1]
| Linker Type & Length | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Table 2: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation Data suggests that for ERα degradation, a 16-atom linker was found to be optimal.[2][3]
| Linker Type & Length | Relative Degradation Efficacy |
| 12-atom PEG linker | Less Effective |
| 16-atom alkyl linker | Optimal Degradation |
| >16-atom linkers | Reduced Efficacy |
Table 3: Effect of Linker Length on p38α Degradation For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[2][3]
| Linker Type & Length | Relative Degradation Efficacy |
| <15 atoms | Reduced Efficacy |
| 15-17 atoms | Optimal Degradation |
| >17 atoms | Reduced Efficacy |
Visualizations
PROTAC Mechanism of Action
Caption: PROTACs form a ternary complex to induce poly-ubiquitination and proteasomal degradation of a target protein.
Experimental Workflow for Linker Optimization
Caption: A systematic workflow for the design, synthesis, and evaluation of PROTACs with varying linkers.
The PROTAC "Hook Effect"
Caption: High PROTAC levels can favor non-productive binary complexes, reducing degradation efficacy.
Key Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Protocol 1: Western Blot for Target Protein Degradation (DC₅₀/Dₘₐₓ Determination)
This is the gold-standard method for quantifying the reduction in target protein levels.[2][4]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, THP-1) in 6-well plates to achieve 70-80% confluency at the time of harvest.[4]
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16-24 hours).[4] Include a vehicle control (e.g., 0.1% DMSO).[5]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[4]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[5]
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Quantify band intensity using image analysis software (e.g., ImageJ).[6] Normalize the target protein band intensity to the loading control.[5]
-
Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.[5]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique used to measure the kinetics (kₐ, kₔ) and affinity (Kₗ) of binary and ternary complex formation in real-time.[7][8][]
-
Immobilization:
-
Covalently immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface (e.g., CM5 chip via amine coupling).
-
-
Binary Interaction Analysis:
-
To measure PROTAC-E3 ligase binding, inject a series of PROTAC concentrations over the immobilized E3 ligase surface and a reference flow cell.
-
To measure PROTAC-Target binding, inject a pre-incubated mixture of a fixed concentration of the target protein and varying concentrations of the PROTAC over a blank reference cell.
-
-
Ternary Complex Formation and Cooperativity:
-
Inject a solution containing a fixed concentration of the target protein and a serial dilution of the PROTAC over the immobilized E3 ligase surface.
-
The binding response will reflect the formation of the ternary complex.
-
Cooperativity (α) can be calculated by comparing the affinity of the target protein for the E3-PROTAC complex with its affinity in the absence of the PROTAC. An α value > 1 indicates positive cooperativity.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity models for ternary interactions) to determine kinetic and affinity constants.[8]
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive diffusion to predict cell permeability.[10][11]
-
Plate Preparation:
-
A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.[1]
-
The acceptor plate is filled with a buffer solution, often containing a scavenger agent to prevent compound saturation.
-
-
Compound Addition:
-
Add the PROTAC compounds (dissolved in a suitable buffer) to the donor wells of the filter plate.[1]
-
-
Incubation:
-
The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a set period (e.g., 4-16 hours) at room temperature.
-
-
Quantification:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Pₐₚₚ) using the following equation: Pₐₚₚ = [-ln(1 - [drug]ₐ / [drug]ₑᵩ)] * (Vₐ * Vₗ) / ((Vₐ + Vₗ) * A * t) where [drug]ₐ is the concentration in the acceptor well, [drug]ₑᵩ is the equilibrium concentration, V is volume, A is the membrane area, and t is the incubation time.
-
A higher Pₐₚₚ value indicates better passive permeability.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. Permeability Assay - Profacgen [profacgen.com]
dealing with steric hindrance in bioconjugation reactions
Welcome to the Technical Support Center for Bioconjugation. This guide provides troubleshooting advice and answers to frequently asked questions regarding steric hindrance in bioconjugation reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during your bioconjugation experiments due to steric hindrance.
Question: My bioconjugation yield is unexpectedly low. What could be the cause and how can I fix it?
Answer:
Low conjugation yield is a common problem often attributed to steric hindrance, where the physical bulk of molecules prevents reactive groups from coming together. The desired reactive sites on your biomolecule may be buried within its folded structure or surrounded by other bulky groups, limiting accessibility.[1][2]
Potential Causes & Recommended Solutions:
-
Inaccessible Reactive Sites: The target functional group on the biomolecule may be sterically hindered due to protein folding.[1]
-
Solution 1: Optimize Reaction Conditions: Systematically adjust the pH, temperature, and incubation time of your reaction.[3] Small-scale pilot reactions can help identify the optimal conditions for your specific system.
-
Solution 2: Adjust Molar Ratio: Increasing the molar excess of the smaller molecule (e.g., the labeling reagent or linker) can help drive the reaction to completion.
-
Solution 3: Modify the Linker/Crosslinker: Consider using a crosslinker with a longer spacer arm. This increases the distance between the two molecules being conjugated, which can overcome spatial barriers and reduce steric hindrance.[4] Hydrophilic linkers can also prevent aggregation, which can contribute to low yields.[5]
-
Solution 4: Expose the Reactive Site: In some cases, using mild denaturants can help to unfold the protein slightly and expose previously hindered reactive sites. This should be done cautiously to avoid irreversible denaturation.
-
Solution 5: Genetic Modification: If possible, use site-directed mutagenesis to either move the target reactive group to a more accessible location on the protein's surface or to introduce a uniquely reactive handle.[1]
-
Question: After conjugation, my protein has lost its biological activity. How can I prevent this?
Answer:
A significant loss of biological activity post-conjugation often indicates that the modification has occurred at or near the protein's active site or has induced a conformational change that impairs its function.
Potential Causes & Recommended Solutions:
-
Modification of the Active Site: The conjugation chemistry may have targeted a functional group essential for the biomolecule's activity.
-
Solution 1: Employ Site-Specific Conjugation: Use techniques that target specific, pre-determined sites on the biomolecule, away from the active or binding domains.[6] This can be achieved by engineering uniquely reactive cysteine residues, incorporating unnatural amino acids, or using enzymatic ligation methods.[6][7]
-
Solution 2: Choose a Different Conjugation Chemistry: If you are targeting a common functional group like primary amines (lysine residues), which are often distributed across the protein surface, switch to a more selective chemistry. Thiol-maleimide chemistry, which targets less abundant cysteine residues, can offer more specificity.[8]
-
Solution 3: Modulate Linker Design: For antibody-drug conjugates (ADCs), the design of the linker is critical. Introducing a certain degree of steric hindrance within the linker itself can improve the stability of the conjugate in circulation.[9][10] However, excessive hindrance can also slow or prevent the release of the payload at the target site.[9]
-
-
Conformational Changes: The attached molecule or harsh reaction conditions may have denatured the protein.
-
Solution 1: Optimize Reaction Conditions: Avoid extreme pH, high temperatures, or organic solvents that can disrupt the protein's tertiary structure.
-
Solution 2: Analyze Structural Changes: Use biophysical techniques like Circular Dichroism (CD) spectroscopy or Differential Scanning Calorimetry (DSC) to assess the structural integrity of your bioconjugate compared to the unmodified biomolecule.[11]
-
Frequently Asked Questions (FAQs)
What is steric hindrance in the context of bioconjugation?
Steric hindrance occurs when the size and spatial arrangement of atoms or molecular groups prevent or slow down a chemical reaction.[2] In bioconjugation, this means that the large size of biomolecules (like antibodies) and their complex 3D structures can physically block the chemical reaction needed to attach another molecule (like a drug, dye, or linker).[12][13]
How does linker length affect steric hindrance?
Linker length is a critical parameter for managing steric hindrance.[9][14]
-
Longer Linkers: Increasing the length of a linker or spacer arm can create more distance between the conjugated molecules, helping to overcome steric clashes and improve reaction efficiency.[15] This can also be crucial for preserving the biological function of a protein if the attached molecule sterically interferes with its binding site.[15]
-
Shorter Linkers: In some applications, such as antibody-drug conjugates, a shorter linker may be desirable to increase the stability of the conjugate, where the antibody itself can provide a "steric shield" to the linker and prevent premature cleavage.[14]
Can steric hindrance be used advantageously?
Yes. While often a challenge, steric hindrance can be strategically employed. In the design of antibody-drug conjugates (ADCs), for example, introducing chemical modifications that create steric hindrance near the linker's cleavage site can enhance the ADC's stability in circulation, preventing premature drug release.[9] Selecting a more sterically hindered conjugation site on the antibody can also shield the linker from enzymes in the bloodstream.[9][14]
What are some common chemistries used to overcome steric hindrance?
While no chemistry is immune to steric hindrance, some are preferred for their efficiency and specificity, which can help mitigate the problem:
-
Thiol-Maleimide Chemistry: This is a popular choice because cysteine residues are much less abundant on protein surfaces than lysine (B10760008) residues, allowing for more site-selective modification.[8]
-
Click Chemistry: Reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) are highly efficient and bioorthogonal (meaning they don't react with native functional groups), but require the prior introduction of azide (B81097) and alkyne groups into the molecules.[8]
-
Site-Specific Engineering: The most robust way to overcome steric hindrance is to bypass the challenge of native functional groups altogether. By engineering a protein to include a specific tag or an unnatural amino acid, you can ensure conjugation occurs only at that predetermined, accessible location.[6][7]
Data Summary
The following tables summarize quantitative data from various studies on the effects of steric hindrance.
Table 1: Effect of Linker/Label Size on Bioconjugate Function
| Biomolecule System | Linker/Label Type & Size | Observed Effect on Function | Reference |
| HER2-targeted drug conjugates | 4 kDa PEG Linker | ~4.5-fold reduction in cytotoxic activity | [16] |
| HER2-targeted drug conjugates | 10 kDa PEG Linker | ~22-fold reduction in cytotoxic activity | [16] |
| Human IgG on Red Blood Cells | ¹²⁵I Label (Small) | Maximum antibody binding | [13] |
| Human IgG on Red Blood Cells | Shellfish Glycogen Label (Medium) | Slightly reduced antibody binding | [13] |
| Human IgG on Red Blood Cells | Ferrin Label (Large) | Strikingly reduced binding (≤33% of ¹²⁵I) | [13] |
Table 2: Example Linker Lengths Used in Bioconjugation Studies
| Study Focus | Linker Lengths Investigated | Purpose | Reference |
| Fatty Acid Conjugation to sfGFP | 0.25 nm, 1.5 nm, 2.8 nm, 4.8 nm | To mitigate steric hindrance between the conjugated protein and its binding partner (FcRn). | [15] |
Experimental Protocols
Protocol 1: General Method for Optimizing Linker Length
This protocol provides a framework for testing different linker lengths to overcome steric hindrance and improve conjugation efficiency.
-
Reagent Selection: Synthesize or procure your molecule of interest (e.g., a fluorescent dye, drug, or biotin) attached to several linkers of varying lengths (e.g., short, medium, and long PEG or alkyl chains).
-
Pilot Conjugation Reactions:
-
Set up a series of small-scale conjugation reactions. For each linker length, test a range of molar ratios of the labeling reagent to your target biomolecule (e.g., 5:1, 10:1, 20:1).
-
Ensure all other reaction parameters (buffer pH, temperature, incubation time) are kept constant.
-
-
Purification: After the reaction, purify the bioconjugate from excess, unreacted labeling reagent using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Characterization & Analysis:
-
Determine the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) for each reaction using UV-Vis spectroscopy or mass spectrometry.
-
Compare the DOL/DAR values across the different linker lengths and molar ratios. An increase in DOL/DAR with a longer linker suggests steric hindrance was a limiting factor.
-
-
Functional Assay: Perform a relevant bioassay (e.g., ELISA for antibody binding, enzyme activity assay) to confirm that the conjugate with the optimal DOL/DAR has retained its biological function.
Protocol 2: Site-Specific Conjugation via Engineered Cysteine
This protocol outlines the key steps for conjugating a molecule to a specific cysteine residue using maleimide (B117702) chemistry.[17]
-
Protein Expression and Purification: Express and purify your protein of interest, which has been engineered to contain a single, surface-accessible cysteine residue at a location known to be distant from the active site.
-
Reduction of Disulfide Bonds (If Necessary):
-
If the engineered cysteine could have formed a disulfide bond, it must be reduced.
-
Dissolve the purified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Add a 10- to 20-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[6] TCEP is often preferred as it does not contain a thiol and thus does not require removal before the maleimide reaction.
-
Incubate for 1-2 hours at room temperature.
-
-
Removal of Reducing Agent: If DTT was used, it must be removed immediately prior to conjugation. Use a desalting column or spin column to exchange the protein into a fresh, oxygen-free buffer (pH 6.5-7.5 for maleimide reactions).
-
Conjugation Reaction:
-
Prepare a stock solution of your maleimide-activated molecule in a compatible solvent (e.g., DMSO).
-
Add a 5- to 20-fold molar excess of the maleimide reagent to the reduced protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.
-
-
Quenching the Reaction: Add a free thiol-containing compound like L-cysteine or beta-mercaptoethanol to quench any unreacted maleimide groups.
-
Purification and Characterization: Purify the final bioconjugate using chromatography (e.g., SEC or ion exchange) to remove unreacted reagents and quenched maleimide.[17] Characterize the final product using SDS-PAGE and mass spectrometry to confirm successful conjugation and purity.
Visualizations
Caption: Troubleshooting workflow for low bioconjugation yield due to steric hindrance.
Caption: Relationship between linker design parameters and ADC properties.
References
- 1. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 2. what is steric hindrance and hyper conjugation? pls do answer my last - askIITians [askiitians.com]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. google.com [google.com]
- 6. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steric hindrance as a factor in the reaction of labeled antibody with cell surface antigenic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Minimizing Aggregation of Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize ADC aggregation during your experiments.
Troubleshooting Guide
Aggregation of ADCs is a critical challenge that can impact product stability, efficacy, and safety. This guide addresses common issues encountered during ADC development and provides actionable solutions.
Issue 1: Immediate Aggregation Observed Post-Conjugation
Q: I am observing significant aggregation immediately after the conjugation reaction. What are the likely causes and how can I mitigate this?
A: Immediate post-conjugation aggregation is often a result of increased hydrophobicity of the ADC. The conjugation of a hydrophobic payload and linker to the antibody can expose hydrophobic patches, leading to intermolecular interactions and aggregation. High drug-to-antibody ratios (DAR) can exacerbate this issue.
Immediate Troubleshooting Steps:
-
Review Conjugation Chemistry: Ensure the pH of the reaction buffer is not near the isoelectric point (pI) of the antibody, as this is the point of minimum solubility.
-
Assess Co-solvents: If using organic co-solvents (e.g., DMSO) to dissolve the linker-payload, keep the final concentration to a minimum (ideally <5% v/v), as higher concentrations can promote antibody aggregation.
-
Consider Solid-Phase Conjugation: Immobilizing the antibody on a solid support (e.g., affinity resin) during conjugation physically separates the ADC molecules, preventing them from interacting and aggregating.
dot
Caption: Workflow for troubleshooting immediate ADC aggregation.
Issue 2: Gradual Increase in Aggregation During Storage
Q: My ADC appears stable initially, but I'm seeing a gradual increase in aggregates during storage. What factors could be contributing to this instability, and what are the best practices for formulation?
A: Gradual aggregation during storage typically points to issues with the formulation and/or storage conditions. ADCs are sensitive to their environment, and suboptimal conditions can lead to instability over time.
Formulation and Storage Best Practices:
-
Optimize Buffer Conditions:
-
pH: Maintain the pH at a level where the ADC is most stable. Deviations from the optimal pH can lead to aggregation.
-
Ionic Strength: Adjusting the ionic strength with salts like NaCl can help to screen charge-charge interactions and prevent aggregation.
-
-
Utilize Stabilizing Excipients:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 are effective in preventing protein surface adsorption and aggregation.
-
Sugars: Sugars such as sucrose (B13894) and trehalose (B1683222) can act as stabilizers.
-
-
Control Storage and Handling:
-
Temperature: Store ADCs at the recommended temperature to minimize thermal stress.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can cause denaturation and aggregation. Aliquot samples if necessary.
-
Light Exposure: Protect photosensitive payloads from light to prevent degradation that can lead to aggregation.
-
Mechanical Stress: Minimize shaking and agitation during handling and transportation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
A1: ADC aggregation is a multifaceted issue stemming from both the intrinsic properties of the ADC components and extrinsic environmental factors. Key causes include:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody surface is a primary driver of aggregation.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[2]
-
Unfavorable Buffer Conditions: Suboptimal pH (especially near the isoelectric point) and ionic strength can lead to instability and aggregation.[1]
-
Environmental Stresses: Exposure to thermal stress, repeated freeze-thaw cycles, mechanical stress (shaking), and light can denature the antibody and induce aggregation.[2]
-
Conjugation Chemistry: The conjugation process itself can sometimes induce conformational changes in the antibody that promote aggregation.
Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?
A2: The DAR is a critical quality attribute that significantly impacts ADC stability. Generally, a higher DAR leads to increased hydrophobicity, which in turn increases the propensity for aggregation.[2] This can lead to faster clearance from the bloodstream and reduced therapeutic efficacy. Therefore, optimizing the DAR is a crucial step in balancing potency and stability.
Q3: What role do linkers and payloads play in ADC aggregation?
A3: The choice of linker and payload has a profound effect on the stability and aggregation of ADCs.
-
Hydrophobicity: Highly hydrophobic payloads and linkers are major contributors to ADC aggregation.[1]
-
Hydrophilic Linkers: The use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) groups or charged sulfonate groups, can significantly reduce the likelihood of aggregation.[3] Val-Ala linkers have been shown to allow for a higher DAR with less aggregation compared to Val-Cit linkers.[4] Similarly, glucuronide-based linkers have demonstrated minimal aggregation compared to dipeptide linkers.
-
Payload Design: Novel hydrophilic payloads are being developed to enable the synthesis of ADCs with high DARs that are resistant to aggregation.[3]
Q4: Which excipients are most effective at preventing ADC aggregation?
A4: Several types of excipients can be incorporated into ADC formulations to enhance stability and minimize aggregation:
-
Surfactants: Polysorbate 20 (PS20) and Polysorbate 80 (PS80) are commonly used non-ionic surfactants that prevent aggregation by reducing surface adsorption.[5] Studies on monoclonal antibodies have shown that PS80 may offer better protection against agitation-induced aggregation compared to PS20.[5]
-
Sugars: Sugars like sucrose and trehalose are effective stabilizers.
-
Amino Acids: Certain amino acids can also be used to stabilize ADC formulations.
-
Salts: Salts such as sodium chloride are used to modulate the ionic strength of the formulation buffer, which can help to prevent aggregation.[6]
Data Presentation
The following tables summarize quantitative data on factors influencing ADC aggregation.
Table 1: Impact of Payload and Linker on ADC Aggregation
| Antibody | Payload | Linker | DAR | Storage Condition | Aggregation (%) | Reference |
| Trastuzumab | MMAE | mc-VC-PABC | 8 | 2 days at +4°C | Moderately aggregated | [7] |
| Trastuzumab | MMAE | mc-VC-PABC | 8 | 2 days at +40°C | >95% | [7] |
| Trastuzumab | MMAU | - | 8 | 2 days at +4°C | Not aggregated | [7] |
| Trastuzumab | MMAU | - | 8 | 2 days at +40°C | 2% | [7] |
| - | PBD Dimer | Val-Ala | 7.4 | - | <10% | [4] |
| - | - | Glucuronide-based | - | - | Minimal (<5%) | |
| - | - | Dipeptide-based | - | - | Up to 80% |
Table 2: Influence of Formulation on ADC Stability
| ADC | Formulation Buffer | Excipients | Storage Condition | Observation | Reference |
| Adcetris (Brentuximab vedotin) | Sodium Citrate, Citric Acid | Trehalose, Polysorbate 80 (1 mg/mL) | - | Stable formulation | [8] |
| Monoclonal Antibody | - | Polysorbate 20 | Agitation at 37°C | ~100-fold reduction in micro-particles | [5] |
| Monoclonal Antibody | - | Polysorbate 80 | Agitation at 37°C | Greater reduction in micro-particles than PS20 | [5] |
| IgG1 ADC | Histidine or Citrate Buffer | Sucrose (0% or 10%), NaCl (0 or 100 mM) | Room Temperature | Aggregation is dependent on pH and excipients | [6] |
Experimental Protocols
Detailed methodologies for key analytical techniques used to assess ADC aggregation are provided below.
1. Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 0.5-1.0 mg/mL using the mobile phase.[9]
-
For intact mAb measurements, dilute to 2 mg/mL for denaturing SEC-MS and 5 mg/mL for native SEC-MS.[3]
-
Centrifuge the sample at 10,000 x g for 15 minutes to remove any particulate matter.
-
Filter the supernatant through a 0.22 µm or 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm or similar.
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0. For more hydrophobic ADCs, the addition of an organic modifier like 15% isopropanol (B130326) or acetonitrile (B52724) may be necessary to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer and all high molecular weight species (aggregates).
-
Calculate the percentage of aggregation by dividing the sum of the aggregate peak areas by the total peak area.
-
2. Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment
Objective: To separate ADC species based on their surface hydrophobicity, which is correlated with the drug-to-antibody ratio (DAR) and aggregation propensity.
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1.0 mg/mL.
-
Adjust the sample to a high salt concentration (e.g., by adding a stock solution of ammonium (B1175870) sulfate) to promote binding to the HIC column.
-
-
Chromatographic Conditions:
-
Column: Tosoh TSKgel Butyl-NPR or similar.
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[2]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[2] For some ADCs, an organic modifier like isopropanol may be added to Mobile Phase B to ensure elution.[10]
-
Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 30-60 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
The resulting chromatogram will show a series of peaks, with the unconjugated antibody (DAR=0) eluting first, followed by species with increasing DARs.
-
The retention time is indicative of the hydrophobicity of the ADC species.
-
3. Dynamic Light Scattering (DLS) for High-Throughput Screening
Objective: To rapidly assess the hydrodynamic radius and polydispersity of ADC samples in various formulations to screen for conditions that minimize aggregation.
Methodology:
-
Sample Preparation:
-
Samples should be clear and free of particulate matter. Centrifuge and filter (0.22 µm or 0.45 µm) the samples if necessary.
-
Ensure the sample concentration is appropriate for the instrument, typically in the range of 0.1-1.0 mg/mL.
-
-
Instrument Setup:
-
Use a high-throughput plate-based DLS system for screening multiple formulations.
-
Equilibrate the samples to the desired temperature before measurement.
-
-
Data Acquisition:
-
Measure the intensity of scattered light fluctuations to determine the diffusion coefficient.
-
The instrument software calculates the hydrodynamic radius (Rh) and the polydispersity index (%Pd).
-
-
Data Analysis:
-
A lower Rh value (closer to the expected monomer size) and a low %Pd (<20%) are indicative of a monodisperse sample with minimal aggregation.
-
Compare the Rh and %Pd values across different formulations to identify the most stable conditions.
-
Visualizations
Logical Relationship of Factors Contributing to ADC Aggregation
dot
Caption: Interplay of factors leading to ADC aggregation.
Experimental Workflow for ADC Aggregation Analysis
dot
Caption: A typical workflow for analyzing ADC aggregation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. mdpi.com [mdpi.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Copper Catalysts from Bioconjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of copper catalysts from bioconjugation reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual copper catalyst from my bioconjugation reaction?
A1: The most prevalent and effective methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the reaction mixture is washed with an aqueous solution of a chelating agent. Common chelators include Ethylenediaminetetraacetic acid (EDTA), ammonia, and ammonium (B1175870) chloride.[1] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase and removed.
-
Use of Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for metals.[1] Scavenger resins can be stirred with the reaction mixture or used in a flow-through cartridge to selectively bind and remove the copper catalyst.
-
Filtration through Solid Supports: The reaction mixture can be passed through a plug of adsorbent material like Celite, silica (B1680970) gel, or alumina.[1] These materials can adsorb the copper catalyst, allowing the product to pass through.
-
Dialysis: For macromolecular products like proteins, antibodies, and oligonucleotides, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecule impurities, including the copper catalyst.[1][2]
Q2: My product is still colored (e.g., green or blue) after an initial purification attempt. What does this indicate?
A2: A persistent green or blue color in your product is a strong indicator of residual copper contamination.[1] This can be due to:
-
Incomplete Removal: The chosen purification method may not have been sufficient. Multiple washes, a longer incubation time with a scavenger resin, or a combination of methods may be necessary.[1]
-
Product Chelation: Your bioconjugate itself, particularly if it contains moieties like histidines, cysteines, or triazoles, may be strongly chelating the copper, making it less accessible to the removal agent.[2]
Q3: How do I choose the best copper removal method for my specific bioconjugate?
A3: The choice of method depends on several factors:
-
Solubility of your product: If your product is organic-soluble, aqueous washes with chelating agents are often effective. For water-soluble bioconjugates, scavenger resins or dialysis are better choices to avoid product loss.[1]
-
Nature of your bioconjugate: For large macromolecules like proteins and antibodies, dialysis is a gentle and effective method.[1][2] For smaller molecules, scavenger resins or solid-phase filtration can be more rapid.
-
Strength of copper chelation by the product: If your product strongly binds copper, a stronger chelating agent or a scavenger resin with high binding affinity may be required.[1]
Q4: Can I combine different copper removal methods?
A4: Yes, combining methods is often the most effective strategy. For instance, you can perform an initial aqueous wash with a chelating agent to remove the bulk of the copper, followed by passing the product through a scavenger resin or a silica plug to remove any remaining traces.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Persistent blue/green color in the organic layer after aqueous wash. | Incomplete removal of copper salts. | Perform additional washes with the chelating solution. Increase the concentration or volume of the chelating agent solution. Ensure vigorous mixing during extraction.[1] |
| Aqueous EDTA wash is ineffective. | The pH of the EDTA solution is not optimal for copper chelation. Your product may be a stronger chelator than EDTA. | Adjust the pH of the EDTA solution (EDTA is more effective at neutral to slightly basic pH). Consider using a stronger chelating agent or a scavenger resin.[1] |
| Filtration through Celite or silica gel does not remove all the copper. | The copper species is soluble and not being retained by the solid support. The plug may not be packed properly, leading to channeling. | Combine this method with a chelation step first to precipitate the copper. Ensure the solid support is well-packed and of sufficient depth.[1] |
| Product is water-soluble, making aqueous extraction difficult. | The product partitions into the aqueous phase along with the copper-chelator complex. | Use a solid-supported metal scavenger resin that can be filtered off.[1] Alternatively, for macromolecules, use dialysis against an EDTA-containing buffer.[2] |
| Low recovery of the final product. | The product may be binding to the scavenger resin or solid support. For dialysis, the membrane cutoff may be too large. | Pre-treat the resin or solid support with a blocking agent if non-specific binding is suspected. Choose a dialysis membrane with an appropriate molecular weight cutoff (MWCO). |
| Broad peaks in NMR or mass spectrometry analysis. | Paramagnetic copper(II) ions are present. | Ensure complete removal of copper. Even trace amounts can affect spectroscopic analysis. |
Data Presentation: Comparison of Copper Removal Methods
Table 1: Efficiency of Different Copper Removal Methods
| Method | Typical Residual Copper Level | Advantages | Disadvantages |
| Aqueous Wash (EDTA) | < 50 ppm | Simple, inexpensive, effective for many small molecules. | Can be less effective if the product strongly chelates copper; not suitable for water-soluble products. |
| Scavenger Resins | < 10 ppm | High efficiency and selectivity; suitable for a wide range of products, including water-soluble ones.[3] | Can be more expensive than simple washes; may require optimization of resin type and amount. |
| Dialysis (for macromolecules) | Often below detection limits | Gentle method that preserves the integrity of large biomolecules; removes other small molecule impurities as well. | Time-consuming; not suitable for small molecules.[4] |
| Filtration (Silica/Alumina) | Variable | Quick and easy for removing precipitated copper. | Ineffective for soluble copper species.[1] |
Table 2: Binding Capacity of Selected Copper Scavenger Resins
| Scavenger Resin Functional Group | Example Resin | Reported Binding Capacity for Cu(II) (mmol/g) |
| Thiourea | SiliaMetS Thiourea | Not specified, but shown to be highly effective. |
| Bis-picolylamine | Lewatit MDS TP 220 | ~1.64 (103.9 mg/g)[5] |
| Iminodiacetic Acid | Chelex 100 | Lower performance than Dowex m4195 in one study.[6] |
| Ethylenediaminetriacetic Acid | Polymer-Bound EDTA | 1.57 |
| Imidazole | SiliaMetS Imidazole | Good scavenger for Cu. |
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA
This protocol is suitable for the removal of copper from organic-soluble bioconjugates.
Materials:
-
Reaction mixture containing the bioconjugate and copper catalyst.
-
Organic solvent (e.g., dichloromethane, ethyl acetate).
-
0.5 M EDTA solution, pH 8.
-
Saturated sodium chloride solution (brine).
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Dilution: Dilute the reaction mixture with an equal volume of the organic solvent.
-
Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of the 0.5 M EDTA solution.
-
Mixing: Shake the separatory funnel vigorously for 1-2 minutes. A blue or green color in the aqueous layer indicates the formation of the copper-EDTA complex.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the EDTA wash (steps 2-4) until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual EDTA and water.
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified bioconjugate.
Protocol 2: Copper Removal using a Scavenger Resin (Batch Method)
This protocol is suitable for both organic and aqueous-soluble bioconjugates.
Materials:
-
Reaction mixture containing the bioconjugate and copper catalyst.
-
Appropriate scavenger resin (e.g., SiliaMetS Thiourea, QuadraPure™).
-
Reaction vessel (e.g., round-bottom flask).
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel or a syringe filter).
-
Solvent for washing the resin.
Procedure:
-
Resin Addition: To the reaction mixture, add the scavenger resin. A typical starting point is to use a 3-5 fold excess of the resin's binding capacity relative to the amount of copper catalyst used.
-
Stirring: Stir the suspension at room temperature. The required time can range from 1 to 24 hours, depending on the resin and the concentration of copper.[7] The progress of copper removal can sometimes be monitored by a color change in the resin.[7]
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: The filtrate contains the purified bioconjugate. If necessary, remove the solvent to obtain the final product.
Protocol 3: Dialysis for Macromolecular Bioconjugates
This protocol is ideal for purifying proteins, antibodies, and other large biomolecules.
Materials:
-
Bioconjugate solution containing copper catalyst.
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO).
-
Dialysis buffer: e.g., Phosphate-Buffered Saline (PBS) containing 10 mM EDTA, pH 7.4.
-
Large beaker or container.
-
Stir plate and stir bar.
Procedure:
-
Prepare Dialysis Tubing: Cut the required length of dialysis tubing and hydrate (B1144303) it according to the manufacturer's instructions.
-
Load Sample: Load the bioconjugate solution into the dialysis tubing and securely close both ends with clips.
-
Dialysis: Place the sealed dialysis tubing into a beaker containing a large volume of the dialysis buffer (at least 100 times the sample volume). Stir the buffer gently on a stir plate at 4°C.
-
Buffer Exchange: Change the dialysis buffer every few hours for the first day, and then leave to dialyze overnight. A common schedule is to change the buffer after 2-4 hours, then again after another 2-4 hours, and then leave it overnight.
-
Final Dialysis: Perform a final dialysis against a buffer without EDTA to remove the chelating agent.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, and transfer the purified bioconjugate solution to a clean tube.
Visualizations
Caption: Decision workflow for selecting a copper removal method.
Caption: Copper removal by chelation with EDTA.
Caption: Troubleshooting logic for persistent copper contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sopachem.com [sopachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective recovery of copper from copper tailings and wastewater using chelating resins with bis-picolylamine functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
preventing hydrolysis of active ester PEG linkers
Welcome to the Technical Support Center for Active Ester PEG Linkers. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the hydrolysis of active ester PEG linkers, ensuring successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is active ester hydrolysis and why is it a critical issue?
A1: Active esters, most commonly N-hydroxysuccinimide (NHS) esters, are reactive groups used to covalently link PEG chains to primary amines (e.g., lysine (B10760008) residues on proteins). Hydrolysis is a chemical reaction where the active ester reacts with water, converting it into a non-reactive carboxylic acid.[1] This reaction directly competes with the desired conjugation reaction (aminolysis).[1] If the active ester is hydrolyzed, it can no longer bind to the target molecule, leading to significantly lower conjugation efficiency or complete failure of the experiment.
Q2: What are the primary factors that cause the hydrolysis of NHS ester PEG linkers?
A2: The rate of NHS ester hydrolysis is influenced by several key factors:
-
pH: This is the most critical factor. The rate of hydrolysis increases significantly as the pH rises.[2][3][4][5][6]
-
Moisture: NHS esters are highly sensitive to moisture, both during storage and handling.[4][7][8][9][10][11][12]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[6]
-
Buffer Composition: The presence of primary amines (e.g., Tris or glycine) in the reaction buffer will compete with the target molecule for reaction with the NHS ester.[7][8][10][11][12][13][14]
-
Concentration: Hydrolysis can be more pronounced in dilute solutions of the target molecule.[5][7][8][10]
Q3: How should I properly store and handle my active ester PEG linkers to prevent hydrolysis?
A3: Proper storage and handling are crucial to maintain the reactivity of your linker.
-
Storage: Always store active ester PEG reagents at -20°C in a tightly sealed container with a desiccant to keep them dry.[4][5][7][8][9][10][11][12][15][16] For long-term storage, packaging under an inert gas like argon or nitrogen is recommended.[9][16]
-
Handling: Before opening, always allow the reagent vial to equilibrate to room temperature.[4][7][8][9][10][11][12][15] This prevents atmospheric moisture from condensing inside the cold vial, which would cause rapid hydrolysis.
-
Preparation: Dissolve the active ester PEG immediately before use. Do not prepare and store stock solutions, as the NHS-ester moiety readily hydrolyzes in solution.[8][10][11][12] Weigh out only the amount needed for your experiment and discard any unused reconstituted reagent.[8][10][11][12]
Q4: Are there more stable alternatives to standard NHS esters?
A4: Yes, for applications requiring higher stability, you can consider alternative active esters.
-
Pentafluorophenyl (PFP) esters are known to be less susceptible to hydrolysis compared to NHS esters, which can result in more efficient reactions.[11]
-
Succinimidyl carbonate (SC) functionalized PEGs have also been reported to offer higher stability in aqueous solutions compared to some other PEG NHS ester derivatives.[3]
Troubleshooting Guide
This guide will help you diagnose and resolve common issues encountered during PEGylation experiments, particularly those related to linker hydrolysis.
Issue: Low or No Conjugation Yield
Low conjugation yield is the most common problem and is often linked to the hydrolysis of the active ester. Use the following decision tree and Q&A to troubleshoot the issue.
Q5: How can I test if my active ester PEG reagent is still active?
A5: You can perform a simple spectrophotometric assay to determine if your NHS ester reagent has been hydrolyzed.[1] This test measures the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm, upon complete base-induced hydrolysis.[1][13] An active reagent will show a significant increase in absorbance at 260 nm after treatment with a base.[1] See Protocol 2 for a detailed methodology.
Q6: My reaction buffer pH is 8.5, but my yield is still low. What else could be wrong?
A6: While a pH of 8.3-8.5 is often optimal, it also accelerates hydrolysis.[6][14][17] At this pH, the half-life of an NHS ester can be very short.[18][19][20] Consider the following:
-
Reaction Time: At higher pH values, the conjugation reaction is often complete within minutes.[20] An extended reaction time (e.g., several hours) may not be beneficial as the linker will fully hydrolyze.
-
Temperature: Perform the reaction at a lower temperature (e.g., 4°C or on ice) to slow the rate of hydrolysis.[6][10][12] While this also slows the conjugation reaction, the reduction in hydrolysis rate is often more significant, leading to a better overall yield.[6]
-
Reagent Addition: Ensure the dissolved PEG linker is added to the protein solution swiftly and mixed gently to initiate the reaction uniformly.
Data and Protocols
Quantitative Data
The stability of an active ester is highly dependent on pH and temperature. The half-life (t½) is the time it takes for 50% of the reactive ester to hydrolyze.
Table 1: Influence of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4-5 hours | [18][21] |
| 7.4 | Not Specified | > 120 minutes | [20] |
| 8.0 | 4°C | 1 hour | [18] |
| 8.0 | Room Temp | 25 - 210 minutes | [19] |
| 8.5 | Room Temp | 10 - 180 minutes | [19] |
| 8.6 | 4°C | 10 minutes | [18][21] |
| 9.0 | Room Temp | < 9 minutes | [20] |
| 9.0 | Room Temp | 5 - 125 minutes* | [19] |
*Note: Half-life can vary significantly based on the specific molecular structure of the NHS-ester compound.[19]
Experimental Protocols
Protocol 1: General Method for Protein PEGylation with an Active Ester PEG
This protocol provides a general guideline for conjugating an NHS-ester-activated PEG to a protein, such as an antibody (IgG). Optimization may be required.
Materials:
-
Protein of interest (e.g., IgG) in an amine-free buffer.
-
Active Ester PEG Linker (e.g., NHS-PEG).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7][10][12][14]
-
Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate (B84403), or 0.1 M sodium bicarbonate, pH 7.2-8.5.[5][6][7][8][14][21] Crucially, this buffer must not contain primary amines. [8][10][12][14]
-
Quenching Buffer: 1 M Tris-HCl, glycine, or other amine-containing buffer, pH ~7.5.[7][8][10]
-
Desalting columns or dialysis equipment for purification.[10][12]
Workflow Diagram:
Procedure:
-
Prepare Protein: Ensure your protein sample is in the chosen amine-free Reaction Buffer, typically at a concentration of 1-10 mg/mL.[7][10]
-
Equilibrate Reagent: Allow the vial of Active Ester PEG to warm completely to room temperature before opening.[10][12]
-
Prepare PEG Solution: Immediately before use, weigh a small amount of the PEG linker and dissolve it in anhydrous DMSO or DMF to create a concentrated stock (e.g., 10 mM).[7][10][12]
-
Initiate Reaction: Add the calculated amount of the PEG solution to your protein solution. A 20-fold molar excess of PEG linker to protein is a common starting point for antibody labeling.[7][8][10] The final concentration of the organic solvent (DMSO/DMF) should ideally be less than 10% of the total reaction volume.[10][12]
-
Incubate: Incubate the reaction with gentle stirring. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice.[10][12]
-
Quench Reaction: Stop the reaction by adding Quenching Buffer. This will consume any unreacted NHS ester.
-
Purify: Remove unreacted PEG linker and byproducts using a desalting column or dialysis.[10][12]
-
Store: Store the purified PEGylated protein under conditions optimal for the original, unmodified protein.[10][12]
Protocol 2: Assay for Determining NHS Ester Activity (Hydrolysis Check)
This assay determines if an NHS ester reagent is active or has been hydrolyzed by measuring the release of N-hydroxysuccinimide (NHS) upon complete base hydrolysis.[1][6]
Materials:
-
NHS ester PEG reagent to be tested.
-
Amine-free buffer, pH 7.0 (e.g., 0.1 M phosphate buffer).[1]
-
Spectrophotometer and quartz cuvettes.
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of the amine-free buffer. If solubility is low, first dissolve it in a minimal volume (~50 µL) of anhydrous DMSO, then add the buffer.[1]
-
Prepare Control: Use the amine-free buffer (with DMSO if used in step 1) as a blank to zero the spectrophotometer.[1]
-
Measure Initial Absorbance (A_initial): Measure the absorbance of the reagent solution at 260 nm.[1][6]
-
Induce Hydrolysis: To 1 mL of the reagent solution from step 1, add 100 µL of 0.5 N NaOH. Vortex immediately for 30 seconds.[1][6]
-
Measure Final Absorbance (A_final): Promptly (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.[1]
Interpreting the Results:
-
Active Reagent: If A_final is significantly greater than A_initial, the NHS ester is active and suitable for use.[1]
-
Inactive (Hydrolyzed) Reagent: If there is no significant increase in absorbance, the reagent has likely been hydrolyzed and should be discarded.[1]
Competing Reactions in PEGylation
The success of your experiment depends on favoring the amidation reaction over the hydrolysis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. confluore.com [confluore.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Protein PEGylation [jenkemusa.com]
- 17. precisepeg.com [precisepeg.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 20. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
troubleshooting guide for PROTAC synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the critical starting considerations before beginning PROTAC synthesis?
A1: Before embarking on PROTAC synthesis, a thorough understanding of the target protein and the chosen E3 ligase is paramount. Key considerations include identifying suitable and validated ligands for both the protein of interest (POI) and the E3 ligase, as well as determining appropriate attachment points on each ligand for the linker that will not disrupt their binding affinities.[1][2] A modular approach, breaking down the PROTAC into its three components—target ligand, linker, and E3 ligase ligand—is a common strategy.[1]
Q2: What are the most common reasons for low yield in PROTAC synthesis?
A2: Low yields in PROTAC synthesis can stem from several factors, including incomplete coupling reactions, product degradation during purification, and poor solubility of the final PROTAC molecule.[3] Inefficient amide coupling or click chemistry reactions are frequent culprits. Optimizing coupling reagents, reaction times, and temperature can help drive these reactions to completion.[3] Significant product loss can also occur during chromatographic purification due to the complex nature of PROTAC molecules.[3]
Q3: My PROTAC shows poor or no degradation of the target protein. What are the likely causes and how can I troubleshoot this?
A3: A lack of target protein degradation is a common hurdle. The issue can arise from several factors throughout the PROTAC's mechanism of action. A systematic troubleshooting approach is recommended:
-
Confirm Cellular Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[4][5] Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can assess this.[5][6]
-
Verify Target Engagement: The PROTAC must bind to both the target protein and the E3 ligase within the cell. Cellular Thermal Shift Assays (CETSA) or NanoBRET™ Target Engagement Assays can confirm this.[6]
-
Assess Ternary Complex Formation: The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is essential for ubiquitination.[6] Biophysical assays such as TR-FRET, AlphaLISA, or Co-Immunoprecipitation (Co-IP) can be used to evaluate ternary complex formation.[1][6]
-
Check for Ubiquitination: Even if a ternary complex forms, it may not be productive for ubiquitination if the lysine (B10760008) residues on the target protein are not accessible.[6] In-cell ubiquitination assays can be performed to investigate this step.[6]
-
Rule out Proteasome Inhibition Issues: Ensure that the proteasome is functional in your cellular model.[6]
Q4: I'm observing a "hook effect" in my dose-response experiments. What is it and how can I mitigate it?
A4: The "hook effect" is a paradoxical decrease in target protein degradation at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[7][8] This occurs because at excessive concentrations, the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex.[7][8] To mitigate the hook effect, it is crucial to test a wide range of PROTAC concentrations to identify the optimal concentration for maximal degradation.[7][8] Biophysical assays that measure ternary complex formation can also help to understand the relationship between complex formation and the observed degradation profile.[7]
Troubleshooting Guides
Guide 1: Low Yield in Amide Coupling Reactions
| Potential Cause | Recommended Action |
| Incomplete Reaction | Optimize coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA). Increase the equivalents of the coupling reagent and the limiting reactant (1.1-1.5 equivalents). Extend the reaction time and monitor progress by LC-MS. Gentle heating (40-50 °C) may also improve conversion, but monitor for side reactions.[3] |
| Poor Solubility of Reactants | Screen different anhydrous solvents such as DMF, DCM, or a mixture thereof to improve the solubility of the starting materials. |
| Amine Salt Interference | If using an amine salt (e.g., TFA or HCl salt), ensure sufficient equivalents of a non-nucleophilic base (e.g., DIPEA, 3-4 equivalents) are used to neutralize the salt and facilitate the coupling reaction.[9][10] |
| Steric Hindrance | If the coupling sites on the ligands are sterically hindered, consider using a less bulky coupling reagent or a longer, more flexible linker to alleviate steric clash. |
Guide 2: Inefficient Click Chemistry (CuAAC) Reactions
| Potential Cause | Recommended Action |
| Inactive Copper(I) Catalyst | Use a freshly prepared copper(I) source or a robust catalyst system (e.g., CuSO₄ with a reducing agent like sodium ascorbate).[3] |
| Oxygen Interference | Oxygen can oxidize the copper(I) catalyst. Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3] |
| Poor Solubility | Screen different solvent systems (e.g., DMF, t-BuOH/H₂O) to improve the solubility of the azide (B81097) and alkyne precursors.[3] |
| Ligand Interference | Certain functional groups on the ligands can coordinate with the copper catalyst, inhibiting the reaction. The use of copper-coordinating ligands may be necessary in some cases. |
Guide 3: Challenges in PROTAC Purification
| Potential Cause | Recommended Action |
| Poor Solubility of PROTAC | For flash chromatography, explore a wider range of solvent polarities and consider adding modifiers. For HPLC, experiment with different mobile phase compositions and gradients.[3] |
| Product Adhesion to Silica Gel | If the PROTAC is polar or basic, consider using a different stationary phase like alumina (B75360) or reverse-phase silica. Adding modifiers such as methanol, acetic acid, or triethylamine (B128534) to the eluent can also reduce tailing and improve recovery.[3] |
| On-Column Degradation | If the PROTAC is sensitive to acid, use a neutral pH buffer system for preparative HPLC. Minimize the time the PROTAC is on the column and consider performing the purification at a lower temperature if stability is a concern.[3] |
| Non-specific Binding | The large and often lipophilic nature of PROTACs can lead to non-specific binding to labware. Using low-binding tubes and tips can help minimize loss during purification and subsequent assays.[11] |
Quantitative Data Summary
Table 1: Impact of Linker Length on PROTAC Degradation Efficiency
Note: The following data is compiled from different studies and experimental conditions may vary. Direct comparison across different studies should be made with caution.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| ERα | pVHL | Alkyl Chain | 9 | >1000 | ~20 | MCF7 |
| ERα | pVHL | Alkyl Chain | 12 | ~500 | ~60 | MCF7 |
| ERα | pVHL | Alkyl Chain | 16 | ~100 | >80 | MCF7 |
| ERα | pVHL | Alkyl Chain | 19 | ~500 | ~60 | MCF7 |
| ERα | pVHL | Alkyl Chain | 21 | >1000 | ~20 | MCF7 |
| TBK1 | VHL | PEG/Alkyl | < 12 | No Degradation | - | Not Specified |
| TBK1 | VHL | PEG/Alkyl | 21 | 3 | 96 | Not Specified |
| TBK1 | VHL | PEG/Alkyl | 29 | 292 | 76 | Not Specified |
| BRD4 | CRBN | PEG | 1 (4 atoms) | < 500 | >90 | H661 |
| BRD4 | CRBN | PEG | 2 (7 atoms) | > 5000 | < 50 | H661 |
| BRD4 | CRBN | PEG | 4 (13 atoms) | < 500 | >90 | H661 |
Data compiled from multiple sources.[12][13][14][15]
Table 2: Comparative Performance of CRBN and VHL-based PROTACs for EGFR Degradation
Note: The following data is compiled from different studies and experimental conditions may vary. Direct comparison across different studies should be made with caution.
| PROTAC | E3 Ligase Recruited | Target EGFR Mutant | DC₅₀ (nM) | Cell Line |
| MS39 | VHL | Del19 | 5.0 | HCC827 |
| MS39 | VHL | L858R | 3.3 | H3255 |
| MS154 | CRBN | Del19 | 11 | HCC827 |
| MS154 | CRBN | L858R | 25 | H3255 |
| Compound 14 | CRBN | Del19 | 0.26 | HCC827 |
| Compound 14 | CRBN | L858R | 20.57 | Ba/F3 |
| PROTAC 2 | CRBN | Del19 | 45.2 | HCC827 |
| PROTAC 10 | VHL | Del19 | 34.8 | HCC827 |
Data compiled from multiple sources.[16][17][18][19]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
-
Dissolve the carboxylic acid-containing fragment (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add a coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing fragment (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
-
Upon completion, perform an aqueous workup by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.[10]
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne- and azide-containing fragments in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).
-
Add a copper(II) sulfate solution and a reducing agent such as sodium ascorbate (B8700270) to generate the copper(I) catalyst in situ.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product using appropriate chromatographic techniques.
Protocol 3: Western Blot Analysis of Protein Degradation
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the chemiluminescent signal using an imaging system and quantify the band intensities to determine the extent of protein degradation.[20]
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antibody Labeling Efficiency
Welcome to the technical support center for antibody labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their antibody labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before starting an antibody labeling experiment?
A1: Before beginning the labeling process, it is crucial to ensure the purity and concentration of your antibody. For most labeling reactions, the antibody should have a purity of 90-95% and a concentration between 0.5-1 mg/mL.[1][2] It is also vital to confirm that the antibody is in a buffer free of interfering substances such as Tris, glycine, sodium azide (B81097), or proteins like BSA, which can compete with the labeling reaction.[2][3][4] If your antibody solution contains these, a buffer exchange or purification step is necessary.[3]
Q2: What is the difference between direct and indirect antibody labeling?
A2: Direct labeling involves covalently attaching a detectable molecule (like a fluorophore or enzyme) directly to the primary antibody that binds to the target antigen.[2][5][6] Indirect labeling uses a labeled secondary antibody that binds to the unlabeled primary antibody.[2][5][6] Direct labeling offers a simpler and faster workflow with potentially lower background, while indirect labeling can provide signal amplification.[2][7][5]
Q3: How do I choose the right labeling chemistry?
A3: The most common methods for antibody labeling target primary amines (amine-reactive) or thiol groups (thiol-reactive).[4][8]
-
Amine-reactive labeling , often using NHS esters, is popular due to the abundance of lysine (B10760008) residues on most antibodies.[7][4]
-
Thiol-reactive labeling , targeting sulfhydryl groups, can offer more site-specific conjugation, potentially preserving the antigen-binding site.[4]
The choice depends on the label, the antibody, and the desired outcome of the experiment.
Q4: What is the optimal fluorophore-to-protein (F:P) ratio?
A4: The optimal F:P ratio, also known as the degree of labeling (DOL), is a critical parameter that balances signal intensity with antibody functionality. Over-labeling can lead to fluorescence quenching and reduced antibody avidity, while under-labeling results in a dim signal.[9] The ideal F:P ratio typically falls between 2 and 8, depending on the specific fluorophore and antibody.[9] It is often necessary to perform a titration experiment to determine the optimal ratio for your specific reagents.[10]
Q5: What are the best methods for purifying a labeled antibody?
A5: Post-labeling purification is essential to remove unconjugated labels, which can cause high background. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Separates the larger labeled antibody from the smaller, free label molecules.
-
Dialysis: Removes small molecules through a semi-permeable membrane.[1]
-
Spin Columns: A quick method for removing excess, low-molecular-weight reagents.[7]
-
Protein A/G Affinity Chromatography: Can be used to purify the antibody before and after labeling.[11][12]
Troubleshooting Guides
This section provides solutions to common problems encountered during antibody labeling and subsequent applications.
Issue 1: Weak or No Signal
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Low Labeling Efficiency | - Verify Antibody Purity and Concentration: Ensure the antibody meets the recommended purity (>95%) and concentration (>0.5 mg/mL).[3] - Check Buffer Compatibility: Confirm the absence of interfering substances like Tris, glycine, or azide.[3] Perform a buffer exchange if necessary. - Optimize Labeling Chemistry: Adjust the molar ratio of the label to the antibody. Titrate to find the optimal ratio.[10][13] |
| Antibody Inactivation | - Over-labeling: Reduce the molar excess of the labeling reagent in the reaction. High F:P ratios can impair antibody binding.[9] - Harsh Labeling Conditions: Ensure the pH and temperature of the reaction are within the recommended range for the specific chemistry. |
| Inefficient Purification | - Incomplete Removal of Quenchers: If a quenching buffer is used, ensure it has been completely removed during purification, as residual quencher can inhibit the signal. |
| Issues with Detection | - Incorrect Filter Sets (for fluorescent labels): Verify that the excitation and emission filters on your imaging system are appropriate for the fluorophore used. - Inactive Enzyme (for enzyme labels): Ensure the substrate is fresh and the enzyme has not been inactivated by inhibitors like sodium azide for HRP.[3] |
| Low Antigen Abundance | - Use Signal Amplification: Consider using an indirect labeling method or a signal amplification kit.[14] |
Issue 2: High Background
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Excess Free Label | - Improve Purification: Enhance the purification process to ensure complete removal of unconjugated label. Consider using a different purification method (e.g., switching from dialysis to size-exclusion chromatography).[7] |
| Non-specific Antibody Binding | - Increase Blocking: Optimize the blocking step in your staining protocol by increasing the concentration or duration of the blocking agent.[15][16] - Use a Different Blocking Agent: Normal serum from the species of the secondary antibody is a common and effective blocking agent.[15][17] - Titrate Antibody Concentration: A high concentration of the labeled antibody can lead to non-specific binding. Perform a titration to find the optimal working concentration.[14][17] |
| Antibody Aggregates | - Centrifuge the Labeled Antibody: Before use, spin down the labeled antibody solution to pellet any aggregates that may have formed during labeling or storage. |
| Endogenous Signal | - Block Endogenous Enzymes: For enzyme-conjugated antibodies (e.g., HRP), pre-treat the sample with a peroxidase blocking agent like 3% H₂O₂.[14][17] - Block Endogenous Biotin: If using a biotin-based system, use an avidin/biotin blocking kit.[17][18] |
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of IgG with an NHS Ester Fluorophore
This protocol provides a general guideline for labeling an IgG antibody with an amine-reactive succinimidyl ester (NHS ester) fluorescent dye.
Materials:
-
IgG antibody (0.5-2 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
NHS ester-fluorophore (dissolved in anhydrous DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion spin column)
Procedure:
-
Antibody Preparation: If necessary, perform a buffer exchange to transfer the antibody into the reaction buffer.
-
Calculate Molar Ratio: Determine the desired molar excess of the NHS ester-fluorophore to the antibody. A common starting point is a 10- to 20-fold molar excess.
-
Labeling Reaction:
-
Add the calculated volume of the NHS ester-fluorophore solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quench Reaction: Add the quenching solution to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the labeled antibody from the unreacted fluorophore and quenching solution using a size-exclusion spin column according to the manufacturer's instructions.
-
Characterization: Determine the final concentration of the labeled antibody and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore.
Protocol 2: Quality Control - Determining the Degree of Labeling (DOL)
Procedure:
-
Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the fluorophore (Aₘₐₓ).
-
Calculate the concentration of the antibody:
-
Antibody Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_antibody
-
Where:
-
CF is the correction factor for the fluorophore's absorbance at 280 nm (provided by the manufacturer).
-
ε_antibody is the molar extinction coefficient of the antibody (for IgG, typically ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate the concentration of the fluorophore:
-
Fluorophore Concentration (M) = Aₘₐₓ / ε_fluorophore
-
Where ε_fluorophore is the molar extinction coefficient of the fluorophore at its Aₘₐₓ.
-
-
Calculate the DOL:
-
DOL = Fluorophore Concentration (M) / Antibody Concentration (M)
-
Visualizations
Caption: Workflow for a typical antibody labeling experiment.
Caption: Decision tree for troubleshooting common antibody labeling issues.
References
- 1. mybiosource.com [mybiosource.com]
- 2. interchim.fr [interchim.fr]
- 3. Antibody Conjugation Troubleshooting [bio-techne.com]
- 4. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Introduction to Antibody Labeling-EnkiLife-Recombinant Proteins,Antibodies,Kits,Cell Biology [enkilife.com]
- 7. bidmc.org [bidmc.org]
- 8. mblbio.com [mblbio.com]
- 9. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. promega.com [promega.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. colibri-cytometry.com [colibri-cytometry.com]
- 14. bma.ch [bma.ch]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 18. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Boc-aminooxy-amide-PEG4-propargyl Conjugates in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their efficacy and safety. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and mechanism of action. This guide provides an objective comparison of the mass spectrometry (MS) analysis of ADCs featuring the non-cleavable Boc-aminooxy-amide-PEG4-propargyl linker with other common linker technologies.
The this compound linker is a modern tool in ADC development, utilizing "click chemistry" for the conjugation of the payload.[1][2] Its polyethylene (B3416737) glycol (PEG) component enhances solubility, while the propargyl group allows for a highly specific and efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition.[1][2] The aminooxy group, after deprotection of the Boc group, can react with aldehydes or ketones on the antibody, providing a versatile conjugation strategy.
Performance Comparison of ADC Linkers
The choice of linker significantly impacts the analytical characterization of an ADC by mass spectrometry. Key performance parameters include the linker's stability during analysis, its influence on the ionization efficiency of the ADC, and the fragmentation patterns observed in tandem MS (MS/MS) experiments, which are crucial for confirming the conjugation site. While direct quantitative MS performance data for this compound conjugates versus specific alternatives is not extensively published, a qualitative and feature-based comparison can be made between different linker classes.
| Feature | This compound (Non-cleavable, Click Chemistry) | SMCC-based Linkers (Non-cleavable, Maleimide) | Valine-Citrulline Linkers (Cleavable, Peptide) |
| Conjugation Chemistry | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition. | Thiol-maleimide reaction. | Amide bond formation. |
| Specificity | High, due to the bioorthogonal nature of click chemistry. | High for thiols, but potential for off-target reactions. | Dependent on the availability of reactive groups on the antibody. |
| Stability in MS | Generally high due to the stable triazole ring formed.[3] | The thioether bond is stable. | The peptide bond can be labile under certain MS conditions. |
| Ionization Efficiency | The PEG chain can improve solubility and may enhance ionization.[4] | The hydrophobic nature of the SMCC linker can sometimes suppress ionization.[5] | The peptide nature may influence the charge state distribution. |
| Fragmentation Behavior | Predictable fragmentation of the PEG chain can aid in characterization. | Fragmentation can occur at the succinimide (B58015) ring and payload. | Cleavage of the peptide bond is a characteristic fragmentation pathway.[6][7] |
| Drug-to-Antibody Ratio (DAR) Determination by MS | Readily determined by intact mass analysis. | Can be determined by intact mass analysis. | Intact mass analysis is possible, but heterogeneity can be higher. |
| Advantages | High stability, hydrophilicity, and conjugation efficiency.[5] | Well-established chemistry, good stability.[8] | Payload release in the tumor microenvironment, potential for bystander effect.[3][8] |
| Disadvantages | Requires an azide-modified payload. | Potential for retro-Michael reaction leading to drug de-conjugation.[5] | Lower plasma stability compared to non-cleavable linkers.[3] |
Experimental Protocols for Mass Spectrometry Analysis of ADCs
The characterization of ADCs by mass spectrometry typically involves a multi-level approach, including analysis at the intact, subunit, and peptide levels.
Intact Mass Analysis for DAR Determination
Objective: To determine the average Drug-to-Antibody Ratio (DAR) and the distribution of different drug-loaded species.
Methodology:
-
Sample Preparation: The ADC sample is desalted using size-exclusion chromatography (SEC) or reversed-phase liquid chromatography (RPLC) with a gradient of acetonitrile (B52724) in water containing 0.1% formic acid.[9]
-
Mass Spectrometry: The desalted sample is infused into a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument.
-
Data Analysis: The resulting mass spectrum, which shows a distribution of multiply charged ions, is deconvoluted to obtain the zero-charge mass spectrum. The masses of the different drug-loaded species are used to calculate the DAR.
Subunit Analysis (Middle-Down Approach)
Objective: To localize the drug conjugation to the light or heavy chains of the antibody and to assess the drug load on each subunit.
Methodology:
-
Sample Preparation: The ADC is treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to cleave the inter-chain disulfide bonds, separating the light and heavy chains.
-
LC-MS: The reduced sample is analyzed by RPLC-MS.
-
Data Analysis: The deconvoluted mass spectra of the light and heavy chains reveal the number of conjugated drugs on each subunit.
Peptide Mapping for Conjugation Site Identification (Bottom-Up Approach)
Objective: To identify the specific amino acid residues where the drug is conjugated.
Methodology:
-
Sample Preparation: The ADC is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin) to generate peptides.
-
LC-MS/MS: The peptide mixture is separated by RPLC and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against the antibody sequence to identify the peptides. A mass shift corresponding to the mass of the linker-payload on a specific peptide confirms the conjugation site.
Visualizing ADC Workflows
The following diagrams illustrate the key processes in the generation and analysis of antibody-drug conjugates.
Caption: Workflow for the synthesis of an ADC using a click chemistry-based linker.
Caption: Multi-level mass spectrometry workflow for ADC characterization.
Conclusion
The this compound linker represents a sophisticated tool for the construction of ADCs, offering high stability and favorable physicochemical properties. Its analysis by mass spectrometry is integral to the development process, enabling comprehensive characterization from the intact protein level down to the specific sites of conjugation. While direct quantitative comparisons of MS performance with other linkers are sparse in the literature, the principles outlined in this guide provide a framework for researchers to design and execute robust analytical strategies for any ADC, ensuring a thorough understanding of these complex and promising therapeutics. The choice of analytical methodology, from native to denaturing LC-MS conditions, should be tailored to the specific characteristics of the ADC and the questions being addressed.[9]
References
- 1. t-Boc-aminooxy-PEG4-propargyl, CAS 1895922-77-6 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. criver.com [criver.com]
A Comparative Guide to Characterizing PEGylated Proteins: NMR Spectroscopy and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques—Mass Spectrometry (MS), Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the comprehensive analysis of PEGylated proteins.
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely used strategy to enhance the therapeutic properties of protein drugs, including their half-life, stability, and solubility, while reducing their immunogenicity.[1][2] However, the inherent heterogeneity of the PEGylation reaction, which can result in a mixture of species with varying numbers of PEG chains attached at different sites, presents a significant analytical challenge.[3] This guide offers a comparative overview of key analytical techniques, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate characterization methods.
Unraveling PEGylation: A Characterization Workflow
The effective characterization of a PEGylated protein involves a multi-faceted approach to determine its identity, purity, and structural integrity. The general workflow encompasses sample preparation, separation of the heterogeneous mixture, and detailed analysis of the resulting species.
Quantitative Comparison of Analytical Techniques
The selection of an analytical technique depends on the specific information required. The following table summarizes the key quantitative parameters that can be obtained with each method.
| Parameter | NMR Spectroscopy | Mass Spectrometry (MALDI-TOF) | SEC-MALS | FTIR Spectroscopy |
| Degree of PEGylation | Quantitative, by comparing the integral of PEG protons to protein protons.[4] | Can be estimated from the mass shift between native and PEGylated protein.[5] | Determined from the molar mass of the conjugate and the individual components.[1][6] | Not directly applicable. |
| Molecular Weight | Can be estimated for the PEG moiety.[7] | Provides average molecular weight of the PEGylated protein and distribution of PEGylated species.[5] | Provides absolute molar mass of the conjugate, protein, and PEG components.[8][9] | Not applicable. |
| Structural Integrity | Provides atomic-level information on protein folding and conformational changes upon PEGylation (Solid-State NMR).[10] | Provides limited structural information. | Provides information on hydrodynamic radius and conformation in solution.[8] | Sensitive to changes in protein secondary structure (α-helix, β-sheet content).[11][12] |
| Purity & Heterogeneity | Can distinguish between free PEG and conjugated protein.[13][14] | Can resolve different PEGylated species and identify impurities.[2] | Can separate and quantify different PEGylated species, free protein, and free PEG.[1] | Not suitable for purity assessment. |
| Detection Limit | ~10 µg/mL in biological fluids for ¹H NMR.[13] | Picomole to femtomole range.[15] | Dependent on detector sensitivity, typically in the microgram range. | Milligram per milliliter concentration range is often required.[11] |
| Sample State | Solution and solid-state.[10][13] | Solid (co-crystallized with matrix). | Solution. | Solid or solution.[12] |
Detailed Experimental Protocols
NMR Spectroscopy for Degree of PEGylation and Structural Integrity
a) Solution ¹H NMR for Degree of PEGylation
This protocol outlines the steps for determining the average number of PEG chains attached to a protein.[4]
-
Sample Preparation:
-
Dissolve the lyophilized PEGylated protein in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 1-10 mg/mL.
-
Add a known concentration of an internal standard (e.g., trimethylsilyl (B98337) propionate, TSP) for quantitative analysis.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer with a field strength of 400 MHz or higher.
-
Use a standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE).
-
Key parameters to set:
-
Spectral width: ~12 ppm
-
Number of scans: 128 or more for good signal-to-noise
-
Relaxation delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 5-10 s) to ensure full relaxation.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Integrate the characteristic sharp singlet of the PEG methylene (B1212753) protons (~3.6 ppm) and a well-resolved aromatic proton signal from the protein (e.g., from tyrosine or phenylalanine residues, ~6.5-8.0 ppm).
-
Calculate the degree of PEGylation using the following formula: Degree of PEGylation = [(Integral of PEG protons) / (Number of PEG protons per chain)] / [(Integral of protein protons) / (Number of protein protons per molecule)]
-
b) Solid-State NMR for Structural Integrity
This protocol is for assessing the protein's secondary and tertiary structure after PEGylation.[10]
-
Sample Preparation:
-
Prepare a highly concentrated (pelleted) sample of the PEGylated protein by methods such as ultracentrifugation or precipitation.
-
Pack the hydrated pellet into a solid-state NMR rotor (e.g., 3.2 mm or 1.3 mm).
-
-
Data Acquisition:
-
Use a solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.
-
Acquire 2D ¹³C-¹³C or ¹⁵N-¹³C correlation spectra (e.g., DARR or CP-based experiments).
-
Key parameters to set:
-
MAS rate: 10-20 kHz or higher for better resolution.
-
Contact time for cross-polarization (CP): Optimized for the specific protein.
-
Mixing time for DARR: 20-50 ms to observe correlations between nearby carbon atoms.
-
-
-
Data Analysis:
-
Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Compare the chemical shifts of the PEGylated protein with those of the unmodified protein. Significant changes in chemical shifts can indicate alterations in the protein's secondary or tertiary structure.
-
MALDI-TOF Mass Spectrometry for Molecular Weight and Heterogeneity
This protocol provides a general method for determining the average molecular weight and distribution of PEGylated species.[16][17][18]
-
Sample Preparation:
-
Prepare a saturated matrix solution. A common matrix for proteins is sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (HCCA), dissolved in a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).
-
Mix the PEGylated protein sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
-
Sample Spotting:
-
Spot 1 µL of the sample-matrix mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely, allowing for co-crystallization of the sample and matrix.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in linear mode for high molecular weight proteins.
-
Calibrate the instrument using a protein standard of a similar mass range.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein with a different number of PEG units attached.
-
Determine the average molecular weight and the degree of PEGylation from the mass difference between the peaks.
-
SEC-MALS for Absolute Molecular Weight and Degree of Conjugation
This method separates PEGylated species by size and then determines their absolute molar mass.[1][6][8]
-
System Setup:
-
Equilibrate a size-exclusion chromatography (SEC) column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure the SEC system is connected in-line with a UV detector, a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector.
-
-
Sample Analysis:
-
Inject the PEGylated protein sample onto the SEC column.
-
The flow rate is typically set between 0.5 and 1.0 mL/min.
-
-
Data Acquisition and Analysis:
-
Collect data from all three detectors simultaneously using appropriate software.
-
The software will use the signals from the UV (for protein concentration), RI (for total concentration), and MALS detectors to calculate the absolute molar mass of the protein, the PEG, and the conjugate at each elution volume.
-
This allows for the determination of the degree of PEGylation for each separated species.
-
FTIR Spectroscopy for Secondary Structure Analysis
This protocol is used to assess changes in the protein's secondary structure upon PEGylation.[11][12][19]
-
Sample Preparation:
-
For solution-state analysis, prepare a concentrated protein solution (5-10 mg/mL) in a low-absorbing buffer (e.g., D₂O-based buffer to avoid the strong water absorbance in the amide I region).
-
For solid-state analysis, prepare a thin, dried film of the protein on an appropriate IR window (e.g., CaF₂).
-
-
Data Acquisition:
-
Acquire FTIR spectra using a transmission or attenuated total reflectance (ATR) accessory.
-
Collect spectra in the mid-IR range (4000-400 cm⁻¹), with a focus on the amide I region (1700-1600 cm⁻¹).
-
Acquire a background spectrum of the buffer or empty ATR crystal and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Analyze the amide I band of the protein spectrum. The different secondary structural elements have characteristic absorbances in this region (α-helix: ~1655 cm⁻¹, β-sheet: ~1630 cm⁻¹).
-
Use deconvolution or second-derivative analysis to resolve the overlapping bands and quantify the percentage of each secondary structure element.
-
Compare the spectra of the PEGylated and unmodified protein to identify any conformational changes.
-
Conclusion
The characterization of PEGylated proteins requires a suite of orthogonal analytical techniques to provide a complete picture of the product's quality. NMR spectroscopy stands out for its ability to provide quantitative information on the degree of PEGylation and atomic-level structural details without the need for extensive calibration, making it a powerful tool for in-depth characterization.[3][13] SEC-MALS is an excellent method for determining the absolute molar mass and distribution of different PEGylated species in a sample.[1][20] Mass spectrometry offers high sensitivity for determining the average molecular weight and heterogeneity of the PEGylated product.[2][21] Finally, FTIR spectroscopy provides a rapid and convenient way to assess changes in protein secondary structure.[11][12]
By understanding the strengths and limitations of each technique, as outlined in this guide, researchers can develop a robust analytical strategy to ensure the consistent production of well-characterized and effective PEGylated protein therapeutics.
References
- 1. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. wyatt.com [wyatt.com]
- 10. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protein Secondary Structural Analysis by FTIR â Peptide & Protein [ssi.shimadzu.com]
- 13. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 15. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 16. researchgate.net [researchgate.net]
- 17. manoa.hawaii.edu [manoa.hawaii.edu]
- 18. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 19. chem.uwec.edu [chem.uwec.edu]
- 20. wyatt.com [wyatt.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for Assessing Antibody-Drug Conjugate Purity
A deep dive into the chromatographic techniques essential for ensuring the quality and consistency of Antibody-Drug Conjugates (ADCs). This guide provides a detailed comparison of Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Size Exclusion Chromatography (SEC) for ADC purity assessment, complete with experimental protocols and performance data.
The therapeutic promise of Antibody-Drug Conjugates (ADCs) lies in their unique structure, combining the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug. This complexity, however, presents significant analytical challenges in ensuring product purity, homogeneity, and stability. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for characterizing these critical quality attributes. This guide offers a comparative overview of the three most prevalent HPLC methods employed in ADC analysis: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and Size Exclusion Chromatography (SEC).
Principles and Primary Applications
The choice of HPLC method is dictated by the specific purity-related attribute being investigated. Each technique leverages a different separation principle to resolve various ADC species.
Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[1][2] Separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.[3] HIC is performed under non-denaturing conditions, preserving the native structure of the ADC.[1]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another powerful technique for DAR determination and can also be used to assess the purity of the ADC by separating related impurities.[4][5] Unlike HIC, RP-HPLC is a denaturing technique that separates molecules based on their hydrophobicity under conditions that disrupt the protein's tertiary structure.[1] This method can provide high resolution and is often used as an orthogonal method to HIC for DAR analysis.[4]
Size Exclusion Chromatography (SEC) is the primary method for quantifying aggregates and fragments, which are critical quality attributes that can impact the safety and efficacy of the ADC.[6][7] Separation is based on the hydrodynamic radius of the molecules, with larger molecules such as aggregates eluting before the monomeric ADC, and smaller fragments eluting later.[7]
Comparative Performance of HPLC Methods
The selection of an appropriate HPLC method depends on a thorough understanding of its performance characteristics. The following table summarizes key quantitative parameters for HIC, RP-HPLC, and SEC in the context of ADC analysis.
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Size Exclusion Chromatography (SEC) |
| Primary Application | Drug-to-Antibody Ratio (DAR) Determination, Drug Load Distribution[2] | DAR Determination, Purity/Impurity Profiling[4][8] | Aggregation and Fragmentation Analysis[6][7] |
| Separation Principle | Hydrophobicity of native protein[3] | Hydrophobicity of denatured protein[1] | Hydrodynamic Radius (Size)[7] |
| Resolution | Good resolution of DAR species (DAR 0, 2, 4, 6, 8)[9] | High resolution of light and heavy chain fragments, and intact ADC species[10] | Baseline resolution of monomer, dimer, and higher-order aggregates[6] |
| Precision (RSD) | Retention Time: < 0.3%; Peak Area: < 1.0%[3] | Retention Time: < 1.0%; Peak Area: < 2.0%[8] | Retention Time: < 0.5%; Peak Area: < 5.0%[11] |
| Limit of Detection (LOD) | DAR species can be detected at low levels within a sample. | Dependent on the impurity and detector. | ~15 µg/mL for aggregates[11] |
| Limit of Quantitation (LOQ) | DAR species can be quantified with good accuracy. | Dependent on the impurity and detector. | ~31 µg/mL for aggregates[11] |
| Recovery | Generally high, but can be affected by very hydrophobic species. | Can be lower for highly hydrophobic species due to strong column interaction. | Typically high (>95%). |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable data. Below are representative protocols for each of the three HPLC methods.
Protocol 1: HIC-HPLC for DAR Analysis
This protocol outlines a generic method for determining the DAR of a cysteine-linked ADC.
HPLC System: Agilent 1290 Infinity II Bio LC System or equivalent.[3]
Column: Tosoh TSKgel Butyl-NPR, 4.6 mm x 100 mm, 2.5 µm.[12]
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
Gradient:
| Time (min) | %B |
|---|---|
| 0 | 0 |
| 20 | 100 |
| 25 | 100 |
| 26 | 0 |
| 30 | 0 |
Flow Rate: 0.8 mL/min.
Column Temperature: 25°C.
Detection: UV at 280 nm.
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
Protocol 2: RP-HPLC for ADC Purity and DAR Analysis
This protocol describes a method for analyzing both intact and reduced ADCs to determine purity and DAR.
HPLC System: Agilent 1200 HPLC system or equivalent.[10]
Column: Agilent AdvanceBio RP-mAb C4, 2.1 mm x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Gradient (Intact ADC):
| Time (min) | %B |
|---|---|
| 0 | 25 |
| 20 | 50 |
| 22 | 90 |
| 25 | 90 |
| 26 | 25 |
| 30 | 25 |
Gradient (Reduced ADC):
| Time (min) | %B |
|---|---|
| 0 | 20 |
| 20 | 45 |
| 22 | 90 |
| 25 | 90 |
| 26 | 20 |
| 30 | 20 |
Flow Rate: 0.3 mL/min.[13]
Column Temperature: 80°C.[10]
Detection: UV at 280 nm.
Sample Preparation:
-
Intact ADC: Dilute to 1 mg/mL in water.
-
Reduced ADC: To 50 µg of ADC, add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.
Protocol 3: SEC-HPLC for Aggregation Analysis
This protocol details a method for quantifying aggregates and fragments in ADC samples.
HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC or equivalent.[11]
Column: Agilent AdvanceBio SEC 300Å, 7.8 mm x 300 mm, 2.7 µm.[11]
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Detection: UV at 280 nm.
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of each HPLC method for ADC purity analysis.
Caption: Workflow for HIC-HPLC analysis of ADC DAR.
Caption: Workflow for RP-HPLC analysis of ADC purity and DAR.
Caption: Workflow for SEC-HPLC analysis of ADC aggregation.
Conclusion
The multifaceted nature of ADCs necessitates a multi-pronged analytical approach to ensure their purity, safety, and efficacy. HIC, RP-HPLC, and SEC are indispensable and often complementary techniques in the ADC analytical toolkit. HIC provides critical information on DAR distribution under native conditions, while RP-HPLC offers a high-resolution, orthogonal method for DAR and purity assessment. SEC remains the definitive method for monitoring aggregation and fragmentation. A thorough understanding of the principles, performance, and protocols of each method, as outlined in this guide, is paramount for researchers, scientists, and drug development professionals working to bring these life-saving therapies to patients. The strategic application of these HPLC methods is fundamental to the successful development and commercialization of next-generation ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 8. agilent.com [agilent.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
- 12. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 13. molnar-institute.com [molnar-institute.com]
A Head-to-Head Comparison: The Advantages of Click Chemistry Linkers Over NHS Esters in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is paramount to experimental success. The choice of conjugation chemistry dictates the specificity, efficiency, and stability of the resulting bioconjugate, directly impacting its performance in applications ranging from therapeutic development to diagnostic assays. This guide provides an in-depth, objective comparison between two prevalent bioconjugation strategies: the bioorthogonal click chemistry and the classic N-hydroxysuccinimide (NHS) ester-based amine acylation.
At a Glance: Click Chemistry vs. NHS Esters.[1]
| Feature | Click Chemistry Linkers | NHS Esters |
| Reaction Mechanism | Bioorthogonal cycloaddition | Nucleophilic acyl substitution |
| Target Residues | Site-specifically introduced azides or alkynes | Primary amines (Lysine, N-terminus) |
| Specificity | High to Very High | Moderate to Low |
| Reaction pH | Generally pH-insensitive | Optimal at pH 7.2-8.5 |
| Side Reactions | Minimal | Hydrolysis, reactions with other nucleophiles (e.g., Tyr, Ser, Thr) |
| Linkage Stability | Very High (Triazole ring) | High (Amide bond), but susceptible to hydrolysis under certain conditions |
| Control over Stoichiometry | High | Moderate |
| Biocompatibility | High (especially copper-free methods) | High |
Unveiling the Reaction Mechanisms
The fundamental difference between click chemistry and NHS ester chemistry lies in their reaction mechanisms, which in turn governs their specificity and utility in complex biological environments.
Click Chemistry: A Bioorthogonal Approach
Click chemistry encompasses a set of reactions that are highly specific, efficient, and bioorthogonal, meaning they do not interfere with native biological functional groups.[2] The most prominent examples in bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions involve the formation of a stable triazole linkage between an azide (B81097) and an alkyne functional group.
NHS Esters: Targeting Primary Amines
NHS esters react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, through nucleophilic acyl substitution to form a stable amide bond.[] This method is widely used due to the natural abundance of lysine residues on the surface of many proteins.
Performance Comparison: A Data-Driven Analysis
The choice between click chemistry and NHS esters often comes down to the specific requirements of the application, including the need for site-specificity, the stability of the final conjugate, and the reaction conditions.
Specificity and Side Reactions
A significant advantage of click chemistry is its exceptional specificity. The azide and alkyne functional groups are largely absent in biological systems, ensuring that the reaction is highly targeted with minimal off-target labeling.[4]
In contrast, while NHS esters are primarily reactive towards primary amines, they can also react with other nucleophilic residues such as tyrosine, serine, and threonine, particularly at higher pH values.[5] This lack of complete specificity can lead to a heterogeneous mixture of products with modifications at unintended sites, potentially impacting the biological activity of the molecule.
Reaction Efficiency and Kinetics
Click chemistry reactions are known for their high efficiency and favorable kinetics. SPAAC reactions, while generally slower than CuAAC, proceed readily under physiological conditions without the need for a catalyst.[6] The reaction rates of SPAAC can be influenced by the choice of buffer, pH, and temperature, with second-order rate constants typically in the range of 0.1 to 1 M⁻¹s⁻¹.[7][8] CuAAC reactions are significantly faster, with rates that are orders of magnitude higher than SPAAC.
NHS ester reactions are also relatively fast, often reaching completion within 30 to 120 minutes at room temperature.[] However, the efficiency of NHS ester conjugations is highly dependent on pH and is often compromised by the competing hydrolysis of the NHS ester in aqueous solutions.[][9] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[10]
Table 1: Comparison of Reaction Kinetics
| Ligation Chemistry | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time |
| SPAAC (e.g., DBCO-azide) | ~0.1 - 1.2 | 1 - 18 hours |
| CuAAC | ~10³ - 10⁵ | < 1 hour |
| NHS Ester Aminolysis | Varies significantly with pH and substrate | 0.5 - 4 hours |
Note: Reaction rates are highly dependent on specific reactants, concentrations, temperature, and buffer conditions.
Stability of the Resulting Linkage
The 1,2,3-triazole ring formed through click chemistry is exceptionally stable and resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions.[11][12] This makes the triazole linkage a robust and reliable connection for bioconjugates intended for use in complex biological environments or for long-term storage.
The amide bond formed from an NHS ester reaction is also generally stable under physiological conditions.[][12] However, the stability of the overall conjugate can be compromised if side reactions with hydroxyl-containing amino acids have occurred, as the resulting ester linkages are more susceptible to hydrolysis than the desired amide bond.
Table 2: Comparative Stability of Linkages
| Linkage Type | Formed by | General Stability | Susceptibility to Cleavage |
| 1,2,3-Triazole | Click Chemistry (CuAAC, SPAAC) | Very High | Resistant to hydrolysis, oxidation, and enzymatic degradation.[11][12] |
| Amide | NHS Ester Chemistry | High | Generally stable, but can be subject to enzymatic cleavage and hydrolysis under extreme pH.[11][12] |
Biocompatibility Considerations
For in vivo applications and live-cell imaging, the biocompatibility of the conjugation chemistry is a critical factor.
-
Copper-Free Click Chemistry (SPAAC) is highly biocompatible as it does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.
-
Copper-Catalyzed Click Chemistry (CuAAC) can be cytotoxic due to the copper catalyst. However, the use of copper-chelating ligands can mitigate this toxicity, allowing for its use in certain biological applications.
-
NHS Esters are generally considered biocompatible, as the reaction is performed under mild conditions and the N-hydroxysuccinimide byproduct is readily cleared.
Experimental Protocols
Below are representative protocols for performing a bioconjugation reaction using a copper-free click chemistry linker and an NHS ester.
Experimental Workflow Comparison
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-modified protein to a DBCO-containing linker.
-
Prepare the Azide-Modified Protein: Ensure the protein is in an appropriate buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Prepare the DBCO-Linker: Dissolve the DBCO-containing linker in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM.
-
Initiate the Reaction: Add a 2-4 fold molar excess of the DBCO-linker solution to the azide-modified protein solution. The final concentration of DMSO should ideally be below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature, or overnight at 4°C.
-
Purification: Remove the excess, unreacted linker and byproducts using a desalting column or size-exclusion chromatography.
Protocol 2: NHS Ester Conjugation to a Protein
This protocol outlines the labeling of a protein with an NHS ester-activated molecule.
-
Prepare the Protein: Dialyze the protein into an amine-free buffer at a pH between 7.2 and 8.5 (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5). Adjust the protein concentration to 1-10 mg/mL.[7]
-
Prepare the NHS Ester: Immediately before use, dissolve the NHS ester linker in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10 mM.[6]
-
Initiate the Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[6]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 hours to overnight at 4°C.[][9]
-
Quenching: Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.
Conclusion
References
- 1. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [folia.unifr.ch]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Kinetics of amine modification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Drug Conjugation Sites in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the validation of conjugation sites in antibody-drug conjugates (ADCs). Understanding the precise location and distribution of cytotoxic payloads is a critical quality attribute (CQA) that significantly impacts the efficacy, safety, and pharmacokinetics of these complex biotherapeutics. Here, we objectively compare the performance of the gold-standard peptide mapping with alternative and complementary methods, supported by experimental data and detailed protocols.
Introduction to Conjugation Site Analysis
Antibody-drug conjugates are a promising class of cancer therapeutics that combine the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules. The conjugation of these two components can occur at various amino acid residues, most commonly at the ε-amino group of lysines or the sulfhydryl group of interchain cysteines. The resulting ADC is often a heterogeneous mixture of species with different drug-to-antibody ratios (DAR) and distributions of the drug at various sites. The precise location of conjugation can influence the ADC's stability, efficacy, and safety profile. Therefore, robust analytical methods are required to identify and quantify the conjugation sites.
Comparison of Key Analytical Methodologies
The validation of conjugation sites is a multifaceted process that often requires the use of orthogonal analytical techniques. The most common methods employed are peptide mapping, middle-down mass spectrometry, and hydrophobic interaction chromatography. Each of these techniques offers unique advantages and has specific limitations.
| Method | Principle | Resolution | Throughput | Key Advantages | Key Disadvantages |
| Peptide Mapping (Bottom-Up MS) | Enzymatic digestion of the ADC followed by LC-MS/MS analysis of the resulting peptides. | Amino acid | Low | Gold standard for site-specific identification and quantitation. Provides high sequence coverage. | Labor-intensive sample preparation. Potential for artifacts. Challenges with hydrophobic drug-loaded peptides. |
| Middle-Down Mass Spectrometry | Limited enzymatic digestion of the ADC into large (~25 kDa) subunits followed by MS/MS analysis. | Subunit/Domain | Medium | Reduced sample preparation time. Provides a more global view of the ADC. Can determine DAR and drug distribution. | Lower sequence coverage compared to peptide mapping. May not pinpoint exact conjugation sites in lysine-conjugated ADCs. |
| Hydrophobic Interaction Chromatography (HIC) | Separation of ADC species based on their hydrophobicity. | Isomer | High | Non-denaturing conditions preserve the native protein structure. Excellent for determining DAR distribution and separating positional isomers. | Indirect method for conjugation site validation. Incompatible with direct MS analysis due to non-volatile salts. |
| Two-Dimensional Liquid Chromatography (2D-LC) | Combines two different chromatographic separation modes (e.g., HIC and RP-LC) for enhanced resolution. | High | Low | Comprehensive characterization of ADCs. Can separate complex mixtures of isomers and isoforms. | Complex setup and data analysis. |
Quantitative Performance Comparison
The following table summarizes key performance metrics for the different analytical techniques. It is important to note that these values can vary depending on the specific ADC, instrumentation, and experimental conditions.
| Parameter | Peptide Mapping | Middle-Down MS | HIC | 2D-LC-MS |
| Sequence Coverage | >95%[1] | 60-80%[2] | N/A | >95% (peptide mapping dimension) |
| Reproducibility (%RSD of Peak Area) | <1-2%[3] | Generally higher than peptide mapping | <1%[4] | Dependent on the specific setup |
| Limit of Detection for Site Occupancy | Low (can detect minor sites) | Higher than peptide mapping | Dependent on isomer resolution | Low |
| Analysis Time per Sample | 4-8 hours (including digestion) | 1-2 hours | <1 hour | 2-4 hours |
Experimental Workflows and Protocols
Peptide Mapping Workflow
Peptide mapping remains the definitive method for identifying and quantifying specific conjugation sites at the amino acid level. The general workflow involves enzymatic digestion of the ADC to generate smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry.
Caption: Workflow for conjugation site validation using peptide mapping.
Detailed Protocol for Peptide Mapping:
-
Sample Preparation:
-
Reconstitute the lyophilized ADC sample in a denaturing buffer, such as 8 M urea (B33335) in 100 mM Tris-HCl, pH 7.8.[5]
-
Reduce the disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 30 minutes.
-
Alkylate the free cysteine residues by adding iodoacetamide (B48618) (IAM) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
Perform a buffer exchange to remove the denaturant and alkylating agent.
-
Add trypsin at a 1:20 enzyme-to-protein ratio (w/w) and incubate at 37°C for 4-16 hours.[6]
-
-
LC-MS/MS Analysis:
-
Inject the digested sample onto a reversed-phase C18 column.
-
Elute the peptides using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Analyze the eluting peptides using a high-resolution mass spectrometer in data-dependent acquisition mode.
-
-
Data Analysis:
-
Process the raw data using specialized software to identify the peptides based on their mass and fragmentation patterns.
-
Identify the conjugated peptides by the mass shift corresponding to the drug-linker.
-
Localize the conjugation site within the peptide sequence by analyzing the MS/MS fragmentation data.
-
Quantify the relative occupancy of each conjugation site by comparing the peak areas of the conjugated and unconjugated peptides.
-
Middle-Down Mass Spectrometry Workflow
Middle-down MS offers a compromise between the high detail of peptide mapping and the global overview of intact mass analysis. It involves limited proteolysis to generate large (~25 kDa) subunits of the ADC, which are then analyzed by MS.
Caption: Workflow for conjugation site validation using middle-down MS.
Detailed Protocol for Middle-Down Mass Spectrometry:
-
Sample Preparation:
-
Incubate the ADC sample with an enzyme that cleaves at specific sites, such as IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes), which cleaves the heavy chain below the hinge region.
-
Optionally, reduce the inter-chain disulfide bonds to separate the light chain, Fd', and scFc fragments.
-
-
LC-MS/MS Analysis:
-
Separate the resulting subunits using reversed-phase liquid chromatography.
-
Analyze the subunits using a high-resolution mass spectrometer with advanced fragmentation techniques like Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD), which are more effective for large peptides and proteins.[2][7]
-
-
Data Analysis:
-
Identify the different subunits based on their mass.
-
Analyze the fragmentation spectra to determine the amino acid sequence and localize the conjugation sites.
-
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. In the context of ADCs, the addition of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody. HIC can effectively separate ADC species with different numbers of conjugated drugs (DAR species) and, in some cases, positional isomers.
Caption: Workflow for ADC analysis using HIC.
Detailed Protocol for Hydrophobic Interaction Chromatography:
-
Sample Preparation:
-
Dilute the ADC sample in the HIC mobile phase A, which is a high-salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 100 mM sodium phosphate, pH 7.0).[8]
-
-
HIC Analysis:
-
Inject the sample onto a HIC column (e.g., Butyl or Phenyl phase).
-
Elute the ADC species using a decreasing salt gradient (mobile phase B is the same buffer without ammonium sulfate).
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (higher DAR species elute later).
-
Calculate the average DAR by determining the relative area of each peak.
-
For site-specific ADCs, different peaks may correspond to positional isomers.
-
Conclusion and Recommendations
The validation of conjugation sites in ADCs is a critical aspect of their characterization and requires a well-thought-out analytical strategy.
-
Peptide mapping is the indispensable gold standard for providing definitive, high-resolution information on the specific sites of conjugation and their relative occupancies.
-
Middle-down MS serves as an excellent complementary technique, offering a faster, more holistic view of the ADC and confirming the findings of peptide mapping at the subunit level.
-
HIC is a powerful tool for assessing the overall drug load distribution and for separating positional isomers, which can then be collected for further characterization by other methods.
-
2D-LC-MS provides the highest resolving power for complex ADCs, enabling in-depth characterization of heterogeneity.
For comprehensive and robust validation of conjugation sites, a combination of these orthogonal methods is highly recommended. The choice of which techniques to prioritize will depend on the specific characteristics of the ADC, the stage of development, and the regulatory requirements.
References
- 1. Epitope mapping of monoclonal antibodies: a comprehensive comparison of different technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Middle-Down Mass Spectrometry Characterization of an Antibody-Drug Conjugate by Combined Ion Activation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. lcms.cz [lcms.cz]
- 8. molnar-institute.com [molnar-institute.com]
A Researcher's Guide to the Biophysical Characterization of Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the precise biophysical characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety, efficacy, and stability. This guide provides a comparative overview of key analytical techniques, complete with experimental data and detailed protocols to aid in the selection of appropriate characterization strategies.
Antibody-drug conjugates are complex therapeutic modalities, comprising a monoclonal antibody linked to a cytotoxic payload.[1][2] This complexity necessitates a multi-faceted analytical approach to characterize critical quality attributes (CQAs) that can influence the ADC's performance.[3][4] Key among these are the drug-to-antibody ratio (DAR), the distribution of drug species, aggregation, charge heterogeneity, and thermal stability.[4][5]
Comparison of Key Analytical Techniques for ADC Characterization
The selection of an analytical method is contingent on the specific CQA being investigated, the properties of the ADC, including the linker and drug, and the stage of development.[6] The following tables provide a comparative summary of common techniques used for ADC biophysical characterization.
Table 1: Techniques for Determination of Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
| Technique | Principle | Sample Requirements | Throughput | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. The number of conjugated drugs increases the hydrophobicity of the ADC.[6] | Native protein sample | Medium | Robust, good resolution for different drug-loaded species.[6] | Mobile phase optimization can be complex. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions. Often used for reduced ADC subunits (light and heavy chains).[6][7] | Denatured/reduced protein | High | High resolution and sensitivity.[6] | Denaturing conditions may not be suitable for all ADCs. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. Can be used for intact ADC or subunit analysis under native or denaturing conditions.[8][9] | Desalted protein sample | Medium-High | Provides accurate mass information for DAR and drug distribution.[9][10] | High salt concentrations can interfere with ionization. |
| UV/Vis Spectroscopy | Measures absorbance at specific wavelengths for the antibody and the drug to calculate their respective concentrations and determine the average DAR.[6] | Purified ADC sample | High | Simple, rapid, and requires minimal sample preparation.[6] | Provides an average DAR value, not the distribution. Requires distinct absorbance maxima for the antibody and drug.[6] |
Table 2: Techniques for Analysis of Aggregation and Size Variants
| Technique | Principle | Sample Requirements | Throughput | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[7] | Native protein sample | High | Standard method for detecting aggregates and fragments.[4][7] | Potential for non-specific interactions with the column matrix. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles to determine their size distribution.[5][11] | Native protein sample | High | Rapid, non-invasive, and sensitive to low levels of aggregation. | Not a separative technique; provides an overall size distribution. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a centrifugal field to determine their size, shape, and molecular weight.[11][12] | Native protein sample | Low | Provides high-resolution information on size and shape heterogeneity. | Time-consuming and requires specialized equipment. |
Table 3: Techniques for Characterization of Charge Variants
| Technique | Principle | Sample Requirements | Throughput | Advantages | Limitations |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net surface charge.[13][14] | Native protein sample | Medium | High resolving power for charge isoforms.[13] | The complex charge landscape of some ADCs can make interpretation challenging.[14] |
| Imaged Capillary Isoelectric Focusing (iCIEF) | Separates molecules based on their isoelectric point (pI) in a pH gradient.[15][16] | Native protein sample | High | High resolution and rapid analysis.[15] | MS-incompatible buffers are typically used.[17] |
Table 4: Techniques for Assessing Thermal Stability
| Technique | Principle | Sample Requirements | Throughput | Advantages | Limitations |
| Differential Scanning Calorimetry (DSC) | Measures the heat capacity of a sample as a function of temperature to determine the melting temperature (Tm) of protein domains.[1][12] | Native protein sample | Medium | Provides direct measurement of thermal transition midpoints.[18] | Can be sensitive to buffer components. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light to assess secondary and tertiary structure as a function of temperature.[1][12] | Native protein sample | Medium | Provides information on conformational changes during thermal denaturation.[6] | The spectroscopic signal in the near-UV range can be influenced by the DAR.[6] |
| Variable-Temperature Electrospray Ionization Mass Spectrometry (vT-ESI-MS) | Monitors the thermal stability of individual drug-loaded ADC variants by mass spectrometry at increasing temperatures.[19] | Desalted protein sample | Low | Allows for the assessment of stability at the level of individual stoichiometric drug-loads.[19] | A newer technique that is not as widely available. |
Experimental Protocols and Workflows
To provide a practical context, detailed methodologies for key experiments are outlined below.
Workflow for ADC Biophysical Characterization
The following diagram illustrates a typical workflow for the comprehensive biophysical characterization of an antibody-drug conjugate.
Detailed Experimental Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general guideline for determining the drug-to-antibody ratio of an ADC using HIC.
1. Materials and Reagents:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
-
HPLC system with a UV detector
2. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm and at the wavelength of maximum absorbance for the drug
-
Injection Volume: 10 µL (of a 1 mg/mL ADC solution)
-
Gradient:
-
0-3 min: 0% B
-
3-20 min: 0-100% B
-
20-25 min: 100% B
-
25-28 min: 100-0% B
-
28-35 min: 0% B
-
3. Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, and ADCs with different numbers of drugs).
-
The drug load of each peak can be confirmed by online mass spectrometry or by collecting fractions for further analysis.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * Number of drugs in that species) / Σ (Peak Area of all species)
Signaling Pathway of ADC Action
The following diagram illustrates the generalized mechanism of action for an antibody-drug conjugate.
This guide provides a foundational understanding of the key biophysical characterization techniques for ADCs. The successful development of these complex therapeutics relies on the rigorous application of a suite of orthogonal analytical methods to ensure a comprehensive understanding of their structure, stability, and function.
References
- 1. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 3. Antibody-drug conjugate characterization by chromatographic and electrophoretic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and biophysical properties of ADCs - ProteoGenix [proteogenix.science]
- 5. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Biophysical Analytical Techniques for Antibody Drug Characterization - Creative Proteomics [creative-proteomics.com]
- 12. ddtjournal.com [ddtjournal.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Developing analytical ion exchange chromatography methods for antibody drug conjugates containing the hydrolysis-prone succinimide-thioether conjugation chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 17. Interrogating heterogeneity of cysteine-engineered antibody-drug conjugates and antibody-oligonucleotide conjugates by capillary zone electrophoresis-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 19. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of PROTAC Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. The linker, the chemical bridge connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of a PROTAC. This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to inform the selection and optimization of this crucial component.
PROTACs operate by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is not merely a passive spacer but an active modulator of this process, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[1][2] The length, chemical composition, rigidity, and attachment points of the linker are all critical parameters that must be optimized for each specific target and E3 ligase pair.[3]
Quantitative Comparison of PROTAC Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative quantitative data from various studies, comparing the performance of different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Comparison of Degradation Efficiency (DC50 and Dmax) for Different Linker Types
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-40 | >85 | [4] |
| Alkyl | Estrogen Receptor α (ERα) | Von Hippel-Lindau (VHL) | ~100-1000 | ~70-90 | [5] |
| PEG | Bromodomain-containing protein 4 (BRD4) | CRBN | <1 | >90 | [4] |
| PEG | ERα | VHL | ~10-100 | >90 | [5] |
| Rigid (Piperazine/Piperidine) | Androgen Receptor (AR) | VHL | <10 | >95 | [6] |
| Click Chemistry (Triazole) | BRD4 | CRBN | ~1-10 | >90 | [1] |
Table 2: Impact of Linker Length on Degradation Efficiency of ERα-targeting PROTACs (PEG Linker)
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| 12 | >1000 | <50 | [5] |
| 16 | ~100 | >90 | [5] |
| 20 | ~500 | ~70 | [5] |
Table 3: Comparison of Physicochemical and Pharmacokinetic Properties
| Linker Type | Key Physicochemical Properties | General Pharmacokinetic Profile | Reference |
| Alkyl | Generally hydrophobic, can increase lipophilicity. | Variable, can suffer from poor solubility and metabolic instability. | [3] |
| PEG | Hydrophilic, can improve solubility. | Can improve solubility but may have reduced metabolic stability. | [3] |
| Rigid | Can improve metabolic stability and pre-organize the PROTAC for binding. | Often leads to improved metabolic stability and oral bioavailability. | [6] |
| Click Chemistry (Triazole) | The triazole ring is metabolically stable and can act as a rigid linker element. | Generally good metabolic stability. | [1] |
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.
PROTAC-mediated protein degradation pathway.
A typical experimental workflow for evaluating different PROTAC linkers involves synthesis, in vitro assays, and cell-based experiments.
Experimental workflow for PROTAC linker comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of PROTAC performance.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[7][8]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Ternary Complex Formation Assays
These assays provide insights into the binding affinities and kinetics of the POI-PROTAC-E3 ligase complex.[9]
-
Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase or the target protein on an SPR sensor chip.
-
Inject a series of concentrations of the PROTAC to measure the binary interaction.
-
To measure the ternary complex formation, inject a pre-incubated mixture of the PROTAC and the other protein partner (the one not immobilized) over the sensor chip.
-
Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constants (KD) for both binary and ternary complexes. The cooperativity (α) of ternary complex formation can be calculated as the ratio of the KD of the binary interaction to the KD of the ternary interaction.[9]
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[2][10]
-
Reaction Setup:
-
Combine the purified target protein, E3 ligase complex, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP in a reaction buffer.
-
Add the PROTAC at various concentrations.
-
Incubate the reaction at 37°C for a specific time.
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the target protein to detect the appearance of higher molecular weight bands corresponding to the ubiquitinated protein. Alternatively, an antibody against ubiquitin can be used after immunoprecipitating the target protein.[11]
-
Cell Viability/Cytotoxicity Assays
These assays assess the effect of target protein degradation on cell health and proliferation.[12][13]
-
Assay Principle: Assays like MTT, MTS, or CellTiter-Glo measure metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in 96-well plates.
-
Treat cells with a range of PROTAC concentrations for a defined period (e.g., 24, 48, 72 hours).
-
Add the assay reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. As demonstrated by the compiled data, linker properties such as length, composition, and rigidity have a profound impact on degradation efficiency and pharmacokinetic properties. A systematic approach to linker design and optimization, employing the experimental protocols outlined in this guide, is essential for the development of potent and selective protein degraders. The continued exploration of novel linker chemistries and a deeper understanding of the structural biology of ternary complexes will further advance the rational design of next-generation PROTAC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aragen.com [aragen.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. benchchem.com [benchchem.com]
evaluating the stability of different bioconjugation linkages
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. This guide provides an objective comparison of the stability of common bioconjugation linkages, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your therapeutic or diagnostic application.
The stability of the linkage between a biomolecule and its payload—be it a drug, a fluorescent dye, or another protein—is a cornerstone of bioconjugate design. Premature cleavage of this bond in circulation can lead to off-target toxicity and diminished therapeutic effect, while a linkage that is too stable may prevent the release of the active payload at the target site. This guide delves into the stability profiles of four widely used bioconjugation linkages: amide, thiol-maleimide, oxime, and click chemistry (specifically, copper-free strain-promoted alkyne-azide cycloaddition - SPAAC).
Comparative Stability of Bioconjugation Linkages
The in vivo and in vitro stability of a bioconjugate is paramount to its function. The following table summarizes the stability of common bioconjugation linkages in plasma, a key indicator of their performance in a physiological environment.
| Linkage Type | Chemistry | Plasma Stability (Half-life) | Key Features & Considerations |
| Amide | Reaction between a carboxylic acid and an amine | Very High (~7 days or more)[1] | Exceptionally stable under physiological conditions. Often used as a benchmark for stability.[1] |
| Thiol-Maleimide | Michael addition of a thiol to a maleimide | Low to Moderate (hours to a few days) | Susceptible to retro-Michael reaction in the presence of endogenous thiols like albumin and glutathione, leading to premature drug release.[2] Stability can be enhanced through hydrolysis of the succinimide (B58015) ring or by using next-generation maleimides. |
| Oxime | Reaction between an aldehyde/ketone and an aminooxy group | High | Forms a very stable C=N bond. The reaction is highly chemoselective. |
| Click Chemistry (SPAAC) | Strain-promoted alkyne-azide cycloaddition | Very High | Bioorthogonal reaction with high efficiency and stability.[3] Produces a stable triazole linkage. Offers precise control over stoichiometry.[3][4] |
Experimental Protocols
Accurate assessment of bioconjugate stability is crucial for preclinical development. Below are detailed protocols for key experiments used to evaluate the stability of bioconjugation linkages.
Plasma Stability Assay
This assay evaluates the stability of a bioconjugate in a physiological matrix by incubating it with plasma and monitoring its degradation or drug release over time.
Objective: To determine the half-life of a bioconjugate in plasma from different species (e.g., human, mouse, rat).
Materials:
-
Bioconjugate of interest
-
Pooled plasma (human, mouse, rat, etc.), anticoagulated with heparin or EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the bioconjugate in a suitable buffer (e.g., PBS).
-
Spike the bioconjugate into pre-warmed plasma to a final concentration of 1 µM.[5] The final DMSO concentration should be kept low (e.g., 0.25%).[5]
-
Incubate the plasma samples at 37°C with gentle agitation.[6]
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes, and longer for more stable conjugates), withdraw an aliquot of the plasma sample.[5][6]
-
Immediately quench the reaction by adding a cold quenching solution (e.g., 3 volumes of acetonitrile containing an internal standard) to precipitate plasma proteins.[6]
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of intact bioconjugate remaining and/or the amount of released payload.
-
Plot the percentage of remaining bioconjugate against time and calculate the half-life (t½).
HPLC-Based Stability Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate and quantify the intact bioconjugate from its degradation products or released payload.
Objective: To monitor the degradation of a bioconjugate and the formation of degradation products over time.
Materials:
-
Bioconjugate of interest
-
Appropriate buffer (e.g., PBS at different pH values)
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)
-
Appropriate HPLC column (e.g., C18, C4, or size-exclusion)[7]
Procedure:
-
Prepare solutions of the bioconjugate in the desired buffer conditions (e.g., PBS at pH 5, 7.4, and 9).
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points, inject an aliquot of the sample into the HPLC system.
-
Develop a suitable HPLC method to separate the intact bioconjugate from potential degradation products. This may involve optimizing the mobile phase composition, gradient, flow rate, and column temperature.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the intact bioconjugate.
-
Quantify the percentage of intact bioconjugate remaining at each time point by integrating the peak areas.
Mass Spectrometry for Stability Monitoring
Mass spectrometry (MS) is an indispensable tool for characterizing bioconjugates and monitoring their stability with high specificity and sensitivity.
Objective: To identify and quantify the intact bioconjugate and its degradation products.
Materials:
-
Bioconjugate samples from stability studies (e.g., plasma stability or buffer incubation)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Prepare samples for MS analysis. This may involve desalting or other sample clean-up steps.
-
For large bioconjugates like antibody-drug conjugates (ADCs), analysis of the intact or subunit level can be performed.[8]
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system.
-
Acquire mass spectra to determine the molecular weight of the intact bioconjugate.
-
Over the course of the stability study, monitor for changes in the mass spectrum, such as the appearance of new peaks corresponding to the released payload or modified bioconjugate.
-
For more detailed analysis, peptide mapping can be employed. This involves digesting the bioconjugate with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS to pinpoint the site of cleavage or modification.[8]
Visualizing Stability Evaluation and Linkage Comparison
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for evaluating bioconjugate stability.
Caption: Logical relationship of linkage stability.
Conclusion
The selection of a bioconjugation linkage is a critical parameter that dictates the in vivo fate and ultimate success of a bioconjugate. While highly stable linkages like amide and click chemistry offer prolonged circulation times and minimal premature payload release, other chemistries such as the thiol-maleimide linkage, despite its inherent instability, can be advantageous when controlled drug release is desired. A thorough understanding of the stability profiles of different linkages, coupled with rigorous experimental evaluation, is essential for the rational design of safe and effective bioconjugates for therapeutic and diagnostic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. enovatia.com [enovatia.com]
A Guide to Functional Assays for Confirming ADC Potency Post-Conjugation
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the successful conjugation of a potent cytotoxic payload to a monoclonal antibody. Post-conjugation, it is imperative to confirm that the ADC retains its biological activity and potency. This guide provides a comparative overview of key functional assays essential for evaluating ADC potency, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of appropriate methods for your ADC development program.
Core Functional Assays for ADC Potency Evaluation
A comprehensive assessment of an ADC's potency involves a suite of in vitro and ex vivo assays that interrogate different aspects of its mechanism of action, from target binding and internalization to the induction of cell death and stability in biological matrices. The primary assays include:
-
Cytotoxicity Assays: To determine the half-maximal inhibitory concentration (IC50) of the ADC on target and non-target cells.
-
Internalization Assays: To quantify the efficiency and rate at which the ADC is internalized by target cells.
-
Bystander Effect Assays: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.
-
Linker Stability Assays: To assess the stability of the linker connecting the antibody and the payload in a physiological environment.
Cytotoxicity Assays: Measuring the Killing Efficacy
Cytotoxicity assays are fundamental to determining the potency of an ADC. These assays measure the ability of the ADC to kill cancer cells and are crucial for establishing a dose-response relationship and calculating the IC50 value. A significant difference in IC50 between antigen-positive and antigen-negative cell lines is a key indicator of target-specific killing.
Comparison of Common Cytotoxicity Assay Methods
Several methods are available to assess cell viability, each with its own advantages and limitations. The choice of assay can impact the interpretation of results, particularly due to potential interferences.
| Assay Method | Principle | Advantages | Disadvantages |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which is measured spectrophotometrically.[1] | Well-established, cost-effective. | Requires a solubilization step which can introduce variability. The formazan product is insoluble. Potential for interference from compounds that affect cellular metabolism.[2] |
| XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) | Similar to MTT, but the tetrazolium salt XTT is reduced to a water-soluble orange formazan product. | No solubilization step required, leading to higher throughput and less variability. | Can be less sensitive than other methods. |
| CellTiter-Glo® (ATP Assay) | Measures the amount of ATP present in viable cells using a luciferase reaction, which generates a luminescent signal.[3] | High sensitivity (can detect as few as 15 cells), rapid, and amenable to high-throughput screening.[3] Generally shows less interference from compounds compared to tetrazolium-based assays.[4] | Higher cost compared to colorimetric assays. |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for a standard MTT assay to determine the IC50 of an ADC.[1][5]
-
Cell Seeding: Seed both antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the old medium from the cells and add 100 µL of the diluted ADC to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the ADC to exert its effect (typically 72-96 hours). The incubation time may need to be optimized depending on the payload's mechanism of action.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability data against the ADC concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Internalization Assays: Tracking Cellular Uptake
For an ADC to be effective, it must be internalized by the target cell to release its cytotoxic payload.[6] Internalization assays are therefore critical for confirming that the antibody component of the ADC can efficiently mediate cellular uptake.
Comparison of Internalization Assay Methods
| Assay Method | Principle | Advantages | Disadvantages |
| Flow Cytometry | Measures the fluorescence of labeled antibodies inside cells. Surface-bound fluorescence can be quenched or stripped to specifically quantify the internalized fraction.[7] | High-throughput, provides quantitative data on a per-cell basis, and can analyze large cell populations.[8] | Does not provide subcellular localization information. Requires cell detachment which may alter cell morphology.[8] |
| Confocal Microscopy / High-Content Imaging | Visualizes the localization of fluorescently labeled antibodies within the cell, often co-localized with endosomal or lysosomal markers.[9] | Provides detailed spatial information on subcellular localization. Can be used for kinetic studies in live cells. | Lower throughput than flow cytometry. Quantification can be more complex and time-consuming.[8] |
| pH-Sensitive Dyes | Uses dyes that fluoresce only in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.[10] | High signal-to-noise ratio as the dye is non-fluorescent extracellularly. Can be used in both flow cytometry and imaging. | The fluorescence signal can be influenced by the specific pH of different endosomal compartments. |
Experimental Protocol: Flow Cytometry-Based Internalization Assay
This protocol provides a step-by-step guide for quantifying ADC internalization using flow cytometry.[11][12]
-
Cell Preparation: Harvest target cells and adjust the concentration to 1 x 10^6 cells/mL in ice-cold FACS buffer (e.g., PBS with 1% BSA).
-
Antibody Binding: Incubate the cells with a fluorescently labeled ADC (or a primary ADC followed by a fluorescently labeled secondary antibody) on ice for 1 hour to allow binding to the cell surface without internalization.
-
Internalization Induction: Wash the cells with cold PBS to remove unbound ADC. Resuspend the cells in pre-warmed culture medium and incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow internalization. A 4°C control should be maintained to represent the 0-minute time point (surface binding only).
-
Stopping Internalization & Quenching: At each time point, stop internalization by placing the cells on ice and washing with ice-cold FACS buffer. To distinguish between surface-bound and internalized ADC, treat the cells with a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) that will quench the fluorescence of the non-internalized ADC on the cell surface.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population at each time point is measured.
-
Data Analysis: The percentage of internalization can be calculated using the following formula: Internalization (%) = [(MFI at time x - MFI of quenched 0 min sample) / (MFI of unquenched 0 min sample - MFI of quenched 0 min sample)] x 100
Bystander Effect Assays: Assessing Collateral Damage
The bystander effect occurs when the cytotoxic payload, once released from the ADC within a target cell, diffuses out and kills neighboring cells that may not express the target antigen.[13] This is a particularly important property for treating heterogeneous tumors.
Comparison of Bystander Effect Assay Methods
| Assay Method | Principle | Advantages | Disadvantages |
| Co-culture Assay | Antigen-positive (Ag+) and antigen-negative (Ag-) cells are cultured together and treated with the ADC. The viability of the Ag- cells is then assessed.[1] | More physiologically relevant as it mimics cell-to-cell proximity in a tumor. | Requires a method to distinguish between the two cell populations (e.g., fluorescent protein expression). |
| Conditioned Medium Transfer Assay | The medium from ADC-treated Ag+ cells is collected and transferred to a culture of Ag- cells. The viability of the Ag- cells is then measured. | Simpler to set up than a co-culture assay as it does not require distinguishing between cell types in the final readout. | May not fully recapitulate the localized high concentrations of the payload experienced by neighboring cells in a co-culture system. |
Quantitative Data: Bystander Killing of Different Payloads
The choice of payload can significantly impact the bystander effect. Highly membrane-permeable payloads are more likely to diffuse out of the target cell and kill neighboring cells.
| Payload | ADC Model | Antigen-Positive Cells | Antigen-Negative Cells | Observation |
| PBD (pyrrolobenzodiazepine) | Anti-CD30 ADC | Karpas 299 (CD30+) | Admixed tumor model | Can mediate bystander killing with as little as 34% antigen-positive cells.[14] |
| MMAE (monomethyl auristatin E) | Anti-CD30 ADC | Karpas 299 (CD30+) | Admixed tumor model | Required a higher percentage of antigen-positive cells for significant bystander killing compared to PBD.[14] |
| MMAE | T-vc-MMAE | N87, BT474, SKBR3 (HER2+) | MCF7-GFP (HER2-) | Bystander effect increases with a higher fraction of Ag+ cells and higher HER2 expression on Ag+ cells.[13] |
Experimental Protocol: Co-culture Bystander Effect Assay
This protocol describes a co-culture assay to evaluate the bystander effect of an ADC.[1]
-
Cell Preparation: Use an antigen-negative cell line that has been engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- (GFP-expressing) cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1), keeping the total cell number constant. Include monocultures of both cell lines as controls. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.
-
Incubation: Incubate the plate for 72-96 hours.
-
Viability Assessment: Assess the viability of the Ag- (GFP-expressing) cells using flow cytometry or high-content imaging to quantify the number of viable GFP-positive cells.
-
Data Analysis: A significant decrease in the viability of the Ag- cells in the co-culture treated with the ADC, compared to the monoculture control, indicates a bystander effect.
Linker Stability Assays: Ensuring Timely Payload Release
The stability of the linker is a critical attribute of an ADC, as it must remain stable in circulation to prevent premature release of the payload, which can lead to off-target toxicity.[15] Conversely, the linker must be efficiently cleaved within the target cell to release the cytotoxic drug.
Comparison of Linker Stability Assay Methods
| Assay Method | Principle | Advantages | Disadvantages |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Measures the concentration of intact ADC (antibody with payload attached) in plasma samples over time.[15] | Relatively high throughput and does not require complex instrumentation. | May be less sensitive and specific than mass spectrometry-based methods. |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Quantifies the amount of free payload that has been released from the ADC in plasma samples.[15] | Highly sensitive and specific, providing precise quantification of the free drug. | Lower throughput and requires specialized equipment and expertise. |
Comparative Data: In Vivo Stability of Different Linkers
The choice of linker chemistry has a profound impact on the in vivo stability and, consequently, the therapeutic window of an ADC.
| Linker Type | ADC Model | Animal Model | Stability Observation | Reference |
| OHPAS (Ortho Hydroxy-Protected Aryl Sulfate) | Anti-B7-H3-MMAF | Mouse | Stable in mouse plasma. | [16] |
| VC-PABC (Valine-Citrulline-p-aminobenzyloxycarbonyl) | Anti-B7-H3-MMAF | Mouse | Unstable in mouse plasma due to sensitivity to carboxylesterase 1c. | [16] |
| Valine-Citrulline | Acetazolamide-MMAE | Mouse | More stable in serum compared to Val-Lys or Val-Arg linkers. | [17] |
| Valine-Alanine | Acetazolamide-MMAE | Mouse | Showed greater serum stability and therapeutic activity compared to Val-Lys or Val-Arg linkers. | [17] |
Experimental Protocol: ELISA-Based Linker Stability Assay
This protocol outlines an ELISA-based method to assess ADC stability in plasma.[15]
-
In Vivo Dosing: Administer the ADC intravenously to an appropriate animal model (e.g., mouse).
-
Sample Collection: Collect blood samples at various time points post-injection and process to obtain plasma.
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's antibody.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.
-
Detection: Use an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only detect ADCs with the payload still attached.
-
Substrate Addition: Add a chromogenic substrate and measure the resulting signal with a plate reader.
-
Data Analysis: The signal intensity is proportional to the amount of intact ADC in the plasma. A standard curve can be used for quantification. The rate of decrease in intact ADC concentration over time reflects the linker's stability.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols | MDPI [mdpi.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 7. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, capable of selectively eliminating disease-causing proteins by coopting the body's own cellular machinery. These heterobifunctional molecules consist of a ligand that binds to the target protein (protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker, far from being a simple spacer, plays a critical role in the efficacy of a PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted.[1][2] This guide provides a comparative analysis of different PEG linker lengths in PROTAC design, supported by experimental data, to inform the rational design of these novel therapeutics.
The length of the PEG linker is a crucial determinant of a PROTAC's ability to induce the degradation of a target protein.[3] It directly influences the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[4][5] An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[1] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[][7] Conversely, an excessively long linker can lead to an inefficient or unproductive complex, where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[3][8]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
Systematic studies have demonstrated that the length of the PEG linker can significantly impact the degradation potency (DC50) and the maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and must be determined empirically for each specific target protein and E3 ligase pair.[3]
Case Study 1: Estrogen Receptor α (ERα) Degradation
In the context of breast cancer research, PROTACs targeting the Estrogen Receptor α (ERα) have been developed. A study by Cyrus et al. systematically investigated the effect of linker length on ERα degradation.[1] The results highlighted that a PROTAC with a 16-atom linker was significantly more potent at degrading ERα compared to a similar PROTAC with a 12-atom linker, even though both exhibited comparable binding affinities for ERα.[3][7]
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | Degradation Potency (DC50) | Reference |
| 12 | ERα | VHL | Less Potent | [3] |
| 16 | ERα | VHL | More Potent | [3] |
Case Study 2: TANK-Binding Kinase 1 (TBK1) Degradation
Research on PROTACs targeting TANK-Binding Kinase 1 (TBK1), a protein involved in immune signaling, also revealed a clear dependence on linker length. PROTACs with linkers shorter than 12 atoms showed no significant degradation of TBK1.[9] In contrast, those with linkers ranging from 12 to 29 atoms all demonstrated submicromolar degradation potency.[9] A PROTAC with a 21-atom linker was identified as the most potent in this series.[9]
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | DC50 | Dmax | Reference |
| < 12 | TBK1 | VHL | No degradation observed | - | [9] |
| 21 | TBK1 | VHL | 3 nM | 96% | [9] |
| 29 | TBK1 | VHL | 292 nM | 76% | [9] |
Case Study 3: Bromodomain-containing protein 4 (BRD4) Degradation
Thalidomide-based PROTACs targeting the epigenetic regulator BRD4 have been extensively studied. By compiling data from various sources, a trend emerges where a PEG5 linker appears to be optimal for achieving potent degradation of BRD4.[4] Shorter linkers, such as PEG2, are generally less effective, and linkers longer than PEG5 show a decrease in potency.[4] This phenomenon is often attributed to the "hook effect," where suboptimal linker lengths impede the formation of a stable ternary complex.[4][8]
| PROTAC Linker | Target Protein | E3 Ligase | Degradation Efficacy | Reference |
| PEG2 | BRD4 | Cereblon | Less Effective | [4] |
| PEG5 | BRD4 | Cereblon | Optimal | [4] |
| > PEG5 | BRD4 | Cereblon | Decreased Potency | [4] |
Signaling Pathways and Experimental Workflows
The design and evaluation of PROTACs require a solid understanding of the underlying biological pathways and the implementation of robust experimental protocols.
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[10] A PROTAC simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[11] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.[12] This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.[10] The PROTAC itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[13][14]
Caption: General workflow of PROTAC-mediated protein degradation.
Experimental Workflow: Western Blot Analysis
A key experiment to quantify the degradation of a target protein is the Western Blot. This technique allows for the visualization and quantification of the amount of the target protein present in cells after treatment with a PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Detailed Experimental Protocols
To ensure the reproducibility of findings, detailed methodologies for key experiments are crucial.
Western Blotting for Target Protein Degradation
This protocol outlines the steps to quantify the reduction in target protein levels following PROTAC treatment.[15]
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7 for ERα, HEK293T for TBK1, or MM.1S for BRD4) in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs with different PEG linker lengths for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant containing the protein lysates.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ERα, anti-TBK1, or anti-BRD4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the percentage of target protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) values.[4]
-
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design that significantly influences its degradation efficacy.[1] The provided case studies for ERα, TBK1, and BRD4-targeting PROTACs clearly demonstrate that linker length optimization is essential for achieving potent and selective protein degradation.[1][4][9] While general trends can be observed, the optimal linker length is highly dependent on the specific target protein and E3 ligase combination. Therefore, a systematic evaluation of different linker lengths is a crucial step in the development of effective PROTAC-based therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for researchers to conduct these comparative studies and advance the rational design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 14. precisepeg.com [precisepeg.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Determining Drug-to-Antibody Ratio
For Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute of antibody-drug conjugates (ADCs) that profoundly influences their efficacy, safety, and pharmacokinetic profile. Accurate and robust analytical methods for DAR determination are therefore essential throughout the ADC development pipeline. This guide provides a comprehensive comparison of the three most widely used analytical techniques for this purpose: Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS). We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your specific research needs.
Data Presentation: A Comparative Analysis
The selection of an analytical technique for DAR determination is a critical decision that depends on various factors, including the stage of drug development, the specific characteristics of the ADC, the desired level of information, and available instrumentation. The following table summarizes the key performance characteristics of UV/Vis Spectroscopy, HIC, and LC-MS.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures absorbance at different wavelengths to determine the concentration of the antibody and the conjugated drug.[1][] | Separates ADC species based on differences in hydrophobicity imparted by the drug-linker.[1][3] | Separates ADC species by chromatography and determines their mass-to-charge ratio for precise mass determination.[4][5][6] |
| Information Provided | Average DAR only.[] | Average DAR, drug distribution (DAR species), and presence of unconjugated antibody.[1][3] | Precise mass of intact ADC and its subunits, average DAR, drug distribution, and identification of conjugation sites.[4][5][6] |
| Sample Requirement | Relatively high (µg-mg) | Moderate (µg) | Low (ng-µg) |
| Throughput | High | Medium | Low to Medium |
| Advantages | Simple, rapid, and cost-effective.[1][] | Non-denaturing conditions preserve the native structure of the ADC; provides information on drug load distribution.[3][7][8] | High accuracy, precision, and level of detail; considered the gold standard for characterization.[4][5][6] |
| Disadvantages | Provides only an average DAR; susceptible to interference from free drug and other UV-absorbing species.[9] | Incompatible with MS without desalting; resolution can be dependent on the ADC and column chemistry.[7] | Complex instrumentation and data analysis; higher cost.[4][5][6] |
| Typical Application | Rapid screening and in-process control. | Routine quality control, characterization of cysteine-linked ADCs.[1][3] | In-depth characterization, reference method, and investigation of heterogeneity.[4][5][6] |
Experimental Workflows and Protocols
To provide a practical understanding of these techniques, this section details the experimental workflows for UV/Vis Spectroscopy, HIC, and LC-MS. Diagrammatic representations of each workflow are provided, followed by detailed protocols.
UV/Vis Spectroscopy Workflow
Caption: Workflow for average DAR determination using UV/Vis Spectroscopy.
Experimental Protocol: UV/Vis Spectroscopy
-
Instrument and Reagents:
-
UV/Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Appropriate buffer for the ADC, antibody, and drug
-
Purified antibody standard
-
Purified drug-linker standard
-
-
Procedure:
-
Determine Molar Extinction Coefficients:
-
Prepare a series of known concentrations of the antibody and drug-linker standards in the appropriate buffer.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the antibody (typically 280 nm) and the drug (e.g., 252 nm).
-
Calculate the molar extinction coefficients (ε) for the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).[]
-
-
Sample Measurement:
-
Prepare the ADC sample in the same buffer.
-
Measure the absorbance of the ADC sample at the two selected wavelengths (e.g., 280 nm and 252 nm).
-
-
DAR Calculation:
-
Use the following simultaneous equations to calculate the concentration of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample:
-
A_280 = ε_Ab,280 * [Ab] + ε_Drug,280 * [Drug]
-
A_λDrug = ε_Ab,λDrug * [Ab] + ε_Drug,λDrug * [Drug]
-
-
Calculate the average DAR using the formula: DAR = [Drug] / [Ab].
-
-
Hydrophobic Interaction Chromatography (HIC) Workflow
Caption: Workflow for DAR distribution analysis using HIC.
Experimental Protocol: Hydrophobic Interaction Chromatography (HIC)
-
Instrument and Reagents:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
ADC sample
-
-
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20 minutes).
-
-
Data Analysis:
-
Identify the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species are more hydrophobic and elute later).
-
Integrate the peak area for each DAR species.
-
Calculate the weighted average DAR using the formula: Average DAR = Σ(% Area of each species * DAR value of that species) / 100.[8]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow
References
The Critical Role of Linkers in Shaping the Pharmacokinetic Profile of Antibody-Drug Conjugates
A Comparative Guide for Researchers and Drug Development Professionals
The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) success, profoundly influencing its stability, efficacy, and safety profile. The choice between a cleavable and a non-cleavable linker strategy dictates the mechanism of drug release and, consequently, the ADC's pharmacokinetic (PK) and pharmacodynamic (PD) properties. This guide provides an objective comparison of different linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.
Balancing Stability and Payload Release: The Linker's Dilemma
An ideal ADC linker must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and a narrowed therapeutic window.[1] Conversely, upon reaching the target tumor cell, the linker must efficiently release the payload to exert its cell-killing effect.[1] This delicate balance between stability and controlled payload release is a central challenge in ADC development.[1]
Linkers are broadly categorized into two main types: cleavable and non-cleavable. Cleavable linkers are designed to be labile under specific physiological conditions found within the tumor microenvironment or inside cancer cells, such as low pH or the presence of specific enzymes.[2][3] Non-cleavable linkers, on the other hand, release the payload only after the complete lysosomal degradation of the antibody component.[2][4]
Comparative Pharmacokinetics of ADCs with Different Linkers
The choice of linker technology has a direct and significant impact on the pharmacokinetic profile of an ADC. Variations in linker stability influence key PK parameters such as clearance, half-life (t½), and the area under the concentration-time curve (AUC). The following table summarizes representative preclinical and clinical pharmacokinetic data for ADCs featuring different linker types. It is important to note that direct comparisons can be challenging due to variations in antibodies, payloads, drug-to-antibody ratios (DAR), and study designs.[5][6]
| ADC | Linker Type | Linker Chemistry | Payload | DAR | Species | Clearance (mL/day/kg) | Half-life (t½) (days) | AUC | Reference |
| Trastuzumab-MCC-DM1 (Kadcyla®) | Non-cleavable | Thioether (MCC) | DM1 | ~3.5 | Human | 0.43 | 3.9 | 8.3 mg·day/L | [6] |
| Brentuximab vedotin (Adcetris®) | Cleavable | Protease-sensitive (vc-MMAE) | MMAE | ~4 | Human | 1.5 | 4.0 | 2.6 mg·day/L | [6] |
| Anti-HER2-SPP-DM1 | Cleavable | Disulfide (SPP) | DM1 | ~3.5 | Rat | Faster than MCC-DM1 | - | - | [7] |
| Anti-HER2-MCC-DM1 | Non-cleavable | Thioether (MCC) | DM1 | ~3.5 | Rat | Slower than SPP-DM1 | - | - | [7] |
| Anti-CD22-SPP-DM1 | Cleavable | Disulfide (SPP) | DM1 | - | Rat | Faster than MCC-DM1 | - | - | [7] |
| Anti-CD22-MCC-DM1 | Non-cleavable | Thioether (MCC) | DM1 | - | Rat | Slower than SPP-DM1 | - | - | [7] |
| Trastuzumab-Exatecan (Exo-linker) | Cleavable | Exo-EVC-Exatecan | Exatecan | - | Rat | Similar to T-DXd | - | - | [8][9] |
| Trastuzumab-Deruxtecan (Enhertu®) | Cleavable | Protease-sensitive (GGFG) | Deruxtecan | ~8 | Rat | Similar to Exo-linker ADC | - | - | [8][9] |
Key Observations:
-
Non-cleavable linkers , such as the thioether-based MCC linker in Kadcyla®, generally exhibit greater stability in circulation, leading to slower clearance and a longer half-life of the intact ADC.[4]
-
Cleavable linkers , like the protease-sensitive valine-citrulline (vc) linker in Adcetris®, can lead to faster clearance of the conjugated antibody.[7]
-
The stability of disulfide linkers can be modulated by introducing steric hindrance, with more hindered linkers resulting in slower ADC clearance.[7]
-
A novel exo-linker platform has shown superior stability and DAR retention in preclinical models compared to the GGFG-linker in Trastuzumab-Deruxtecan, suggesting a potentially improved pharmacokinetic profile.[8][9]
Visualizing the ADC Journey: From Circulation to Cell Death
The following diagrams illustrate the generalized mechanism of action for an ADC and a typical experimental workflow for assessing its pharmacokinetics.
Caption: Generalized mechanism of action of an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for assessing ADC pharmacokinetics.
Key Experimental Protocols for ADC Pharmacokinetic Analysis
Accurate assessment of an ADC's pharmacokinetic profile requires robust and validated bioanalytical methods to quantify the different components of the ADC in biological matrices.[9]
Quantification of Total Antibody and Conjugated ADC by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a common ligand-binding assay used to measure the concentration of the total antibody (conjugated and unconjugated) and the antibody-drug conjugate.[10][11]
Principle:
-
Total Antibody Assay: A sandwich ELISA format is typically used, where a capture antibody targets the ADC's antibody portion, and a detection antibody, also targeting the antibody, is labeled with an enzyme (e.g., horseradish peroxidase, HRP).[11]
-
Conjugated ADC Assay: To specifically quantify the ADC, a capture antibody that recognizes the payload is often used, with a detection antibody targeting the antibody portion.[11]
General Protocol:
-
Coating: Coat a 96-well plate with the capture antibody (e.g., anti-human IgG for total antibody assay or anti-payload antibody for conjugated ADC assay) and incubate overnight.[12]
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).
-
Sample Incubation: Add standards, quality controls, and unknown samples (e.g., plasma) to the wells and incubate.
-
Detection Antibody: Add the HRP-conjugated detection antibody and incubate.[12]
-
Substrate Addition: Add a TMB substrate solution to develop a colorimetric signal.[12]
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve and calculate the concentration of the analyte in the unknown samples.
Quantification of Free Payload by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the small molecule cytotoxic payload that has been released from the ADC in circulation.[2][13]
Principle:
This method involves the separation of the free payload from the plasma matrix using liquid chromatography, followed by its detection and quantification using tandem mass spectrometry.
General Protocol:
-
Sample Preparation:
-
Precipitate proteins in the plasma sample using an organic solvent (e.g., acetonitrile (B52724) or a methanol-ethanol mixture).[14]
-
Alternatively, use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples.[13]
-
Centrifuge to pellet the precipitated proteins.
-
-
LC Separation:
-
Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).[13]
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid) to separate the payload from other matrix components.[2]
-
-
MS/MS Detection:
-
Introduce the eluent into a tandem mass spectrometer.
-
Use electrospray ionization (ESI) in positive or negative mode to ionize the payload.
-
Select the precursor ion of the payload in the first quadrupole (Q1).
-
Fragment the precursor ion in the collision cell (Q2).
-
Monitor specific product ions in the third quadrupole (Q3) using Multiple Reaction Monitoring (MRM) for quantification.[13]
-
-
Quantification:
-
Use a stable isotope-labeled internal standard to correct for matrix effects and variability.[13]
-
Generate a calibration curve using standards of known concentrations and determine the concentration of the free payload in the samples.
-
Conclusion
The linker is a pivotal component in ADC design, directly impacting its pharmacokinetic properties and, ultimately, its therapeutic index. Non-cleavable linkers generally provide greater stability, while cleavable linkers offer more rapid and targeted payload release. The choice of linker must be carefully considered in the context of the target antigen, the antibody, and the payload to achieve the optimal balance between stability in circulation and efficient cell killing. Robust bioanalytical methods, including ELISA and LC-MS/MS, are essential for accurately characterizing the pharmacokinetic behavior of ADCs and guiding their development from preclinical research to clinical application.
References
- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 2. sciex.com [sciex.com]
- 3. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]
- 11. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive and rapid LC-MS/MS assay for quantitation of free payload Aur0101 from antibody drug conjugate (ADC) PYX-201 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
comparative study of heterobifunctional vs homobifunctional linkers
A Comparative Guide to Heterobifunctional vs. Homobifunctional Linkers in Bioconjugation
In the fields of proteomics, drug development, and diagnostics, the covalent linkage of biomolecules is a fundamental technique. Bifunctional linkers, which possess two reactive groups, are essential tools for creating these linkages. The choice between a heterobifunctional and a homobifunctional linker is a critical decision that dictates the strategy and outcome of a conjugation experiment. This guide provides an objective comparison of these two classes of linkers, supported by established chemical principles and experimental methodologies, to aid researchers in making an informed choice for their specific applications.
Introduction to Bifunctional Linkers
Bifunctional linkers are molecules that contain two reactive ends capable of covalently attaching to specific functional groups on proteins or other molecules.[1] They are broadly categorized into two main types:
-
Homobifunctional Linkers: These linkers possess two identical reactive groups.[2] They are typically used in a single-step reaction to crosslink molecules with the same type of functional group, for example, linking the primary amines of two proteins.[3]
-
Heterobifunctional Linkers: These linkers have two different reactive groups.[4] This allows for a more controlled, two-step conjugation process, where each reactive group can be addressed independently to link molecules with different functional groups, such as a primary amine on one protein and a sulfhydryl group on another.[3]
Key Differences and Performance Comparison
The fundamental difference in the reactivity of their terminal groups leads to significant distinctions in the control, efficiency, and outcome of the conjugation reaction. Heterobifunctional linkers are generally preferred for creating specific conjugates between two different types of molecules, such as in the development of antibody-drug conjugates (ADCs), due to the superior control they offer.[3] Homobifunctional linkers are often employed to study protein-protein interactions or to stabilize the structure of a single protein or protein complex.[2]
Table 1: Performance Comparison of Heterobifunctional vs. Homobifunctional Linkers
| Feature | Heterobifunctional Linkers (e.g., SMCC) | Homobifunctional Linkers (e.g., DSS) |
| Reaction Control | High: Two-step reaction allows for controlled conjugation of two different molecules.[3] | Low: Single-step reaction can be difficult to control.[3] |
| Specificity | High: Specific for two different functional groups (e.g., amine and sulfhydryl).[4] | Low: Reacts with the same functional group, leading to potential lack of specificity between molecules. |
| Risk of Polymerization/Self-Conjugation | Low: The two-step process minimizes unwanted side reactions.[3] | High: Can lead to the formation of polymers and self-conjugated molecules.[5] |
| Typical Applications | Antibody-drug conjugates (ADCs), enzyme-antibody conjugates, hapten-carrier conjugation.[6] | Intramolecular crosslinking, stabilizing protein complexes, studying protein-protein interactions.[2][7] |
| Reaction Complexity | More complex: Requires two separate reaction and purification steps.[6] | Simpler: Involves a single incubation step.[8] |
Experimental Workflows and Methodologies
The differing chemistries of heterobifunctional and homobifunctional linkers necessitate distinct experimental workflows. The following sections provide detailed protocols for protein-protein conjugation using a representative linker from each class: Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a heterobifunctional linker, and Disuccinimidyl suberate (B1241622) (DSS), a homobifunctional linker.
Experimental Workflow Diagram
Caption: Comparative experimental workflows for heterobifunctional and homobifunctional linkers.
Detailed Experimental Protocols
Protocol 1: Protein-Protein Conjugation using SMCC (Heterobifunctional)
This protocol outlines a two-step procedure for conjugating an amine-containing protein (Protein 1) to a sulfhydryl-containing protein (Protein 2) using SMCC.[9][10]
Materials:
-
Amine-containing protein (Protein 1)
-
Sulfhydryl-containing protein (Protein 2)
-
SMCC Crosslinker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2-7.5 (amine-free)
-
Desalting column
Procedure:
Step 1: Activation of Amine-Containing Protein (Protein 1)
-
Equilibrate the SMCC vial to room temperature before opening to prevent moisture condensation.[9]
-
Prepare a 50 mM stock solution of SMCC by dissolving it in anhydrous DMSO or DMF.[9]
-
Dissolve Protein 1 in the conjugation buffer.
-
Add the SMCC stock solution to the Protein 1 solution to achieve a 20-fold molar excess of SMCC to protein. The final SMCC concentration should be between 0.5 to 5.0 mM.[9]
-
Incubate the reaction mixture for 35-45 minutes at room temperature or for 2-3 hours on ice.[9]
-
Remove the excess, unreacted SMCC using a desalting column equilibrated with the conjugation buffer. This step is crucial to prevent the maleimide groups from reacting with any primary amines on Protein 2.[10]
Step 2: Conjugation to Sulfhydryl-Containing Protein (Protein 2)
-
Ensure Protein 2 has free sulfhydryl groups. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.[10]
-
Immediately combine the maleimide-activated Protein 1 with Protein 2 in the desired molar ratio.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]
-
Optionally, the reaction can be quenched by adding a sulfhydryl-containing compound like cysteine.
Protocol 2: Protein Crosslinking using DSS (Homobifunctional)
This protocol describes a one-step procedure for crosslinking proteins using DSS.[5][8]
Materials:
-
Protein sample (containing the proteins to be crosslinked)
-
DSS Crosslinker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., 25 mM Sodium Phosphate, pH 7.4)[5]
-
Quenching Buffer: 1 M Tris, pH 7.5[5]
Procedure:
-
Allow the DSS vial to come to room temperature before opening.[5]
-
Prepare a 50 mM stock solution of DSS by dissolving 10 mg of DSS in 540 µL of anhydrous DMSO or DMF.[5]
-
Add the protein sample to the reaction buffer.
-
Add the DSS stock solution to the protein sample to achieve a final crosslinker concentration of 0.5 to 5 mM. A 20-fold molar excess of DSS to protein is a common starting point.[5]
-
Incubate the reaction for 45 minutes to 1 hour at room temperature or 2-3 hours on ice.[5]
-
Stop the reaction by adding the quenching buffer to a final concentration of 25 mM to 200 mM Tris.[5]
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.[5]
-
The resulting mixture of crosslinked products can then be analyzed by methods such as SDS-PAGE and mass spectrometry.
Application in Drug Development: Antibody-Drug Conjugate (ADC) Signaling Pathway
Heterobifunctional linkers are integral to the design of ADCs, which are a class of targeted therapeutics that deliver a potent cytotoxic drug to cancer cells. The linker connects the antibody to the drug and is designed to be stable in circulation but to release the drug upon internalization into the target cell.[11]
Caption: Generalized signaling pathway of an antibody-drug conjugate (ADC).
The mechanism of action for a typical ADC is as follows:
-
Binding: The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, often via endocytosis.
-
Trafficking: The complex is trafficked through the endosomal-lysosomal pathway.[12]
-
Payload Release: Within the lysosome, the linker is cleaved by enzymes or due to the acidic environment, releasing the cytotoxic payload.[12]
-
Target Engagement and Cell Death: The released payload then interacts with its intracellular target, such as DNA or microtubules, leading to cell cycle arrest and apoptosis (programmed cell death).
Conclusion
The choice between heterobifunctional and homobifunctional linkers is dependent on the specific goals of the bioconjugation experiment. Homobifunctional linkers offer a straightforward, single-step method for crosslinking and are valuable for applications like studying protein structures and interactions. However, this simplicity comes at the cost of control, often leading to a heterogeneous mixture of products.
In contrast, heterobifunctional linkers provide a higher degree of control and specificity through a two-step reaction process. This makes them the preferred choice for applications requiring the precise and efficient conjugation of two different molecules, a critical requirement in the development of targeted therapeutics like ADCs. For researchers in drug development and other fields where well-defined bioconjugates are essential, the advantages offered by heterobifunctional linkers in minimizing unwanted side products and ensuring a more homogeneous final product are significant.
References
- 1. Method Using a DSS Crosslinker for IP and Polymeric Protein WB | MtoZ Biolabs [mtoz-biolabs.com]
- 2. store.sangon.com [store.sangon.com]
- 3. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 4. Heterobifunctional Crosslinkers [proteochem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. proteochem.com [proteochem.com]
- 10. benchchem.com [benchchem.com]
- 11. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 12. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Boc-aminooxy-amide-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Operational and Disposal Plan
The safe handling and disposal of laboratory chemicals are paramount to ensuring a secure research environment and maintaining regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for Boc-aminooxy-amide-PEG4-propargyl, a bifunctional linker commonly used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is recommended, treating the substance as potentially hazardous.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
| Property | General Information for PEGylated and Propargyl-Containing Compounds | Considerations for Disposal |
| Physical State | Typically a solid or oil. | Solid waste should be segregated from liquid waste. |
| Solubility | Generally soluble in water and common organic solvents.[1] | Aqueous solutions may require specialized disposal depending on concentration and local regulations. |
| Toxicity | Generally considered to have low toxicity. However, the propargyl group can be associated with higher toxicity.[2] | Assume potential for toxicity and avoid environmental release. |
| Environmental Impact | Polyethylene glycol (PEG) is biodegradable.[3] However, the overall impact of the compound is not fully known. | Disposal should be handled by a licensed facility to minimize environmental impact. |
| Reactivity | The propargyl group can be reactive, especially with oxidizers.[2] | Avoid mixing with incompatible waste streams. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to be conservative and prioritizes safety and environmental responsibility.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard warnings.
Step 2: Storage of Chemical Waste
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
Step 3: Disposal of Empty Containers
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from the first rinse should be collected and disposed of as chemical waste.[4]
-
After thorough cleaning, the container's label should be defaced or removed before disposal as regular laboratory glass or plastic waste, in accordance with institutional policies.[4]
Step 4: Final Disposal
-
The primary and recommended method for the disposal of this compound waste is through a licensed and certified chemical waste disposal contractor.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly approved by your institution's EHS department and in compliance with local regulations.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Boc-aminooxy-amide-PEG4-propargyl
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Boc-aminooxy-amide-PEG4-propargyl. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Chemical and Physical Properties Overview
This compound is a bifunctional linker molecule utilized in bioconjugation and the synthesis of antibody-drug conjugates (ADCs) and PROTACs.[1][2] It incorporates a Boc-protected aminooxy group, a PEG4 spacer, and a terminal propargyl group for click chemistry reactions.[1][3] The PEG spacer enhances aqueous solubility.[3]
| Property | Value/Description | Source |
| Molecular Formula | C26H50N2O10 | [4] |
| Molecular Weight | 550.7 g/mol | [4] |
| Functional Groups | Boc-protected aminooxy, PEG4 spacer, Propargyl (alkyne) | [1][3] |
| Primary Reactivity | Alkyne group reacts with azides via Click Chemistry. Boc group is acid-labile. | [2][3] |
| Storage | Store at -20°C. | [4] |
| Shipping | Typically shipped at ambient temperature. | [4] |
Personal Protective Equipment (PPE)
A multi-level approach to personal protection is critical when handling this compound, considering the reactivity of its functional groups.
| PPE Category | Required Equipment | Rationale |
| Eye and Face Protection | Safety goggles or a face shield. | Protects against splashes and chemical contact that can cause severe irritation or damage.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption.[5] It is advisable to have a regular replacement schedule for gloves to avoid permeation by chemicals.[7] |
| Body Protection | Laboratory coat or long-sleeved gown. | Minimizes skin exposure during handling.[5][8] For larger quantities or risk of splashing, consider coveralls.[7][8] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Avoids inhalation of any potential vapors or aerosols.[5] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[7] |
Operational Handling and Experimental Protocols
General Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
-
Avoid contact with skin and eyes by consistently wearing the appropriate PPE.[5]
-
Prevent the formation of dust and aerosols.
Boc-Deprotection Protocol: The Boc (tert-butoxycarbonyl) group is an amine protecting group that is sensitive to acidic conditions.[9][10]
-
Reagents: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is commonly used for deprotection.[9]
-
Procedure: The protected compound is dissolved in DCM and treated with TFA. The reaction is typically stirred at room temperature.
-
Safety Precaution: The deprotection reaction produces carbon dioxide (CO2) gas. Therefore, it is crucial not to use a closed system to avoid pressure buildup.[9]
Click Chemistry Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): The propargyl group readily participates in click chemistry reactions with azide-containing molecules.[1][3]
-
Reagents: A copper(I) catalyst is required. This can be generated in situ from a copper(II) salt (e.g., CuSO4) with a reducing agent (e.g., sodium ascorbate).
-
Procedure: The this compound and the azide-containing molecule are dissolved in an appropriate solvent, followed by the addition of the copper catalyst.
-
Safety Precaution: Handle copper salts with care, as they can be hazardous.
Disposal Plan
Proper disposal of chemical waste is imperative to ensure environmental safety and regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused compound, contaminated filter paper, and other solid materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solvents and reaction mixtures containing the compound should be collected in a labeled hazardous liquid waste container. Segregate halogenated and non-halogenated solvent waste as per your institution's guidelines.[11]
-
Aqueous Waste: While polyethylene (B3416737) glycol is biodegradable, it is still recommended to avoid releasing it into wastewater systems to prevent affecting the biological and chemical oxygen demand in treatment processes.[12] Collect aqueous waste from the reaction workup in a designated container.
Disposal Procedure:
-
All waste containers must be clearly labeled with their contents.
-
Store waste in a designated, well-ventilated area away from incompatible materials.
-
Arrange for collection and disposal by a licensed chemical waste disposal contractor in accordance with local and national regulations.[12][13]
Emergency Procedures
Spill Management:
-
Isolate the spill area.
-
Wear appropriate PPE.
-
Contain the spill using inert absorbent materials like sand or vermiculite.[5]
-
Collect the contaminated material into a labeled hazardous waste container.
-
Clean the spill area thoroughly.
First Aid:
-
Inhalation: Move the affected person to fresh air. Seek medical attention if symptoms persist.[5]
-
Skin Contact: Remove contaminated clothing and rinse the affected area with soap and water for at least 15 minutes. Seek medical advice if irritation occurs.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek prompt medical attention.[5]
Diagrams
Caption: Workflow for handling this compound.
Caption: Safety and disposal relationships for the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. t-Boc-aminooxy-PEG4-propargyl, CAS 1895922-77-6 | AxisPharm [axispharm.com]
- 4. N-(Propargyl-PEG4)-PEG4-N-Boc | BroadPharm [broadpharm.com]
- 5. rawsource.com [rawsource.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. jk-sci.com [jk-sci.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. epfl.ch [epfl.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
